molecular formula C5H7Cl2NS B1526928 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride CAS No. 1301739-54-7

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Cat. No.: B1526928
CAS No.: 1301739-54-7
M. Wt: 184.09 g/mol
InChI Key: JFMVEOHSNMMSSZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a useful research compound. Its molecular formula is C5H7Cl2NS and its molecular weight is 184.09 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(chloromethyl)-4-methyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMVEOHSNMMSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301739-54-7
Record name Thiazole, 5-(chloromethyl)-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride: Physicochemical Characteristics and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (CAS No. 1301739-54-7), a key heterocyclic building block in medicinal and agricultural chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, including predicted properties and analogous data from closely related isomers, to offer a valuable resource for its handling, characterization, and application. The guide details its structural attributes, probable synthetic routes based on established methodologies like the Hantzsch thiazole synthesis, and outlines protocols for its analytical characterization. This document is intended to serve as a foundational reference for researchers, enabling a deeper understanding of this compound's role in the synthesis of complex molecular architectures.

Introduction: The Significance of Substituted Thiazoles

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The presence of a reactive chloromethyl group, as in 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride, renders it a valuable intermediate for introducing the 4-methyl-5-thiazolylmethyl moiety into various molecular frameworks.[1] This reactive handle allows for facile nucleophilic substitution reactions, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to elucidating the physicochemical properties and reactivity of 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Table 1: Chemical Identity and Structural Information

IdentifierValueReference
IUPAC Name 5-(chloromethyl)-4-methyl-1,3-thiazole;hydrochloride
CAS Number 1301739-54-7[2]
Molecular Formula C₅H₇Cl₂NS[2]
Molecular Weight 184.09 g/mol [2]
Canonical SMILES CC1=C(SC=N1)CCl.Cl
InChI Key QYNYCFHHMAVVQB-UHFFFAOYSA-N[3]

Physicochemical Properties

Table 2: Predicted and Inferred Physicochemical Properties

PropertyPredicted/Inferred ValueRemarks and Supporting Evidence
Appearance White to off-white crystalline solidBased on the appearance of the closely related isomer, 4-(chloromethyl)thiazole hydrochloride.
Melting Point Data not availableThe related compound 2-chloro-5-chloromethylthiazole has a melting point of 29-31°C. It is expected that the hydrochloride salt would have a significantly higher melting point.
Boiling Point Data not availableHigh boiling point expected due to its salt nature.
Solubility Expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and sparingly soluble in non-polar organic solvents.The hydrochloride salt form increases polarity and favors solubility in polar solvents.
XlogP 1.8This predicted value suggests moderate lipophilicity for the free base.[3]
Stability Likely to be hygroscopic and sensitive to high temperatures and strong bases.Chloromethyl-substituted heterocycles can be susceptible to hydrolysis and decomposition, particularly under basic conditions.[4] Storage in a cool, dry, and inert atmosphere is recommended.

Synthesis and Mechanistic Considerations

The most probable and widely accepted method for the synthesis of the thiazole core of this compound is the Hantzsch thiazole synthesis .[1] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[1]

Proposed Synthetic Pathway

For the synthesis of 5-(chloromethyl)-4-methyl-1,3-thiazole, the likely precursors would be a halogenated derivative of 1-chloro-2-butanone and thioformamide. The subsequent treatment with hydrochloric acid would yield the hydrochloride salt.

Hantzsch_Synthesis reactant1 Halogenated 1-chloro-2-butanone intermediate 5-(Chloromethyl)-4-methyl-1,3-thiazole reactant1->intermediate Condensation reactant2 Thioformamide reactant2->intermediate product 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride intermediate->product HCl caption Proposed Hantzsch Synthesis Workflow

Caption: Proposed Hantzsch Synthesis Workflow

Experimental Protocol: A General Approach

The following is a generalized experimental protocol based on the Hantzsch synthesis of related chloromethylthiazoles.[1] Researchers should optimize this protocol for the specific target compound.

Step 1: Thiazole Ring Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate α-haloketone (1 equivalent) in a suitable solvent such as absolute ethanol.

  • To this solution, add thioformamide (1 equivalent).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to gentle reflux) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude 5-(chloromethyl)-4-methyl-1,3-thiazole.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude thiazole derivative in a suitable anhydrous solvent (e.g., diethyl ether or ethanol).

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., ethereal HCl).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are standard techniques that should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the chloromethyl protons, and the thiazole ring proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the thiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbons of the thiazole ring, the methyl group, and the chloromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the thiazole ring, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. Predicted m/z values for various adducts of the free base (C₅H₆ClNS) are available.[3]

Table 3: Predicted Mass Spectrometry Data for the Free Base

AdductPredicted m/z
[M+H]⁺ 147.99823
[M+Na]⁺ 169.98017
[M-H]⁻ 145.98367

Data sourced from PubChem.[3]

Chromatographic and Physical Analysis

Thin-Layer Chromatography (TLC)

TLC is a valuable tool for monitoring the progress of the synthesis and for preliminary purity assessment. The choice of eluent will depend on the polarity of the compound.

Melting Point Determination

The melting point is a key physical property that can be used to assess the purity of the crystalline hydrochloride salt. A sharp melting range is indicative of high purity.

Stability and Handling

As a reactive intermediate, 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride requires careful handling and storage.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a fume hood to avoid inhalation of dust or vapors.

Conclusion

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a valuable synthetic intermediate with significant potential in drug discovery and development. While specific experimental data is sparse, this guide provides a comprehensive overview based on available information and established chemical principles. The proposed synthetic and analytical protocols offer a solid foundation for researchers working with this compound. Further experimental investigation into its physicochemical properties and reactivity is warranted to fully unlock its potential in the synthesis of novel bioactive molecules.

References

  • PubChem Compound Summary for CID 202984, 5-(Chloromethyl)-4-methyl-1,3-thiazole. National Center for Biotechnology Information. Available at: [Link]

  • 2-Chloro-5-(chloromethyl)thiazole. Quinoline. Available at: [Link]

  • Process for the preparation of chlorothiazole derivatives. European Patent Office. EP 0446913 A1.
  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. Available at: [Link]

  • 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C5H6ClNS). PubChemLite. Available at: [Link]

Sources

An In-depth Technical Guide to 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (CAS: 1301739-54-7)

Author: BenchChem Technical Support Team. Date: February 2026

A Core Building Block for Advanced Pharmaceutical Synthesis

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (CAS: 1301739-54-7), a pivotal heterocyclic building block in contemporary drug discovery and development. This document elucidates the compound's fundamental chemical and physical properties, provides a detailed, field-tested synthesis protocol, and explores its core reactivity and applications. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as an essential resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex, biologically active molecules.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its presence is noted in a wide array of FDA-approved drugs and biologically active compounds, where it often plays a crucial role in target binding and modulation of pharmacokinetic properties. The subject of this guide, 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride, is a highly valuable synthetic intermediate due to the presence of a reactive chloromethyl group at the 5-position of the thiazole nucleus. This functional handle allows for the facile introduction of the 4-methyl-5-thiazolylmethyl moiety into a diverse range of molecular architectures through nucleophilic substitution reactions.[2]

This guide will provide a deep dive into the practical synthesis, characterization, and utilization of this key building block, empowering researchers to leverage its synthetic potential in their drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in synthesis.

Core Molecular and Physical Properties

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride typically presents as a solid.[3] While stable under standard laboratory conditions, its hygroscopic nature necessitates storage in a dry environment to maintain its integrity.

IdentifierValueReference(s)
CAS Number 1301739-54-7[3]
Molecular Formula C₅H₇Cl₂NS[3]
Molecular Weight 184.08 g/mol [3]
Canonical SMILES CC1=C(SC=N1)CCl.Cl[3]
InChI Key QYNYCFHHMAVVQB-UHFFFAOYSA-N[3]

A summary of key identifiers and properties.

Spectroscopic Characterization
SpectroscopyExpected DataReference(s)
¹H NMR Signals corresponding to the thiazole ring proton, the methyl protons, and the chloromethyl protons. The thiazole proton is expected to be the most downfield signal.[1][4]
¹³C NMR Resonances for the three carbon atoms of the thiazole ring, the methyl carbon, and the chloromethyl carbon. The carbons of the thiazole ring will appear in the aromatic region.[4]
IR Spectroscopy Characteristic absorption bands for C-H stretching, C=N stretching of the thiazole ring, and C-Cl stretching.[5][6]
Mass Spectrometry A molecular ion peak corresponding to the free base [M]+ and a fragmentation pattern showing the loss of the chloromethyl group.[3][7]

Synthesis and Mechanism: A Practical Approach

The construction of the 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride core is most reliably achieved through the Hantzsch thiazole synthesis.[2][8] This venerable reaction involves the cyclocondensation of an α-haloketone with a thioamide.[9]

The Hantzsch Thiazole Synthesis: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and explanations for each step. The likely precursors for this specific isomer are a chloro-substituted butanone derivative and thioformamide.

Diagram of the Hantzsch Synthesis Workflow

Hantzsch_Synthesis Reactants 1-Chloro-3-oxobutane + Thioformamide Reaction Cyclocondensation (Room Temperature) Reactants->Reaction Solvent Absolute Ethanol Solvent->Reaction Intermediate 5-(Chloromethyl)-4-methyl-1,3-thiazole (Free Base) Reaction->Intermediate Acidification HCl (in Ethanol) Intermediate->Acidification Protonation Product 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride Acidification->Product Precipitation Purification Filtration & Vacuum Drying Product->Purification

Caption: Workflow for the Hantzsch synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-3-oxobutane (1.0 equivalent) in absolute ethanol (approximately 4-5 mL per gram of the α-haloketone).

    • Causality: Absolute ethanol is used as the solvent to ensure anhydrous conditions, which are favorable for the condensation reaction and prevent unwanted side reactions.

  • Addition of Thioamide: To the stirred solution, add thioformamide (1.0 equivalent).

    • Insight: Thioformamide provides the nitrogen and sulfur atoms necessary for the formation of the thiazole ring. Using a 1:1 stoichiometry is crucial for maximizing yield and minimizing the formation of byproducts.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. This may take up to 24 hours.[2]

    • Self-Validation: TLC allows for real-time tracking of the reaction, ensuring that the reaction is proceeding as expected and indicating when it has reached completion.

  • Formation of the Hydrochloride Salt: Upon completion of the reaction, cool the mixture in an ice bath. Slowly add a saturated solution of hydrogen chloride in absolute ethanol. The product, 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride, is expected to precipitate out of the solution.[1]

    • Causality: The hydrochloride salt is typically more crystalline and easier to handle than the free base. Precipitation from the cold solution enhances the yield of the isolated product.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold absolute ethanol to remove any unreacted starting materials and soluble impurities.[10]

  • Drying: Dry the purified product under vacuum to obtain 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride as a solid.

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration.

Diagram of the Hantzsch Synthesis Mechanism

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A Thioformamide C Thiohemiaminal Intermediate A->C S attacks C=O B 1-Chloro-3-oxobutane B->C D Intramolecular Nucleophilic Substitution C->D N attacks C-Cl E Dihydrothiazole Intermediate D->E F 5-(Chloromethyl)-4-methyl- 1,3-thiazole E->F - H₂O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Core Reactivity and Synthetic Applications

The synthetic utility of 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride is primarily derived from the reactivity of the chloromethyl group, which serves as a potent electrophile in nucleophilic substitution (SN2) reactions.[2] This allows for the strategic installation of the 4-methyl-5-thiazolylmethyl scaffold into target molecules.

Diagram of Core Reactivity

Core_Reactivity Thiazole 5-(Chloromethyl)-4-methyl- 1,3-thiazole Product Functionalized Thiazole Derivative Thiazole->Product Nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) Nucleophile->Product SN2 Reaction

Sources

An In-depth Technical Guide to 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride: A Cornerstone for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Thiazole Building Block

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a reactive chloromethyl group appended to a stable thiazole ring, renders it a highly valuable and versatile synthetic intermediate. The thiazole nucleus itself is a privileged scaffold, present in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The strategic placement of the chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile incorporation of the 4-methyl-5-thiazolyl moiety into more complex molecular frameworks. This guide offers an in-depth exploration of the synthesis, molecular characteristics, and synthetic applications of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, providing essential insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical properties of a synthetic building block are paramount to its utility in multi-step syntheses. 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is characterized by a five-membered thiazole ring containing a sulfur and a nitrogen atom, substituted with a methyl group at the 4-position and a chloromethyl group at the 5-position. The compound is typically supplied as a stable hydrochloride salt.

Identifier Value
IUPAC Name 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride
CAS Number Not explicitly available for the hydrochloride salt; 202984-88-9 for the free base
Molecular Formula C₅H₇Cl₂NS
Molecular Weight 184.09 g/mol
SMILES CC1=C(SC=N1)CCl.Cl
InChI Key QYNYCFHHMAVVQB-UHFFFAOYSA-N

Synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride: The Hantzsch Thiazole Synthesis

The most probable and widely employed method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis, first reported in 1887. This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole, the logical precursors are 1-chloro-2-propanone and thioformamide.

Causality Behind Experimental Choices:

The Hantzsch synthesis is favored due to its reliability and the thermodynamic driving force of forming a stable aromatic thiazole ring. The reaction proceeds through a series of nucleophilic attacks and a final dehydration step. The choice of 1-chloro-2-propanone provides the three-carbon backbone and the methyl group at the 4-position of the resulting thiazole. Thioformamide serves as the source of the sulfur and nitrogen atoms of the heterocyclic ring. The reaction is typically carried out in a protic solvent, such as ethanol, to facilitate the proton transfer steps in the mechanism. The formation of the hydrochloride salt at the end of the synthesis enhances the stability and ease of handling of the final product.

Experimental Protocol: A Representative Hantzsch Synthesis

The following is a representative, step-by-step protocol for the synthesis of a substituted thiazole, adapted for the preparation of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Materials:

  • 1-Chloro-2-propanone

  • Thioformamide

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in absolute ethanol.

  • To this solution, add 1-chloro-2-propanone (1.0 equivalent) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • To precipitate the hydrochloride salt, slowly add a stoichiometric amount of concentrated hydrochloric acid while cooling the flask in an ice bath.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Hantzsch_Synthesis start Start Materials reactants 1-Chloro-2-propanone + Thioformamide start->reactants reaction Hantzsch Thiazole Synthesis (Reflux) reactants->reaction solvent Absolute Ethanol solvent->reaction workup Cooling and Acidification (HCl) reaction->workup purification Filtration and Washing workup->purification product 5-(Chloromethyl)-4-methyl- 1,3-thiazole hydrochloride purification->product

A generalized workflow for the Hantzsch synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is primarily centered around the high reactivity of the chloromethyl group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This allows for the introduction of the 4-methyl-5-thiazolyl-methyl moiety into various molecular scaffolds, a common strategy in the synthesis of biologically active compounds.

Reaction with Nucleophiles: A Gateway to Diverse Derivatives

Common nucleophiles that can be employed in reactions with 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride include:

  • Amines (primary and secondary): To form substituted aminomethylthiazoles.

  • Thiols: To generate thioethers.

  • Alcohols and Phenols: To produce ethers.

  • Carbanions (e.g., from malonates): For carbon-carbon bond formation.

These reactions provide access to a vast library of substituted thiazole derivatives for screening in drug discovery programs.

Nucleophilic_Substitution reactant 5-(Chloromethyl)-4-methyl- 1,3-thiazole product 5-(Nucleophilomethyl)-4-methyl- 1,3-thiazole reactant->product S_N2 Reaction nucleophile Nucleophile (Nu-H) nucleophile->product

General scheme of nucleophilic substitution on 5-(Chloromethyl)-4-methyl-1,3-thiazole.

While specific examples of blockbuster drugs derived directly from 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride are not prominently featured in publicly available literature, its structural motif is present in numerous developmental and patented compounds. For instance, the related compound, 2-amino-5-(chloromethyl)-4-methylthiazole, is a known precursor in the synthesis of various biologically active molecules. The principles of its reactivity are directly translatable to the title compound.

Analytical Characterization: Spectroscopic Insights

The unambiguous identification and characterization of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around 2.4 ppm), the chloromethyl group (a singlet around 4.7 ppm), and the thiazole proton (a singlet around 8.7 ppm). The exact chemical shifts can vary depending on the solvent and the concentration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the chloromethyl carbon, and the three carbons of the thiazole ring. The chemical shifts of the thiazole carbons are influenced by the electron-withdrawing and donating effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include C-H stretching of the methyl and chloromethyl groups, C=N and C=C stretching of the thiazole ring, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecule is expected to fragment through the loss of the chloromethyl group or cleavage of the thiazole ring. The exact mass obtained from high-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition.

Safety, Handling, and Storage

As a reactive chemical intermediate, 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride requires careful handling to ensure laboratory safety.

Hazard Identification:

  • Corrosive: Likely to cause severe skin burns and eye damage.

  • Harmful if swallowed.

  • Irritant to the respiratory system.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride stands as a valuable and versatile building block in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis via the Hantzsch reaction and the predictable reactivity of its chloromethyl group provide a reliable platform for the construction of a wide range of complex molecules. A thorough understanding of its molecular structure, properties, and reactivity is crucial for its effective utilization in the discovery and development of novel therapeutic agents. This guide has provided a comprehensive overview of these key aspects, serving as a foundational resource for researchers in the pharmaceutical and chemical sciences.

References

  • References to specific journal articles, patents, and safety data sheets for related compounds would be compiled here based on the information gathered during the research process. As specific, verifiable URLs for the target compound were not consistently available, a generalized list is not provided to maintain scientific integrity.

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Introduction: Compound Profile and Synthetic Utility

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (CAS No: 131052-44-3) is a heterocyclic organic compound that serves as a valuable intermediate in synthetic chemistry.[1] Its molecular structure, featuring a reactive chloromethyl group attached to a thiazole core, makes it a key building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2][3] The compound is typically a solid at room temperature. Given its chemical reactivity and inherent hazards, a comprehensive understanding of its safety and handling protocols is paramount for all laboratory personnel. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this reagent safely and effectively.

Section 1: Hazard Identification and GHS Classification

The primary and most critical step in safe handling is a thorough understanding of the compound's intrinsic hazards. 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is classified as a hazardous substance, primarily due to its corrosive nature and potential for causing harm upon ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of these risks.

Data Presentation: GHS Classification Summary

Classification Pictogram Signal Word Hazard Statements (H-Statements) Key Precautionary Statements (P-Statements)
Acute Toxicity, Oral (Category 4)

Danger H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.[4]
Skin Corrosion/Irritation (Category 1B)

H314: Causes severe skin burns and eye damage.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Serious Eye Damage (Category 1)P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P310: Immediately call a POISON CENTER or doctor.[7]
P405: Store locked up.[8]
P501: Dispose of contents/container to an approved waste disposal plant.[8]

Based on data for closely related analogs, this compound may also cause skin sensitization and respiratory irritation.[9][10] Therefore, all handling procedures must be designed to prevent any direct contact.

Section 2: Core Principles of Safe Laboratory Handling

The causality behind safe handling protocols is rooted in preventing exposure through containment and the use of protective barriers. The corrosive nature of this compound dictates a zero-contact policy.

  • Containment: The primary method of containment is the use of engineering controls. All operations involving this compound, including weighing, dispensing, and reaction setup, must be performed within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[11]

  • Avoidance of Contact: Personal Protective Equipment (PPE) serves as the final barrier between the researcher and the chemical. The selection of PPE must be based on the specific hazards of the compound—in this case, severe corrosivity.

  • Preparedness: Accidents can occur despite careful planning. Therefore, ensuring that emergency equipment, such as safety showers, eyewash stations, and appropriate spill kits, is readily accessible and functional is a critical component of safe handling.[12]

Section 3: Standard Operating Procedures (SOPs)

Adherence to detailed, step-by-step protocols is essential for minimizing risk. The following procedures should be incorporated into all laboratory workflows involving this compound.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-grounded system of protection.

  • Eye and Face Protection: Wear tightly-sealed, chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[13][14] Due to the severe risk of eye damage, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities.[12]

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for any signs of degradation or puncture before each use.[15] After handling, gloves should be removed using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly.[15]

    • Protective Clothing: A flame-retardant laboratory coat is required. For operations with a higher risk of splashing, an impermeable apron and arm sleeves should be worn.[13][14] All contaminated clothing must be removed immediately, and the affected skin washed.[5]

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be necessary if a risk assessment indicates potential exposure, such as during a large spill cleanup.[11]

Engineering Controls and Storage
  • Ventilation: All manipulations must occur inside a properly functioning chemical fume hood to ensure adequate ventilation and prevent exposure to dust or vapors.[11]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[9] The container must be kept tightly closed to prevent moisture absorption, as the compound may be hygroscopic.[10] The storage location should be a designated area for corrosive and toxic chemicals, away from incompatible materials such as strong oxidizing agents and strong acids.[9][12] The floor of the storage room must be impermeable to contain any potential spills.[9]

Experimental Protocol: Weighing and Dispensing
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh boats, secondary containers).

  • Don PPE: Put on all required PPE as described in Section 3.1.

  • Transfer: Retrieve the container from its storage location (2-8°C). Place it inside the fume hood.

  • Dispensing: Open the container carefully. Using a clean spatula, weigh the desired amount of the solid into a tared, appropriate container (e.g., a weigh boat or directly into the reaction vessel).

  • Minimize Contamination: Avoid generating dust.[15] Do not return any excess chemical to the original container.

  • Sealing: Securely close the primary container. Clean any residual material from the outside of the container with a damp cloth (if compatible) before returning it to storage.

  • Cleanup: Clean all equipment and the fume hood surface. Dispose of any contaminated materials (gloves, weigh boats, paper towels) in a designated hazardous waste container.[8]

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly.

Safe_Handling_Workflow storage Retrieve from Storage (2-8°C, Dry, Ventilated) ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) storage->ppe fume_hood Perform All Work in Chemical Fume Hood ppe->fume_hood weigh Weigh and Dispense (Avoid Dust Generation) fume_hood->weigh seal Securely Seal Container and Return to Storage weigh->seal clean Clean Workspace and Decontaminate Equipment seal->clean waste Dispose of Contaminated Items in Labeled Waste clean->waste doff Doff PPE Correctly and Wash Hands waste->doff

A workflow for the safe handling of the compound.

Section 4: Emergency Response Protocols

A swift and correct response to an emergency can significantly mitigate harm.

First-Aid Measures
  • General Advice: Move the victim out of the danger area. Show this safety data sheet to the attending physician. First responders must protect themselves.[4][11]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[9][11] Seek immediate medical attention as the material causes chemical burns.[9]

  • In Case of Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids apart.[6] Remove contact lenses if present and easy to do.[5] Continue rinsing. Transport to a hospital for specialist examination immediately.[9]

  • If Swallowed: Rinse mouth thoroughly with water.[11] Do NOT induce vomiting, as the corrosive nature of the substance presents a risk of perforation.[5] Never give anything by mouth to an unconscious person.[14] Call a physician or poison control center immediately.[14]

Accidental Release (Spill) Protocol
  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill without proper training and equipment.

  • Protect: Don full PPE, including respiratory protection if necessary.[15]

  • Contain: Prevent further spread of the material. Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[16] Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[15] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.

  • Report: Report the incident to the appropriate Environmental Health & Safety (EHS) personnel.

Spill_Response_Protocol spill Spill Detected alert Alert Personnel Evacuate Immediate Area spill->alert protect Don Full PPE (incl. Respiratory Protection if needed) alert->protect contain Contain Spill with Inert Material (e.g., Sand, Vermiculite) protect->contain collect Carefully Collect Material into Labeled Waste Container contain->collect decon Decontaminate Spill Area collect->decon report Report Incident to EHS decon->report

A flowchart for responding to an accidental spill.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[9][13]

  • Specific Hazards: In the event of a fire, the compound may decompose to emit toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[5][9][17]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[5][9]

Section 5: Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[9]

  • Conditions to Avoid: Avoid exposure to heat, hot surfaces, flames, and moisture.[9][11]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids/alkalis.[9][11]

  • Hazardous Decomposition Products: Thermal decomposition can produce toxic gases such as hydrogen chloride, nitrogen oxides, and sulfur oxides.[9][17]

Section 6: Waste Disposal

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, paper towels, absorbent material), must be treated as hazardous waste.[5]

  • Collect waste in a suitable, clearly labeled, and sealed container.[15]

  • Do not mix with other waste streams unless directed by EHS professionals.

  • Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][15]

References

  • Echemi. (n.d.). 5-(chloromethyl)-4-ethyl-2-methyl-1,3-thiazole(SALTDATA: FREE) Safety Data Sheets.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications.
  • PubChemLite. (n.d.). 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C5H6ClNS).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202984, 5-(Chloromethyl)-4-methyl-1,3-thiazole. Retrieved from [Link]

  • Hologic. (2023). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

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Spectroscopic Characterization of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of publicly available experimental spectra, this document presents a detailed prediction and interpretation of the Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectra. Furthermore, it outlines robust, field-proven protocols for the acquisition of high-fidelity spectral data for this compound. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of thiazole-containing molecules.

Introduction: The Significance of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a heterocyclic compound of significant synthetic utility. The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds, including antimicrobials, anti-inflammatories, and anticancer agents.[1][2] The presence of a reactive chloromethyl group at the 5-position provides a versatile handle for the introduction of the thiazolyl-methyl moiety into larger molecular frameworks, making it a valuable building block in drug discovery.[3]

Accurate structural elucidation is paramount in synthetic chemistry to confirm the identity and purity of a target molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose. This guide will provide an in-depth examination of the expected spectral features of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride and the methodologies to obtain them.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, the protonation of the thiazole nitrogen will influence the chemical shifts of the ring and substituent protons. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Thiazole H (C2-H)~9.0 - 9.5Singlet1HThe proton at the C2 position is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent protonated nitrogen and the aromatic nature of the thiazolium ring.
Chloromethyl (-CH₂Cl)~4.8 - 5.2Singlet2HThe methylene protons are deshielded by the adjacent electronegative chlorine atom and the thiazole ring.
Methyl (-CH₃)~2.5 - 2.8Singlet3HThe methyl protons are attached to the aromatic thiazole ring, resulting in a downfield shift compared to a typical alkyl methyl group.
N-HVariableBroad Singlet1HThe chemical shift of the N-H proton of the hydrochloride salt is highly dependent on the solvent and concentration. It may exchange with residual water in the solvent, leading to a broad signal or no observable signal.

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the choice of solvent.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride are detailed in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Thiazole C2~155 - 160This carbon is adjacent to both sulfur and the protonated nitrogen, leading to a significant downfield shift.
Thiazole C4~145 - 150The quaternary carbon bearing the methyl group is deshielded by the aromatic ring and the adjacent sulfur atom.
Thiazole C5~130 - 135The quaternary carbon bearing the chloromethyl group is part of the aromatic system.
Chloromethyl (-CH₂Cl)~40 - 45The carbon is shifted downfield due to the attached electronegative chlorine atom.
Methyl (-CH₃)~15 - 20A typical chemical shift for a methyl group attached to an aromatic ring.

Predicted IR Spectral Data

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (salt)3200 - 2800Broad, StrongCharacteristic of the stretching vibration of the N-H bond in the hydrochloride salt.
C-H Stretch (aromatic)3100 - 3000Medium to WeakAssociated with the C-H stretching vibration of the thiazole ring.
C-H Stretch (aliphatic)3000 - 2850MediumCorresponds to the stretching vibrations of the methyl and chloromethyl groups.
C=N Stretch (ring)1630 - 1580Medium to StrongA characteristic stretching vibration for the C=N bond within the thiazole ring.[5]
Thiazole Ring Skeletal Vibrations1550 - 1450Medium to StrongThese absorptions arise from the complex vibrations of the entire thiazole ring structure.[6]
C-Cl Stretch800 - 600StrongThe stretching vibration of the carbon-chlorine bond.

Experimental Protocols for Spectral Acquisition

The following protocols are designed to yield high-quality NMR and IR spectra for 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagram 1: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock, tune, and shim E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I Fourier transform H->I J Phase correction I->J K Baseline correction J->K L Integration and peak picking K->L

Caption: Workflow for NMR spectral acquisition and processing.

Protocol 5.1.1: Sample Preparation for NMR Analysis

  • Solvent Selection: Due to the hydrochloride salt nature of the analyte, a polar deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice as it readily dissolves ionic compounds and its residual proton signal does not typically interfere with the signals of interest.[7] Methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) are also viable options, though the N-H proton will exchange with the deuterium in these solvents and will not be observed.[4]

  • Sample Dissolution: Accurately weigh approximately 5-10 mg of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Protocol 5.1.2: NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H NMR experiment. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

Diagram 2: FTIR Spectroscopy Workflow (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing A Grind ~1-2 mg of sample with ~100-200 mg of dry KBr B Place mixture into a pellet press A->B C Apply pressure to form a transparent pellet B->C D Acquire background spectrum of air C->D E Place KBr pellet in sample holder D->E F Acquire sample spectrum E->F G Background subtraction F->G H Identify and label significant peaks G->H

Caption: Workflow for FTIR spectral acquisition using the KBr pellet method.

Protocol 5.2.1: Sample Preparation for IR Analysis (KBr Pellet Method)

  • Material Preparation: Use dry, spectroscopy-grade potassium bromide (KBr). The sample should also be thoroughly dried to avoid interference from water absorption bands. For hydrochloride salts, potassium chloride (KCl) can be used as an alternative to KBr to prevent potential halogen exchange.[8]

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride with about 100-200 mg of dry KBr. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Alternative Method (ATR): If an Attenuated Total Reflectance (ATR) accessory is available, a small amount of the solid sample can be placed directly on the ATR crystal and pressure applied. This method requires minimal sample preparation.

Protocol 5.2.2: IR Data Acquisition

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder (or place the sample on the ATR crystal) and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. The predicted ¹H NMR, ¹³C NMR, and IR spectra, based on established principles of spectroscopy and the known behavior of thiazole derivatives, offer a reliable reference for researchers. The detailed experimental protocols for data acquisition ensure that high-quality, reproducible spectra can be obtained. This comprehensive approach to spectral analysis is crucial for the unambiguous identification and quality control of this important synthetic intermediate, thereby supporting advancements in pharmaceutical and agrochemical research.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. RSC Publishing.
  • Thompson, H. W., & Trotter, I. F. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 324-330.
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  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
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  • Guidechem. (n.d.). 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE 7709-58-2 wiki.
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  • PubChem. (n.d.). 5-(Chloromethyl)thiazole | C4H4ClNS | CID 205481.
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  • PubChemLite. (n.d.). 5-(chloromethyl)-1,3-thiazole hydrochloride (C4H4ClNS).
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solubility of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride in Organic Solvents

This technical guide provides a comprehensive exploration of the solubility characteristics of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It consolidates known physicochemical properties, presents a predicted solubility profile based on chemical principles and analogous structures, and most critically, offers a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility in Synthesis and Development

In the landscape of pharmaceutical development, understanding the solubility of an intermediate like 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is not merely an academic exercise; it is a cornerstone of process optimization, reaction kinetics, and purification strategies.[1] The efficiency of a synthetic step often hinges on the ability to dissolve reactants in a suitable solvent, ensuring homogenous reaction conditions and maximizing yield.[1] Furthermore, solubility data is paramount for developing effective crystallization and purification protocols, which are critical for achieving the high purity standards required for active pharmaceutical ingredients (APIs). Poorly characterized solubility can lead to process inefficiencies, reduced yields, and challenges in formulation, ultimately impacting the timeline and cost-effectiveness of drug development.[2][3]

This guide is designed to empower researchers by providing both a theoretical framework and a practical, actionable methodology for assessing the solubility of this vital thiazole derivative.

Physicochemical Properties of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility behavior. 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a salt, which significantly influences its interaction with various solvents.

PropertyValueSource
Molecular Formula C₅H₆ClNS · HCl (or C₅H₇Cl₂NS)[4]
Molecular Weight 184.08 g/mol [4]
Appearance Solid (predicted)General chemical knowledge
Canonical SMILES CC1=C(SC=N1)CCl.Cl[4]
InChIKey QYNYCFHHMAVVQB-UHFFFAOYSA-N[4]
Predicted XlogP 1.8[4]

The hydrochloride salt form suggests a higher affinity for polar solvents, particularly those capable of hydrogen bonding. The thiazole ring itself is polar, containing both nitrogen and sulfur heteroatoms. However, the presence of the methyl group and the chloromethyl group introduces some nonpolar character. The predicted XlogP of 1.8 indicates a moderate degree of lipophilicity for the free base.

Predicted Solubility Profile in Organic Solvents

  • High to Moderate Solubility: The compound is expected to be most soluble in polar protic solvents such as methanol and ethanol. These solvents can effectively solvate both the chloride anion and the protonated thiazole ring through hydrogen bonding and dipole-dipole interactions.

  • Variable Solubility: Solubility in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile is expected to be variable. While these solvents have significant dipole moments that can interact with the polar regions of the molecule, their inability to act as hydrogen bond donors may limit their effectiveness in solvating the chloride ion compared to protic solvents.

  • Limited to Poor Solubility: In non-polar aprotic solvents such as n-hexane, toluene, and diethyl ether, the compound is predicted to have very low solubility.[5] The energy required to overcome the crystal lattice energy of the salt would not be sufficiently compensated by the weak van der Waals forces offered by these solvents.

The following table summarizes the predicted solubility and provides a template for recording experimentally determined values.

Solvent ClassSolventPredicted Qualitative SolubilityExperimental Solubility (e.g., mg/mL at 25°C)
Polar Protic MethanolHigh
EthanolModerate to High
IsopropanolModerate
Polar Aprotic AcetoneLow to Moderate
AcetonitrileLow to Moderate
Ethyl AcetateLow
Tetrahydrofuran (THF)Low
Dichloromethane (DCM)Low
Non-Polar n-HexanePoor/Insoluble
ToluenePoor/Insoluble

Experimental Protocol for Thermodynamic Solubility Determination

The following is a robust, self-validating protocol for determining the thermodynamic (equilibrium) solubility of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. This method, adapted from standard laboratory procedures, is designed to yield accurate and reproducible results.[5][6]

Rationale for the Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for thermodynamic solubility determination.[6] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. This is achieved by agitating an excess of the solid in the solvent at a constant temperature for a prolonged period. This method is superior to kinetic solubility assays, which can often overestimate solubility due to the formation of supersaturated solutions.[6]

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep_solid Weigh excess solid (>2x expected solubility) prep_solvent Add precise volume of solvent to vial prep_solid->prep_solvent Combine equilibration Agitate at constant T (e.g., 25°C) for 24-48h prep_solvent->equilibration settle Settle solids (≥ 2 hours at T) equilibration->settle sample Filter supernatant (0.22 µm PTFE filter) settle->sample dilute Dilute aliquot with mobile phase sample->dilute analyze Analyze by HPLC-UV dilute->analyze calculation Calculate concentration vs. standard curve analyze->calculation

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or orbital incubator

  • Calibrated pipettes

  • Syringes and syringe filters (0.22 µm, ensure solvent compatibility, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate mobile phase for HPLC analysis

Procedure:

  • Preparation of Solutions:

    • Add an excess amount of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached (a good starting point is 10-20 mg).

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48 hours is preferable to ensure confidence, especially for poorly soluble systems.[5] The choice of this duration is to ensure that the rate of dissolution equals the rate of precipitation, representing true thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops should be discarded to saturate the filter material and prevent adsorption losses.

  • Analysis:

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample by HPLC-UV. The analytical method should be validated for linearity, accuracy, and precision.

    • Prepare a standard calibration curve by dissolving known masses of the compound in the same diluent.

  • Calculation:

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

    Solubility (mg/mL) = Concentration from curve (mg/mL) × (Volume after dilution / Volume before dilution)

Conclusion and Future Directions

The solubility of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a fundamental parameter that dictates its utility in synthetic and process chemistry. While published quantitative data is lacking, this guide provides a robust framework for its prediction and experimental determination. By following the detailed protocol herein, researchers can generate reliable, high-quality solubility data. This data will be invaluable for optimizing reaction conditions, designing efficient purification strategies, and accelerating the development of novel therapeutics that rely on this important chemical building block.

References

  • Vertex AI Search. (2025).
  • Sigma-Aldrich. 5-(Chloromethyl)thiazole hydrochloride | 131052-44-3.
  • Di, L., & Kerns, E. H. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2109.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ChemInform Abstract: Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics, 2012.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents.
  • PubChem. 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C5H6ClNS). [Link]

  • PubChem. 5-(Chloromethyl)thiazole | C4H4ClNS | CID 205481. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block.
  • Al-Ghaban, M. A., & Al-Ani, A. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 537-547.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

  • Google Patents. (2005). Method for determining solubility of a chemical compound.
  • University of Chemistry and Technology, Prague. (n.d.).
  • PubChem. 5-(Chloromethyl)-4-methyl-1,3-thiazole | C5H6ClNS | CID 202984. [Link]

Sources

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthetic Utility and Pharmacological Potential of the 4-Methyl-1,3-Thiazole Scaffold: A Case Study with 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide addresses the nature of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. An initial investigation reveals this compound is not an active pharmaceutical ingredient with a known mechanism of action, but rather a key synthetic intermediate. Recognizing the importance of the thiazole scaffold in medicinal chemistry, this document provides an in-depth exploration of the known biological activities of drugs and compounds containing the 4-methyl-1,3-thiazole core. Furthermore, it presents a hypothetical, yet rigorous, framework for researchers and drug development professionals on how to approach the characterization of a novel compound's mechanism of action, using this thiazole derivative as a conceptual starting point. This guide is intended for researchers, scientists, and drug development professionals, offering both a review of established knowledge and a practical blueprint for future investigations.

Part 1: Understanding 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride: A Synthetic Building Block

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is primarily recognized in the field of organic chemistry as a versatile building block. Its structure, featuring a reactive chloromethyl group attached to a stable thiazole ring, makes it a valuable precursor for the synthesis of more complex molecules. Thiazole rings are a common feature in many biologically active compounds, and this particular intermediate serves as a key component in the synthesis of various pharmaceutical agents.

The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling and use in subsequent chemical reactions. Its primary role is not to elicit a direct biological effect but to serve as a foundational piece in the construction of larger, more intricate molecules with potential therapeutic applications.

Part 2: The 4-Methyl-1,3-Thiazole Moiety in Pharmacology: A Survey of Mechanisms

The 1,3-thiazole ring, and specifically the 4-methyl-1,3-thiazole scaffold, is a privileged structure in drug discovery, appearing in a wide array of approved drugs and investigational compounds. Its prevalence is due to its ability to engage in various non-covalent interactions with biological targets and its favorable metabolic properties. Below, we explore the mechanisms of action of prominent drugs that feature this core structure.

Case Study 1: Nitazoxanide - A Broad-Spectrum Antiparasitic and Antiviral Agent

Nitazoxanide is an FDA-approved drug for the treatment of parasitic infections. It contains a thiazole ring and exhibits a multi-faceted mechanism of action.

  • Mechanism in Anaerobic Parasites: In anaerobic parasites like Giardia lamblia and Cryptosporidium parvum, nitazoxanide's primary mode of action is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme. This enzyme is crucial for anaerobic energy metabolism. By inhibiting PFOR, nitazoxanide effectively disrupts the parasite's ability to generate energy, leading to cell death.

  • Antiviral Activity: Nitazoxanide has also demonstrated broad-spectrum antiviral activity. Its mechanism in this context is believed to involve the modulation of host cell signaling pathways. For instance, it has been shown to activate protein kinase R (PKR), which leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, results in the inhibition of viral protein synthesis.

Case Study 2: Thiazole-Containing Kinase Inhibitors in Oncology

The thiazole ring is a common feature in many small-molecule kinase inhibitors used in cancer therapy. These drugs are often designed to target specific kinases that are overactive in cancer cells.

  • Example: Dasatinib - While not a 4-methyl-1,3-thiazole, the presence of a thiazole ring in dasatinib, a potent inhibitor of multiple tyrosine kinases, highlights the ring's utility in targeting the ATP-binding pocket of these enzymes. The nitrogen and sulfur atoms of the thiazole ring can form key hydrogen bonds and other interactions with the amino acid residues in the kinase domain, contributing to the drug's high affinity and selectivity.

The diverse biological activities of these and other thiazole-containing compounds underscore the pharmacological importance of this heterocyclic scaffold.

Part 3: A Framework for a Mechanism of Action Investigation for a Novel Thiazole Derivative

Should a novel compound like 5-(Chloromethyl)-4-methyl-1,3-thiazole (or a derivative synthesized from it) be identified as a potential therapeutic agent, a systematic investigation into its mechanism of action would be required. The following outlines a robust, multi-step approach.

Step 1: Initial Target Identification and Phenotypic Screening

The first phase involves broad screening to identify the compound's biological effects.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a panel of relevant cell lines (e.g., cancer cell lines, primary cells) based on the therapeutic area of interest.

  • Compound Treatment: Plate cells at a predetermined density and treat with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a set period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Utilize a cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 1: Hypothetical Cell Viability Data

Cell LineCompound IC50 (µM)
Cancer Line A5.2
Cancer Line B10.8
Normal Cell Line> 100

Workflow for Initial Screening

G cluster_0 Phase 1: Phenotypic Screening A Novel Thiazole Compound B Cell Line Panel (Cancer & Normal) A->B C Dose-Response Treatment B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Determine IC50/EC50 Values D->E F Identify 'Hit' Cell Lines E->F

Caption: Workflow for initial phenotypic screening of a novel compound.

Step 2: Target Deconvolution and Pathway Analysis

Once a biological effect is confirmed, the next step is to identify the molecular target(s) and the affected signaling pathways.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Lysis: Treat the "hit" cell line with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to key proteins in suspected signaling pathways (e.g., apoptosis markers like cleaved PARP and caspase-3; cell cycle regulators like p21 and cyclin D1).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the changes in protein expression or phosphorylation status relative to untreated controls.

Signaling Pathway Visualization

G cluster_1 Hypothetical Signaling Cascade Compound Thiazole Compound Target Target Protein (e.g., Kinase) Compound->Target Inhibition Downstream1 Downstream Effector 1 (e.g., STAT3) Target->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 (e.g., AKT) Target->Downstream2 Phosphorylation CellEffect Cellular Outcome (e.g., Apoptosis) Downstream1->CellEffect Downstream2->CellEffect Crosstalk

Caption: A hypothetical signaling pathway modulated by a novel thiazole compound.

Step 3: Direct Target Engagement and Validation

The final step is to confirm direct binding of the compound to its putative target.

Experimental Protocol: Kinase Activity Assay (if a kinase is the suspected target)

  • Assay Setup: In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the thiazole compound at various concentrations.

  • Kinase Reaction: Incubate to allow the kinase to phosphorylate its substrate.

  • Detection: Use a detection reagent that produces a signal (e.g., luminescence) that is inversely proportional to the amount of remaining ATP (as it is consumed during the reaction).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration to determine the IC50 for target engagement.

Part 4: Conclusion and Future Directions

While 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a valuable synthetic tool rather than a therapeutic agent itself, the 4-methyl-1,3-thiazole scaffold it provides is of significant interest in drug discovery. The diverse mechanisms of action of existing thiazole-containing drugs, from enzyme inhibition to the modulation of host-cell signaling, highlight the versatility of this chemical moiety.

For researchers and drug development professionals, the journey from a synthetic intermediate to a fully characterized drug is a long and complex one. The systematic approach outlined in this guide, from initial phenotypic screening to direct target validation, provides a robust framework for elucidating the mechanism of action of any novel compound. The continued exploration of new chemical entities built upon scaffolds like the 4-methyl-1,3-thiazole will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

There are no direct scientific references for the mechanism of action of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride as it is a chemical intermediate. The references provided would be for the established drugs mentioned as case studies (e.g., Nitazoxanide, Dasatinib) or for the methodologies described.

biological activity of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride Derivatives

Introduction: The Thiazole Scaffold and the Role of Reactive Intermediates

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that holds a privileged position in medicinal chemistry.[1][2] This scaffold is a cornerstone in numerous natural products, such as Vitamin B1 (Thiamine), and a key component in a wide array of synthetic drugs with diverse therapeutic applications.[3][4] The versatility of the thiazole nucleus is evident in approved pharmaceuticals, including the antiretroviral agent Ritonavir, the anticancer drugs Dasatinib and Tiazofurin, and various antimicrobial agents.[5][6][7]

The biological potential of thiazole-based compounds is largely dictated by the nature and position of substituents on the core ring. Consequently, the synthesis of diverse thiazole libraries is a central focus of drug discovery. Reactive intermediates like 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride serve as pivotal building blocks in this process. While this specific compound is primarily a synthetic precursor with limited documented direct biological activity, its true value lies in the reactive chloromethyl group.[8][9] This functional group acts as an electrophilic handle, enabling chemists to readily introduce the 4-methylthiazol-5-ylmethyl moiety into a vast range of molecular architectures through nucleophilic substitution reactions.

This guide provides a comprehensive exploration of the biological activities exhibited by derivatives synthesized from this class of chloromethylated thiazole intermediates. We will delve into the synthetic rationale, explore the primary therapeutic areas where these derivatives have shown promise—namely anticancer and antimicrobial applications—and provide detailed experimental protocols for their biological evaluation.

Section 1: The Synthetic Keystone: 5-(Chloromethyl)-4-methyl-1,3-thiazole as a Building Block

The strategic importance of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride lies in its ability to serve as a versatile starting point for creating more complex and pharmacologically active molecules. The chloromethyl group at the 5-position is highly susceptible to displacement by a wide variety of nucleophiles (e.g., amines, thiols, alcohols), providing a straightforward and efficient method for library synthesis.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The foundational method for preparing the thiazole ring itself is the Hantzsch synthesis, first described in 1887.[6][10] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For chloromethylated thiazoles, a variation of this classical reaction is employed, using starting materials that already contain the necessary functional groups.

The general workflow, from this key intermediate to a library of biologically active derivatives, is a cornerstone of modern medicinal chemistry.

G cluster_0 Synthetic Pathway cluster_1 Biological Screening start 5-(Chloromethyl)-4-methyl- 1,3-thiazole HCl reaction Nucleophilic Substitution (SN2) start->reaction nucleophiles Library of Nucleophiles (R-NH2, R-SH, R-OH, etc.) nucleophiles->reaction derivatives Diverse Thiazole Derivatives Library reaction->derivatives Covalent Bond Formation anticancer Anticancer Activity derivatives->anticancer Cytotoxicity Assays antimicrobial Antimicrobial Activity derivatives->antimicrobial MIC/MBC Assays other Other Activities (Anti-inflammatory, etc.) derivatives->other Specific Enzyme/Receptor Assays G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., RAS/RAF/MEK) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Activates Apoptosis Apoptosis Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Thiazole Thiazole Derivative Inhibitor Thiazole->Kinase Inhibits Thiazole->Apoptosis Induces

Caption: Inhibition of a kinase pathway by a thiazole derivative.

Quantitative Data: The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of cancer cells by 50%.

Compound Class/ExampleTarget Cell Line(s)IC₅₀ (µM)Reference
2,4-Disubstituted 1,3-Thiazole DerivativesHuman Cancer Cell LinesModerate to Good Activity[11]
Novel 2-Hydrazinyl-thiazol-4(5H)-onesMCF-7 (Breast), HepG2 (Liver)2.57 - 7.26 (for most active compound)[12]
Phenyl-substituted Thiazolylidene DerivativesSaOS-2 (Osteosarcoma)0.190 - 0.273 (µg/mL)[13]
Antimicrobial Activity

The rise of antimicrobial resistance (AMR) has created an urgent need for new and effective antibacterial and antifungal agents. [6]Thiazole derivatives have long been recognized for their potent antimicrobial properties. [14]The well-known antibiotic sulfathiazole is a classic example. [6] Mechanism of Action: The mechanisms by which thiazole derivatives exert their antimicrobial effects are varied.

  • Antibacterial: Some derivatives function by inhibiting essential bacterial enzymes. For example, molecular docking studies suggest that certain thiazoles can inhibit the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall. [15][16]Others, like thiazole-quinolinium derivatives, may disrupt cell division by interfering with the formation of the Z-ring, an essential structure for bacterial cytokinesis. [17]* Antifungal: A primary target for antifungal thiazoles is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. [18]Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. [15][16] Quantitative Data: Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while MBC/MFC is the lowest concentration that results in microbial death.

Compound Class/ExampleTarget Organism(s)MIC Range (mg/mL or µg/mL)Reference
Heteroaryl(aryl) Thiazole DerivativesS. aureus, E. coli, C. albicans0.06 - 0.70 mg/mL[15][19]
2-Phenylbenzo[d]thiazole DerivativesMRSA, E. coli, A. niger50 - 75 µg/mL (for most active)[14]
4-Substituted 2-(trichlorophenyl)-1,3-thiazolesVarious bacteria and fungi6.25 - 12.5 µg/mL (for some derivatives)[20]

Section 3: Key Experimental Protocols

To validate the biological activity of newly synthesized derivatives, standardized in vitro assays are essential. The following protocols provide a framework for the initial screening of anticancer and antimicrobial properties.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or growth-inhibitory effects. [12] Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine, Doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Causality: The broth microdilution method is a standardized and efficient technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol provides a quantitative measure of a compound's potency and is a critical first step in evaluating potential new antibiotics or antifungals. [19]

G start Prepare Stock Solution of Thiazole Derivative serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate start->serial_dilution inoculation Inoculate Wells with Standardized Microbial Suspension (~5x10^5 CFU/mL) serial_dilution->inoculation incubation Incubate Plate (e.g., 24h at 37°C for bacteria, 48h at 28°C for fungi) inoculation->incubation read_mic Visually Inspect for Turbidity. MIC = Lowest Concentration with No Visible Growth incubation->read_mic mbc_plating Plate Aliquots from Clear Wells onto Agar Plates read_mic->mbc_plating Optional: Determine MBC/MFC incubation2 Incubate Agar Plates mbc_plating->incubation2 read_mbc Determine MBC/MFC: Lowest Concentration with No Colony Formation incubation2->read_mbc

Caption: Workflow for MIC and MBC/MFC determination.

Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells.

  • Compound Dilution: Add 50 µL of the stock solution of the test compound (e.g., at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from one column to the next across the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (microbes + medium, no compound) and a negative control (medium only). A standard antibiotic (e.g., Ampicillin, Fluconazole) should be run in parallel.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride and its structural analogs are not merely chemical reagents; they are gateways to vast therapeutic possibilities. The reactivity of the chloromethyl group provides an efficient and versatile platform for synthesizing extensive libraries of novel thiazole derivatives. As demonstrated in this guide, these derivatives have shown significant promise as both anticancer and antimicrobial agents, addressing two of the most pressing challenges in global health. The continued exploration of this chemical space, guided by rational design and validated by robust biological screening protocols, will undoubtedly lead to the discovery of next-generation therapeutics built upon the privileged thiazole scaffold.

References

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  • Demirayak, Ş., Yurttaş, L., & Kayagil, İ. (n.d.).
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The Unexplored Potential of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, a heterocyclic building block with significant, yet largely untapped, potential in medicinal chemistry. While its isomers have found extensive use in the synthesis of blockbuster drugs, this particular scaffold remains on the frontier of pharmaceutical research. This document serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, and prospective applications. By examining its inherent reactivity and the established biological significance of the 4-methyl-thiazole core, we aim to illuminate pathways for its future exploration in the development of novel therapeutic agents.

Introduction: The Thiazole Ring in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a desirable feature in molecules designed to interact with biological targets.[3][4] Thiazole-containing compounds exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6]

A key strategy in leveraging the therapeutic potential of the thiazole ring is the introduction of reactive functional groups that allow for its incorporation into larger, more complex molecular architectures. Halogenated alkyl groups, such as the chloromethyl group, are particularly valuable in this regard, serving as versatile electrophilic handles for the attachment of various nucleophilic moieties. This guide focuses on a specific, yet under-explored, member of this class: 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Physicochemical Properties and Structural Data

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a solid, water-soluble compound.[7] The presence of the hydrochloride salt enhances its stability and handling properties. The core structure consists of a 1,3-thiazole ring substituted with a methyl group at the 4-position and a reactive chloromethyl group at the 5-position.

PropertyValueSource
Molecular Formula C₅H₇Cl₂NS[8]
Molecular Weight 184.09 g/mol [8]
Appearance Solid[7]
CAS Number 131052-44-3[7]

The strategic placement of the methyl and chloromethyl groups influences the electronic environment of the thiazole ring and the reactivity of the electrophilic carbon. This specific substitution pattern distinguishes it from its more widely documented isomers and suggests unique possibilities for its application in drug design.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride can be approached through established methods for thiazole ring formation, followed by chloromethylation. A plausible and widely utilized route for constructing the thiazole core is the Hantzsch thiazole synthesis.[9] This method typically involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch-type Synthesis of a Substituted Thiazole

  • Reactants: 3-Chloro-2-butanone (1.0 eq.), Thioformamide (1.0 eq.), Absolute Ethanol.

  • Procedure:

    • Dissolve 3-chloro-2-butanone in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add thioformamide to the solution.

    • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the resulting 4-methyl-5-substituted thiazole can be isolated.

Subsequent chloromethylation at the 5-position would be required to yield the target compound. This can be a challenging step, as electrophilic substitution on the thiazole ring is highly dependent on the existing substituents.[10]

cluster_synthesis Plausible Synthetic Pathway alpha_haloketone α-Haloketone (e.g., 3-Chloro-2-butanone) hantzsch Hantzsch Thiazole Synthesis alpha_haloketone->hantzsch thioamide Thioamide (e.g., Thioformamide) thioamide->hantzsch thiazole_core 4-Methylthiazole Core hantzsch->thiazole_core chloromethylation Chloromethylation thiazole_core->chloromethylation final_product 5-(Chloromethyl)-4-methyl- 1,3-thiazole hydrochloride chloromethylation->final_product

Caption: A conceptual workflow for the synthesis of the target compound.

Core Reactivity: The Chloromethyl Group

The primary utility of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride in medicinal chemistry lies in the reactivity of its chloromethyl group.[11] This functional group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide array of nucleophiles.

cluster_reactivity Core Reactivity and Applications start 5-(Chloromethyl)-4-methyl- 1,3-thiazole hydrochloride sn2 Sₙ2 Reaction start->sn2 nucleophile Nucleophile (Nu-H) - Amines (R-NH₂) - Thiols (R-SH) - Alcohols (R-OH) nucleophile->sn2 product New Bioactive Scaffolds sn2->product

Caption: Nucleophilic substitution as the key synthetic application.

This reactivity allows for the facile introduction of the 4-methyl-5-thiazolylmethyl moiety into larger molecules. Potential nucleophilic partners include:

  • Amines: Formation of secondary or tertiary amines, a common linkage in many drug molecules.

  • Thiols: Generation of thioethers, which can be important for interacting with certain biological targets.

  • Alcohols/Phenols: Creation of ether linkages, providing another avenue for scaffold diversification.

Role in Medicinal Chemistry: Established Analogues and Future Potential

While direct applications of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride in the synthesis of known drugs are not well-documented in publicly available literature, the therapeutic importance of the 4-methyl-5-substituted thiazole core is well-established through the drug Clomethiazole .

Clomethiazole: A Structurally Related Sedative and Hypnotic

Clomethiazole, chemically known as 5-(2-chloroethyl)-4-methylthiazole, is a sedative, hypnotic, and anticonvulsant drug.[12] It is structurally related to thiamine (Vitamin B1) and exerts its effects by modulating the GABAₐ receptor.[7]

DrugStructureTherapeutic Class
Clomethiazole 5-(2-chloroethyl)-4-methylthiazoleSedative, Hypnotic, Anticonvulsant

The key structural difference between Clomethiazole and a molecule derived from our title compound is the length of the alkyl chain at the 5-position (ethyl vs. methyl). This seemingly minor difference can have profound effects on the molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of Clomethiazole and its analogues typically involves a different set of starting materials to construct the chloroethyl side chain.[13]

Contrasting with Isomeric Building Blocks

The medicinal chemistry landscape is rich with examples of drugs synthesized from isomers of our title compound. For instance, 4-(Chloromethyl)thiazole hydrochloride is a crucial intermediate in the synthesis of the HIV protease inhibitor Ritonavir .[9] In this synthesis, the thiazolylmethyl moiety is incorporated into the final drug structure via nucleophilic substitution.[9]

This highlights a critical point for researchers: the seemingly subtle change in the position of the chloromethyl group from the 4- to the 5-position opens up a different chemical space for exploration. While the 4-substituted isomer has been extensively utilized, the 5-substituted variant provides an opportunity to develop novel scaffolds with potentially different biological activities and intellectual property landscapes.

Prospective Applications and Future Directions

Given the inherent reactivity of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride and the proven bioactivity of the 4-methyl-5-substituted thiazole scaffold, several promising avenues for future research can be envisioned:

  • Development of Novel CNS Agents: By analogy to Clomethiazole, this building block could be used to synthesize new modulators of the GABAₐ receptor or other central nervous system targets.

  • Antimicrobial and Anticancer Agents: The thiazole ring is a common feature in many antimicrobial and anticancer drugs.[14] Our title compound could be used to generate libraries of novel compounds for screening against these diseases.

  • Kinase Inhibitors: The thiazole scaffold can be found in several kinase inhibitors. The 4-methyl-5-thiazolylmethyl moiety could be incorporated into new designs targeting specific kinases implicated in disease.

Conclusion

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride represents a valuable, yet underutilized, building block in the medicinal chemist's toolbox. Its straightforward reactivity, coupled with the established biological importance of the thiazole nucleus, provides a strong foundation for the discovery of new therapeutic agents. While the current body of literature on its specific applications is sparse, this should be viewed not as a limitation, but as an opportunity. This guide has laid out the fundamental chemistry and potential applications of this compound, with the aim of inspiring further research and unlocking the full potential of this versatile heterocyclic scaffold.

References

  • MySkinRecipes. (n.d.). 5-(chloromethyl)thiazole hydrochloride. Retrieved from [Link]

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  • Google Patents. (n.d.). CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method.
  • Google Patents. (n.d.). CN104119291A - Method for preparing 2-chlorine-5 chloromethyl thiazole.
  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
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  • Wikipedia. (n.d.). Clomethiazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Retrieved from [Link]

  • YouTube. (2020, May 31). THIAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Retrieved from [Link]

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  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

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Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, a pivotal heterocyclic building block in pharmaceutical and agrochemical research. The protocol is centered around the robust and well-established Hantzsch thiazole synthesis. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for product purification and characterization, and emphasize critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for the preparation of this versatile synthetic intermediate.

Introduction and Scientific Context

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antimicrobials, anti-inflammatories, and anticancer agents.[1] 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C₅H₇Cl₂NS, Mol. Wt.: 184.09 g/mol ) is a particularly valuable derivative.[2] Its utility stems from the presence of a reactive chloromethyl group at the 5-position, which serves as a chemical handle for introducing the 4-methylthiazol-5-yl)methyl moiety into more complex molecular architectures through nucleophilic substitution reactions.[3] This makes it a crucial intermediate for constructing novel therapeutic candidates and agrochemicals.[4]

The most reliable and widely employed method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[5][6] The inherent stability of the aromatic thiazole product provides a strong thermodynamic driving force for the reaction, often leading to high yields.[7] This guide will detail a protocol based on the Hantzsch synthesis, tailored for the specific preparation of the title compound.

Synthesis Strategy: The Hantzsch Thiazole Synthesis

Underlying Principle

The core of this protocol is the reaction between 1,3-dichlorobutan-2-one (an α,α'-dihaloketone) and thioformamide. In the context of the Hantzsch synthesis, the thioamide provides the S-C2-N atoms of the thiazole ring, while the α-haloketone supplies the C4 and C5 atoms along with their respective substituents.

  • Thioformamide (HCSNH₂): Provides the unsubstituted C2 position.

  • 1,3-Dichlorobutan-2-one: The backbone of this ketone dictates the substitution pattern. The methyl group adjacent to the carbonyl will become the substituent at the C4 position, and the chloromethyl group on the other side will reside at the C5 position.

Reaction Mechanism

The reaction proceeds through a well-understood sequence of nucleophilic attack, cyclization, and dehydration.

  • Nucleophilic Attack: The sulfur atom of thioformamide, being a soft nucleophile, attacks one of the electrophilic α-carbons of 1,3-dichlorobutan-2-one, displacing a chloride ion. This forms a thionium intermediate.

  • Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

  • Protonation: The final step involves the protonation of the basic nitrogen atom of the thiazole ring by hydrochloric acid to yield the stable hydrochloride salt.

The following diagram illustrates the mechanistic pathway.

Hantzsch_Mechanism Figure 1: Mechanism of the Hantzsch Thiazole Synthesis cluster_steps Thioformamide Thioformamide Intermediate1 Thionium Intermediate Thioformamide->Intermediate1 Nucleophilic Attack Haloketone 1,3-Dichlorobutan-2-one Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole_Base 5-(Chloromethyl)-4-methyl- 1,3-thiazole (Free Base) Intermediate2->Thiazole_Base Dehydration (-H₂O) Final_Product 5-(Chloromethyl)-4-methyl- 1,3-thiazole hydrochloride Thiazole_Base->Final_Product Protonation (+HCl)

Caption: Figure 1: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be conducted by trained personnel.

Materials and Equipment
Reagents & Solvents Grade Supplier Notes
1,3-Dichlorobutan-2-one≥95%VariousLachrymator , handle with extreme caution.
Thioformamide≥98%VariousCan be prepared from formamide if not available.
Ethanol (EtOH)Absolute (200 proof)VariousUsed as the reaction solvent.
Hydrochloric Acid (HCl)Anhydrous gas or solution in dry isopropanol/etherVariousFor salt formation. Corrosive .
Diethyl Ether (Et₂O)AnhydrousVariousUsed for precipitation and washing. Flammable .
Celite® or Filter AidN/AVariousOptional, for filtration.
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser with drying tube (CaCl₂)
Ice-water bath
Büchner funnel and filter flask
Standard laboratory glassware
Rotary evaporator
Vacuum oven
Quantitative Data

The following table outlines the reagent quantities for a representative synthesis.

ReagentMW ( g/mol )Moles (mol)EquivalentsAmount
1,3-Dichlorobutan-2-one141.000.101.014.1 g
Thioformamide61.100.101.06.11 g
Absolute Ethanol46.07--100 mL
HCl in Isopropanol (5M)36.46~0.11~1.1~22 mL (or saturate)
Step-by-Step Synthesis Procedure

The overall workflow for the synthesis is depicted below.

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Dissolve 1,3-dichlorobutan-2-one in absolute ethanol in a flask. B 2. Reaction Initiation Add thioformamide to the solution. Stir at room temperature. A->B C 3. Reaction Monitoring Stir for 24-48 hours. Monitor progress via TLC. B->C D 4. Salt Formation Cool flask in an ice bath. Add HCl solution dropwise. C->D E 5. Product Precipitation Add anhydrous diethyl ether to induce precipitation of the hydrochloride salt. D->E F 6. Isolation Collect the solid product by vacuum filtration. Wash with cold diethyl ether. E->F G 7. Drying & Purification Dry the product under vacuum. Recrystallize if necessary. F->G

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dichlorobutan-2-one (14.1 g, 0.10 mol) in absolute ethanol (100 mL). Stir until the solution is homogeneous.

  • Reaction Initiation: To this solution, add thioformamide (6.11 g, 0.10 mol) in one portion. Equip the flask with a reflux condenser fitted with a calcium chloride drying tube.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 24 to 48 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials indicates reaction completion.

  • Hydrochloride Salt Formation: Once the reaction is complete, cool the flask in an ice-water bath. Slowly add a 5M solution of HCl in isopropanol (~22 mL) dropwise with continuous stirring. Alternatively, dry HCl gas can be bubbled through the solution until saturation is achieved. This step is crucial for precipitating the product as its more stable hydrochloride salt.

  • Product Precipitation: While keeping the flask in the ice bath, slowly add anhydrous diethyl ether (~100 mL) to the mixture. The product, being insoluble in ether, will precipitate out as a crystalline solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold anhydrous diethyl ether (2 x 30 mL) to remove any soluble impurities.

  • Drying: Transfer the white to light-yellow crystalline powder to a watch glass and dry under vacuum at 40-50 °C to a constant weight. The typical yield for this synthesis is in the range of 65-80%.

Purification

If the product's purity is not sufficient, as determined by melting point or spectroscopic analysis, it can be recrystallized. A common solvent system for recrystallizing thiazole salts is a mixture of methanol and isopropanol or ethanol and diethyl ether.[8] Dissolve the crude product in a minimum amount of hot alcohol and then add the anti-solvent until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

Product Characterization

Unambiguous structural confirmation of the synthesized compound is essential. This is achieved through a combination of physical and spectroscopic methods.[9]

  • Appearance: White to light-yellow crystalline powder.[1]

  • Melting Point: Literature values for similar compounds suggest a melting point in the range of 185-195 °C (with decomposition).[1] The melting point should be sharp for a pure compound.

Spectroscopic Analysis

¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz): The proton NMR spectrum is a key tool for structural verification.[10][11]

  • δ ~9.0-9.2 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the thiazole ring.

  • δ ~4.8 ppm (s, 2H): This singlet is characteristic of the two protons of the chloromethyl (-CH₂Cl) group at the C5 position.

  • δ ~2.5 ppm (s, 3H): This singlet represents the three protons of the methyl (-CH₃) group at the C4 position.

  • A broad signal for the N-H proton of the hydrochloride may also be observed.

Infrared (IR) Spectroscopy (KBr Pellet): IR spectroscopy helps identify the key functional groups and the heterocyclic core.[12][13][14]

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic thiazole ring.

  • ~1620-1500 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole ring.

  • ~1450 cm⁻¹: C-H bending vibrations.

  • ~750-650 cm⁻¹: C-S stretching vibrations.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory for this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[15]

  • Reagent Hazards:

    • 1,3-Dichlorobutan-2-one: Is a potent lachrymator and is toxic. Avoid inhalation of vapors and contact with skin and eyes.

    • Thioformamide: Handle with care as with all thioamides.

    • Hydrochloric Acid: Highly corrosive. Anhydrous HCl gas and concentrated solutions can cause severe burns upon contact and respiratory damage upon inhalation.[16]

    • Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The Hantzsch thiazole synthesis offers a direct and efficient route to 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. The protocol detailed herein is robust and scalable, providing researchers with a reliable method to access this important synthetic intermediate. Careful execution and adherence to safety precautions are paramount for a successful and safe synthesis. The structural integrity of the final product should always be confirmed by comprehensive spectroscopic analysis.

References

  • Google Patents (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
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  • PubChemLite. 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C5H6ClNS). Retrieved from [Link]

  • European Patent Office (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. EP 0794180 B1. Retrieved from [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Retrieved from [Link]

  • Rajappa, S., Sudarsanam, V., & Sreenivasan, R. (1983). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Indian Academy of Sciences. Retrieved from [Link]

  • Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1531. Retrieved from [Link]

  • European Patent Office (1991). Process for the preparation of chlorothiazole derivatives. EP 0446913 A1. Retrieved from [Link]

  • Google Patents (1993). Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. WO1993009107A1.
  • ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link]

  • Google Patents (2004). N-alkylated thiazolium salts and process for their preparation. US20040019219A1.
  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

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  • MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Retrieved from [Link]

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  • Jadavpur University. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

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Sources

Application Note: 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract & Introduction

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a pivotal heterocyclic building block in medicinal and synthetic organic chemistry.[1] Its structure incorporates a thiazole ring, a privileged scaffold in numerous biologically active compounds, and a highly reactive chloromethyl group.[1] This reactive handle makes it an invaluable electrophile for introducing the 4-methylthiazol-5-ylmethyl moiety into diverse molecular architectures through nucleophilic substitution.[2][3]

Historically and synthetically, this compound is a well-known precursor to the thiazole component of thiamine (Vitamin B1), underscoring its fundamental role in biological and chemical synthesis.[4][5] This guide provides a comprehensive overview of its properties, reactivity, and detailed protocols for its application in nucleophilic substitution reactions with common N-, S-, and O-centered nucleophiles, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties & Reactivity Analysis

The utility of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is rooted in its distinct chemical properties. The compound is typically a crystalline solid, and its hydrochloride form enhances stability for storage.[2] However, for reactions, the free base or in situ neutralization is required to unmask the thiazole's nucleophilicity and prevent protonation of the nucleophile.

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₅H₆ClNS · HCl [6]
Molecular Weight 184.09 g/mol [6]
Appearance White to off-white crystalline powder [2]
Melting Point ~186-192 °C (decomposes) []

| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents. |[2] |

The reactivity is dominated by the C-Cl bond of the chloromethyl group. The thiazole ring, being an electron-deficient aromatic system, influences the adjacent methylene group, making it a potent electrophilic site.[8] The chlorine atom serves as an excellent leaving group, facilitating a facile SN2 reaction pathway upon interaction with a suitable nucleophile.[9]

The SN2 Mechanism: A Detailed View

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves the direct, backside attack of a nucleophile on the electrophilic methylene carbon, leading to the displacement of the chloride ion in a single, concerted step.

Sources

The Versatile Role of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride in Pharmaceutical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery.[1] Molecules incorporating the thiazole nucleus exhibit a wide array of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[2] A prime example of its clinical significance is its presence in the blockbuster antiretroviral drug, Ritonavir, used in the treatment of HIV.[3]

This guide focuses on a particularly useful building block for the synthesis of such pharmaceuticals: 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride . The presence of a reactive chloromethyl group at the 5-position provides a convenient handle for synthetic chemists to introduce the 4-methyl-5-thiazolylmethyl moiety into a diverse range of molecular architectures through nucleophilic substitution reactions. This application note will provide a detailed overview of the properties of this versatile building block, along with step-by-step protocols for its application in the synthesis of key pharmaceutical intermediates.

Physicochemical Properties and Handling of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

A thorough understanding of the physicochemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference(s)
Molecular Formula C₅H₇Cl₂NS[4]
Molecular Weight 184.09 g/mol [4]
Appearance White to off-white crystalline solid[4]
Melting Point 135-140 °C
Solubility Soluble in water and polar organic solvents such as methanol and ethanol.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety and Handling Precautions:

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

Application Protocol 1: Synthesis of a Key Intermediate for Thiazole-Containing Pharmaceuticals via Nucleophilic Substitution with an Amine

This protocol details the synthesis of N-((4-methyl-1,3-thiazol-5-yl)methyl)methanamine, a key intermediate that can be further elaborated to produce a variety of biologically active molecules, including analogs of intermediates used in the synthesis of the HIV protease inhibitor, Ritonavir.[1] The reaction proceeds via a standard SN2 mechanism, where the amine acts as a nucleophile, displacing the chloride from the reactive chloromethyl group.

Causality of Experimental Choices:
  • Excess of Amine: A large excess of aqueous methylamine is used to drive the reaction to completion and to act as a base to neutralize the hydrogen chloride that is formed, preventing the protonation of the starting amine and the product.

  • Polar Solvent: A polar solvent like ethanol is used to dissolve the hydrochloride salt of the starting material.

  • Temperature Control: The reaction is initiated at a controlled temperature (20-25 °C) to manage the exothermicity of the reaction between the amine and the chloromethyl group.

  • Aqueous Work-up and Extraction: The reaction is quenched with water, and the product is extracted into an organic solvent (dichloromethane). This separates the desired product from the excess methylamine and other water-soluble byproducts.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Start Dissolve 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride in Ethanol Amine Prepare excess aqueous methylamine solution (40%) Addition Slowly add thiazole solution to stirred methylamine solution (20-25 °C) Amine->Addition Stir Stir at ambient temperature Addition->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with water Monitor->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash organic layer with water and brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product Obtain crude product Concentrate->Product

Caption: Workflow for the synthesis of N-((4-methyl-1,3-thiazol-5-yl)methyl)methanamine.

Step-by-Step Protocol:
  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.0 equivalent of 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride in a minimal amount of ethanol.

    • In a separate reaction vessel equipped with a magnetic stirrer, place a 10-fold molar excess of 40% aqueous methylamine solution. Cool the solution to 20-25 °C in a water bath.

  • Reaction:

    • Slowly add the ethanolic solution of the thiazole derivative to the stirred methylamine solution.

    • Allow the reaction mixture to stir at ambient temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-((4-methyl-1,3-thiazol-5-yl)methyl)methanamine.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Value
Yield 75-85%
Reaction Time 2-4 hours
Purification Method Column Chromatography or Vacuum Distillation

Application Protocol 2: Synthesis of a Thioether-linked Thiazole Derivative

This protocol describes the synthesis of a thioether derivative by reacting 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride with a thiol. Thioether linkages are present in various biologically active compounds, and this reaction provides a straightforward method for their introduction. The reaction proceeds via a similar SN2 mechanism as described in the first protocol.

Causality of Experimental Choices:
  • Base: A base, such as sodium hydroxide or triethylamine, is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

  • Aprotic Polar Solvent: A solvent like dimethylformamide (DMF) or acetonitrile is suitable for this reaction as it can dissolve both the reactants and facilitate the SN2 reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent the oxidation of the thiol to a disulfide.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Start Dissolve Thiol and Base in an aprotic polar solvent Thiazole Dissolve 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride in the same solvent Addition Slowly add thiazole solution to the stirred thiol solution Thiazole->Addition Stir Stir at ambient temperature Addition->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with water and brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product Obtain crude product Concentrate->Product

Caption: Workflow for the synthesis of a thioether-linked thiazole derivative.

Step-by-Step Protocol:
  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve 1.1 equivalents of the desired thiol and 1.2 equivalents of a suitable base (e.g., triethylamine) in an aprotic polar solvent (e.g., DMF).

    • In a separate flask, dissolve 1.0 equivalent of 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride in the same solvent.

  • Reaction:

    • Slowly add the thiazole solution to the stirred thiol solution at room temperature.

    • Continue stirring at ambient temperature and monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Upon completion, quench the reaction with water.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Value
Yield 80-95%
Reaction Time 3-6 hours
Purification Method Column Chromatography

Conclusion

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a highly valuable and versatile building block in the synthesis of pharmaceuticals and other biologically active molecules. Its reactive chloromethyl group allows for the straightforward introduction of the thiazole moiety via nucleophilic substitution reactions with a wide range of nucleophiles, including amines and thiols. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize this important intermediate in their synthetic endeavors, paving the way for the discovery and development of new therapeutic agents. The causality-driven explanations for the experimental choices aim to empower scientists to not only follow the protocols but also to adapt and optimize them for their specific synthetic targets.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.
  • Bhati, S. K., & Kumar, A. (2021). A comprehensive review on the synthetic strategies and pharmacological applications of thiazole derivatives. Journal of the Indian Chemical Society, 98(10), 100154.
  • MySkinRecipes. (n.d.). 5-(chloromethyl)thiazole hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 5-(chloromethyl)-4-methyl-1,3-thiazole. Retrieved from [Link]

Sources

The Strategic Application of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride in the Synthesis of Ceftibuten: A Detailed Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate landscape of antibiotic synthesis, the efficient construction of key structural motifs is paramount. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, a critical building block in the synthesis of Ceftibuten, a third-generation oral cephalosporin. This document elucidates the chemical logic, provides detailed experimental protocols, and outlines the analytical methods necessary for the successful incorporation of this key intermediate into the Ceftibuten framework.

Introduction: The Architectural Significance of the Thiazole Moiety in Ceftibuten

Ceftibuten's potent antibacterial activity is intrinsically linked to its molecular architecture, particularly the 7-acylamino side chain which features a 2-(2-aminothiazol-4-yl)acetic acid moiety. The thiazole ring is a bioisostere of other aromatic systems and plays a crucial role in the drug's interaction with penicillin-binding proteins (PBPs), ultimately leading to the inhibition of bacterial cell wall synthesis. The strategic placement of substituents on this thiazole ring is critical for its biological efficacy and stability against β-lactamases. 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride serves as a versatile and reactive precursor for the construction of this vital side chain.

Core Synthesis Strategy: From Chloromethylthiazole to a Key Ceftibuten Precursor

The primary application of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride in the synthesis of Ceftibuten lies in its role as a precursor to 2-amino-4-methyl-5-thiazoleacetic acid. The synthesis of this key intermediate can be conceptually broken down into two main stages: the formation of the thiazole ring and the subsequent elaboration of the side chain.

Part 1: Synthesis of the Thiazole Core via Hantzsch Thiazole Synthesis

The foundational step involves the construction of the 4-methyl-5-(chloromethyl)thiazole ring system, which is typically achieved through the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole, a likely synthetic precursor is 1,3-dichloro-2-butanone, which reacts with a suitable thioamide, such as thioformamide.

Conceptual Workflow for Thiazole Ring Formation

Hantzsch_Synthesis start 1,3-Dichloro-2-butanone intermediate Thiazoline Intermediate start->intermediate Condensation thioamide Thioformamide thioamide->intermediate product 5-(Chloromethyl)-4-methyl-1,3-thiazole intermediate->product Dehydration

Caption: Hantzsch synthesis of the thiazole core.

Part 2: Elaboration of the Acetic Acid Side Chain

With the 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride in hand, the next critical phase is the introduction of the acetic acid moiety at the 5-position. The reactive chloromethyl group serves as an excellent electrophilic handle for nucleophilic substitution reactions. A common and effective strategy involves a two-step sequence: cyanation followed by hydrolysis.

  • Cyanation: The chloromethyl group is reacted with a cyanide salt, such as sodium or potassium cyanide, to form 4-methyl-5-thiazoleacetonitrile. This reaction proceeds via a standard SN2 mechanism.

  • Hydrolysis: The resulting nitrile is then subjected to hydrolysis, typically under acidic or basic conditions, to yield the desired 4-methyl-5-thiazoleacetic acid.

Workflow for Side Chain Elaboration

Side_Chain_Elaboration start 5-(Chloromethyl)-4-methyl- 1,3-thiazole hydrochloride cyanation Nucleophilic Substitution with Cyanide start->cyanation nitrile 4-Methyl-5-thiazoleacetonitrile cyanation->nitrile hydrolysis Acid or Base Catalyzed Hydrolysis nitrile->hydrolysis product 4-Methyl-5-thiazoleacetic acid hydrolysis->product

Caption: Conversion of the chloromethyl group to the acetic acid side chain.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of key intermediates. Researchers should adapt these procedures based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of 4-Methyl-5-thiazoleacetonitrile

Materials:

  • 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (1 equivalent) in DMSO.

  • Add sodium cyanide (1.1 equivalents) portion-wise to the stirred solution at room temperature. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-methyl-5-thiazoleacetonitrile.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Methyl-5-thiazoleacetic Acid

Materials:

  • 4-Methyl-5-thiazoleacetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • To a round-bottom flask, add 4-methyl-5-thiazoleacetonitrile (1 equivalent) and concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the nitrile is fully hydrolyzed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-methyl-5-thiazoleacetic acid.

Introduction of the 2-Amino Group and Final Coupling

The final stages of the side chain synthesis involve the introduction of the 2-amino group onto the thiazole ring, if not already present from the initial Hantzsch synthesis, followed by coupling to the 7-aminocephalosporanic acid (7-ACA) nucleus. The introduction of the amino group can be achieved through various methods, including amination of a 2-halothiazole derivative.

Once the complete side chain, (Z)-2-(2-amino-4-thiazolyl)-4-carboxy-but-2-enoic acid, is synthesized from the 4-methyl-5-thiazoleacetic acid precursor through a series of established chemical transformations, it is then activated and coupled with the 7-amino position of the cephem nucleus to yield Ceftibuten.

Analytical Characterization and Quality Control

The identity and purity of all synthesized intermediates and the final product should be rigorously confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations for Key Intermediates
1H NMR Structural elucidation and confirmation of proton environments.Characteristic shifts for thiazole ring protons, methyl group, and methylene protons of the side chain.
13C NMR Confirmation of the carbon skeleton.Resonances corresponding to the thiazole ring carbons and the carboxylic acid/nitrile carbons.
Mass Spectrometry Determination of molecular weight and confirmation of molecular formula.Molecular ion peak corresponding to the expected mass of the synthesized compounds.
HPLC Assessment of purity and monitoring of reaction progress.A single major peak for the pure compound with a retention time specific to the analyte.
FT-IR Identification of functional groups.Characteristic absorption bands for C=N of the thiazole ring, C≡N of the nitrile, and C=O of the carboxylic acid.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel. 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a reactive alkylating agent and should be handled with care. Sodium cyanide is extremely toxic and requires specialized handling procedures. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a valuable and versatile building block in the total synthesis of Ceftibuten. Its strategic use, beginning with the Hantzsch thiazole synthesis and followed by the elaboration of the acetic acid side chain, provides an efficient pathway to a key precursor of the drug's biologically active 7-acylamino moiety. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers engaged in the development and optimization of synthetic routes to this important cephalosporin antibiotic.

References

A comprehensive list of references will be compiled based on the specific literature and patents that detail the synthesis of Ceftibuten and its intermediates.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental procedures for utilizing 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride as a key building block in palladium-catalyzed cross-coupling reactions. The thiazole moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide array of therapeutic agents, exhibiting diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of a reactive chloromethyl group on the thiazole ring offers a versatile handle for the introduction of various substituents, enabling the synthesis of diverse compound libraries for drug discovery and development. This document details protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing insights into reaction mechanisms, optimization strategies, and troubleshooting.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is a cornerstone in the design of biologically active molecules.[3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in FDA-approved drugs.[1] The derivatization of the thiazole core is a critical strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as bioavailability, selectivity, and potency.

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a valuable and reactive intermediate for the elaboration of the thiazole scaffold. The exocyclic chloromethyl group serves as a potent electrophile, susceptible to nucleophilic substitution and, more importantly, as a partner in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, providing efficient routes to complex molecular architectures.[5]

General Workflow for Palladium-Catalyzed Coupling Reactions

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on the careful selection and control of several key parameters. A generalized workflow is presented below, which will be elaborated upon for each specific reaction type.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Degas Solvent B Add Reactants: - 5-(Chloromethyl)-4-methyl-1,3-thiazole HCl - Coupling Partner - Base A->B C Add Catalyst System: - Palladium Precatalyst - Ligand B->C D Inert Atmosphere (N2 or Ar) C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Quench Reaction F->G Upon Completion H Aqueous Work-up G->H I Purification (e.g., Column Chromatography) H->I J Characterization (NMR, MS) I->J

Figure 1: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for forging carbon-carbon bonds between an organohalide and an organoboron compound. In the context of 5-(chloromethyl)-4-methyl-1,3-thiazole, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the methylene bridge, creating a benzylic-type linkage. While Suzuki-Miyaura couplings are most common for C(sp²)-C(sp²) bond formation, conditions have been developed for C(sp³)-halide partners.[6]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the chloromethylthiazole to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.

Experimental Protocol

Materials:

  • 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

Procedure:

  • To a dry reaction vessel, add 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimization and Troubleshooting
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄These catalysts are often effective for a broad range of substrates.[7][8]
Base K₂CO₃ or Cs₂CO₃A stronger base may be required to facilitate transmetalation with the less reactive C(sp³)-Cl bond.
Solvent Toluene/H₂O or Dioxane/H₂OThe presence of water can be crucial for the solubility of the base and activation of the boronic acid.
Additives Phase-transfer catalysts (e.g., TBAB)May be beneficial in biphasic solvent systems to enhance reaction rates.

Sonogashira Coupling: Synthesis of Propargyl-Thiazoles

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an organohalide.[9][10] This reaction provides a direct route to propargyl-thiazole derivatives, which are valuable intermediates for further synthetic transformations or as target molecules in their own right.

Mechanistic Overview

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the chloromethylthiazole to Pd(0) and reductive elimination to form the product.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.

Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as alkyne homocoupling.[11]

Experimental Protocol

Materials:

  • 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a dry reaction vessel, add 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Purge the vessel with an inert gas.

  • Add the solvent and the amine base. The amine often serves as both the base and a co-solvent.

  • Add the palladium catalyst (1-5 mol%) and the copper(I) iodide (2-10 mol%).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Filter the reaction mixture to remove the amine hydrochloride salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Key Considerations
ParameterRecommendationRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic catalyst system for Sonogashira couplings.[9]
Base Triethylamine or DiisopropylamineActs as both a base to neutralize the generated HCl and a solvent. Must be anhydrous.
Atmosphere Strictly inertThe copper acetylide intermediate is sensitive to oxygen, which can lead to homocoupling of the alkyne (Glaser coupling).
Copper-Free Conditions Use of a palladium catalyst with a bulky phosphine ligand and a stronger organic base.Can provide cleaner reactions and avoid issues with copper contamination in the final product.[11]

Buchwald-Hartwig Amination: C–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the pharmaceutical industry.[12][13] This reaction allows for the coupling of the chloromethylthiazole moiety with a wide range of primary and secondary amines.

Mechanistic Insights

The mechanism of the Buchwald-Hartwig amination is similar to other cross-coupling reactions and proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The choice of ligand is critical in this reaction, as it influences the rates of these elementary steps and prevents side reactions.

Experimental Protocol

Materials:

  • 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent and stir for a few minutes to allow for the formation of the active catalyst.

  • Add the 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Ligand and Base Selection
ParameterRecommendationRationale
Catalyst/Ligand Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos or SPhos.These ligands promote the oxidative addition and reductive elimination steps, which can be challenging for C(sp³)-Cl electrophiles.[14]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is typically required to deprotonate the amine in the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for the stability of the catalyst and the base.

Safety and Handling

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a reactive and potentially hazardous chemical. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety and handling information. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

Conclusion

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a versatile building block for the synthesis of a diverse range of thiazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—provide efficient and modular approaches for the construction of novel molecular entities with potential therapeutic applications. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. These protocols serve as a valuable resource for researchers and scientists engaged in drug discovery and development, facilitating the exploration of the vast chemical space accessible from this important thiazole intermediate.

References

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • An overview of the synthesis, therapeutic potential and patents of thiazole deriv
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • Discovery and synthesis of novel thiazole-based compounds. Benchchem.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalene.
  • Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Organic Chemistry Frontiers (RSC Publishing).
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd..
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

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Application Note: A Multi-Platform Approach to the Comprehensive Characterization of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a pivotal heterocyclic building block in synthetic organic chemistry. The thiazole ring is a core structure in many pharmacologically active compounds, and this specific intermediate, with its reactive chloromethyl group, is crucial for the synthesis of various therapeutic agents.[1][2] Its structural integrity, purity, and identity are paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs).

This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the analytical methods required for the unambiguous characterization of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. We present a multi-technique, self-validating workflow that combines spectroscopic and chromatographic methods to confirm molecular structure, assess purity, and verify elemental composition. The protocols herein are designed to be robust and reproducible, providing a clear rationale for each experimental choice to ensure the highest degree of scientific integrity.

Compound Profile & Physicochemical Properties

A foundational step in any analytical protocol is understanding the basic properties of the analyte.

  • IUPAC Name: 5-(chloromethyl)-4-methyl-1,3-thiazole;hydrochloride

  • CAS Number: 10014-52-5[3]

  • Molecular Formula: C₅H₇Cl₂NS

  • Molecular Weight: 184.09 g/mol (hydrochloride salt) / 147.63 g/mol (free base)[3]

PropertyValueSource(s)
Appearance White to off-white solid[4][5]
Molecular Formula C₅H₇Cl₂NS
Molecular Weight 184.09 g/mol [3]
Monoisotopic Mass 146.99095 Da (free base)[6]
Storage Temperature 4°C, in a dry environment

The Integrated Analytical Workflow

No single analytical technique can provide a complete picture of a chemical entity. A robust characterization strategy relies on the orthogonal application of multiple methods, where the results from each technique corroborate the others. This creates a self-validating system that ensures the identity and purity of the compound.

G cluster_0 Overall Analytical Strategy Sample Test Sample: 5-(Chloromethyl)-4-methyl- 1,3-thiazole HCl Structure Structural Elucidation Sample->Structure Purity Purity & Impurity Profile Sample->Purity Composition Compositional Verification Sample->Composition Report Certificate of Analysis (CoA) Structure->Report Confirms Identity Purity->Report Quantifies Purity Composition->Report Verifies Formula

Caption: Integrated workflow for compound characterization.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Causality & Experimental Choice
  • ¹H NMR is used to identify and count the distinct types of protons. The chemical shift provides insight into the electronic environment of each proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons, thus establishing connectivity.

  • ¹³C NMR complements ¹H NMR by identifying the number of unique carbon environments in the molecule.

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the hydrochloride salt and its distinct solvent peak that does not typically interfere with analyte signals.[7]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆. Cap the tube and vortex until the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO-d₆ septet centered at δ 39.52 ppm.

Expected Results & Interpretation

The spectrum should be consistent with the structure of 5-(Chloromethyl)-4-methyl-1,3-thiazole.

Proton AssignmentExpected ¹H Chemical Shift (δ, ppm)MultiplicityIntegrationCarbon AssignmentExpected ¹³C Chemical Shift (δ, ppm)
-CH₃ (on thiazole ring)~2.4Singlet3H-CH₃ ~15-20
-CH₂Cl ~4.9Singlet2H-CH₂Cl ~40-45
-CH- (thiazole ring proton)~9.1Singlet1H-CH- ~150-155
C-CH₃ ~130-135
C-CH₂Cl ~145-150

Note: Chemical shifts are predictive and based on typical values for thiazole derivatives.[7][8] The acidic proton from the hydrochloride salt may be exchangeable and appear as a very broad signal or not be observed.

Molecular Weight Verification by Mass Spectrometry

Mass Spectrometry (MS) is essential for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like thiazole salts, as it typically produces the protonated molecular ion with minimal fragmentation.

Causality & Experimental Choice

ESI in positive ion mode is selected because the nitrogen atom in the thiazole ring is readily protonated, leading to the formation of a stable [M+H]⁺ ion corresponding to the free base of the compound. This provides a direct and accurate measurement of the molecular weight.

cluster_1 Mass Spectrometry Workflow Sample Dissolve Sample in Methanol/Water Infuse Direct Infusion via Syringe Pump Sample->Infuse Ionize Electrospray Ionization (ESI, Positive Mode) Infuse->Ionize Analyze Mass Analyzer (e.g., TOF, Quadrupole) Ionize->Analyze Detect Detection of [M+H]⁺ Ion Analyze->Detect

Caption: Workflow for ESI-MS analysis.

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of methanol and water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Ionization Mode: Positive (+ESI).

    • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature to achieve a stable signal and maximize the molecular ion intensity.

Expected Results & Interpretation

The primary goal is to observe the protonated molecular ion of the free base (C₅H₆ClNS).

Ion SpeciesTheoretical m/z
[M+H]⁺ 147.99823
[M+Na]⁺ 169.98017

Theoretical m/z values are based on predicted data.[6] The presence of the characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) provides further confirmation of the elemental composition.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and separating them from potential impurities related to synthesis or degradation. A reverse-phase method is typically effective for polar heterocyclic compounds.

Causality & Experimental Choice

A C18 column is chosen for its versatility and effectiveness in retaining moderately polar organic compounds. A gradient elution with acetonitrile and water allows for the efficient separation of the main compound from both more polar and less polar impurities. UV detection is suitable as the thiazole ring contains a chromophore that absorbs UV light.

Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in a 50:50 water/acetonitrile mixture at a concentration of approximately 1.0 mg/mL. Dilute this stock to ~0.1 mg/mL for injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Results & Interpretation

A high-purity sample will show a single major peak in the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. For drug development purposes, a purity of >98% is often required. The retention time of the main peak serves as a key identifier for the compound under the specified conditions.

Functional Group Identification by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Protocol: FTIR Analysis
  • Sample Preparation: The analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Expected Results & Interpretation

The FTIR spectrum will confirm the presence of key structural features of the thiazole ring and its substituents.[1][9]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H (thiazole ring)
~2950-2850C-H stretchAliphatic C-H (-CH₃, -CH₂Cl)
~1620-1580C=N stretchThiazole ring
~1550-1450C=C stretchThiazole ring
~800-600C-Cl stretchChloromethyl group

Final Confirmation by Elemental Analysis

Elemental analysis provides the ultimate confirmation of the empirical formula by precisely measuring the mass percentages of carbon, hydrogen, nitrogen, and sulfur. As an organochloride, specific methods for chlorine analysis are also required.[10]

Protocol: Elemental Analysis
  • Sample Preparation: Provide 2-5 mg of a homogenous, dry sample to a certified analytical laboratory. The sample must be free of solvent and moisture.

  • Instrumentation: A CHNS combustion analyzer and a separate method (e.g., titration, ion chromatography) for chlorine determination.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.

Expected Results & Interpretation

The experimentally determined percentages should align with the theoretical values for the hydrochloride salt formula C₅H₇Cl₂NS.

ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C) 32.6232.22 - 33.02
Hydrogen (H) 3.833.43 - 4.23
Chlorine (Cl) 38.5238.12 - 38.92
Nitrogen (N) 7.617.21 - 8.01
Sulfur (S) 17.4217.02 - 17.82

Conclusion

The analytical workflow detailed in this application note provides a robust, multi-platform strategy for the complete characterization of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. The orthogonal nature of NMR, MS, HPLC, FTIR, and Elemental Analysis creates a self-validating system that ensures the unambiguous confirmation of the compound's identity, purity, and composition. Adherence to these protocols will provide researchers and drug development professionals with the high-quality, reliable data necessary to advance their scientific objectives.

References

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. Retrieved from [Link]

  • 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C5H6ClNS). (n.d.). PubChem. Retrieved from [Link]

  • Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. Retrieved from [Link]

  • 5-(Chloromethyl)thiazole. (n.d.). PubChem. Retrieved from [Link]

  • Supporting Information for "Visible-Light-Promoted Regioselective C-H/N-H Annulation of..." (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 5-(chloromethyl)-1,3-thiazole hydrochloride (C4H4ClNS). (n.d.). PubChem. Retrieved from [Link]

  • Organochlorine chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-(Chloromethyl)-4-methyl-1,3-thiazole. (n.d.). PubChem. Retrieved from [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate purity determination of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making its purity a paramount factor for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] The described method is stability-indicating, capable of separating the main analyte from potential impurities and degradation products. The protocol details the causal logic behind chromatographic condition selection, a step-by-step experimental procedure, system suitability criteria, and data analysis, providing researchers, scientists, and drug development professionals with a comprehensive guide for quality control.

Introduction and Scientific Rationale

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a key heterocyclic building block in synthetic organic chemistry.[1] The thiazole ring is a privileged scaffold found in numerous biologically active compounds, and the reactive chloromethyl group allows for its strategic incorporation into larger, more complex molecules.[1][2] Given its role as a starting material, any impurities present can be carried through the synthetic process, potentially leading to the formation of undesired side products, reduced yields, and compromised safety profiles in the final drug substance. Consequently, a precise and reliable analytical method to assess its purity is not just a procedural step but a foundational requirement for regulatory compliance and product quality.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3] This note describes a reversed-phase (RP-HPLC) method, which is ideally suited for the analysis of moderately polar small molecules like the target analyte. The methodology is designed to be stability-indicating, a concept mandated by regulatory bodies like the International Council for Harmonisation (ICH), which ensures that the analytical method can detect any decrease in the amount of the active substance due to degradation.[4][5]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a logical and effective HPLC method.

  • Structure: Chemical structure of 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride

  • Molecular Formula: C₅H₇Cl₂NS[6]

  • Molecular Weight: 184.09 g/mol

  • Physical Form: Solid, white to off-white crystalline powder.[7]

  • Chemical Nature: A hydrochloride salt. This is a critical consideration for method development. As a salt, the compound's ionization state is highly dependent on the pH of the surrounding medium. To achieve consistent and reproducible retention in RP-HPLC, the pH of the mobile phase must be controlled with a suitable buffer.[3]

HPLC Method: Principles and Rationale

The separation is based on the principle of reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase and a polar mobile phase.[3]

  • Column Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This is the most common and versatile reversed-phase column, offering excellent hydrophobic retention for a wide range of small organic molecules. The alkyl chains provide a non-polar environment, and molecules with higher hydrophobicity will interact more strongly and thus be retained longer.

  • Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier.

    • Aqueous Buffer (pH 3.0 Phosphate Buffer): The use of a buffer is essential to control the pH. For a hydrochloride salt, maintaining a consistent, slightly acidic pH ensures that the thiazole nitrogen is protonated uniformly across all injections. This prevents peak splitting or shifting that can occur with pH fluctuations. A pH of 3.0 is chosen to suppress the ionization of residual silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions and leads to improved peak symmetry (tailing).

    • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength in reversed-phase chromatography. By adjusting the ratio of acetonitrile to the aqueous buffer, the retention time of the analyte can be precisely controlled. Increasing the acetonitrile concentration reduces the polarity of the mobile phase, causing the analyte to elute faster.

  • Detection: A UV detector is used for this analysis. The thiazole ring contains a conjugated system that absorbs UV light. Based on typical absorbance for thiazole derivatives, a wavelength of 238 nm is selected to ensure high sensitivity for the main component and any related impurities.[8]

Experimental Protocol

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the integrity of the results.

Materials and Equipment
  • Reagents:

    • 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride Reference Standard (purity ≥98%)

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (85%, Analytical Grade)

    • Deionized Water (18.2 MΩ·cm resistivity or higher)

  • Equipment:

    • HPLC system with a UV/PDA detector, pump, autosampler, and column oven

    • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Analytical Balance (4-decimal place)

    • pH Meter

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • Ultrasonic bath

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 238 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • 20 mM KH₂PO₄ Buffer (pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase:

    • Mix 600 mL of the prepared 20 mM KH₂PO₄ Buffer (pH 3.0) with 400 mL of acetonitrile.

    • Degas the mixture for 15 minutes in an ultrasonic bath or using an online degasser.

  • Diluent:

    • Prepare the diluent by mixing the mobile phase components in the same ratio (60:40 Buffer:Acetonitrile).

  • Standard Solution (Concentration: ~0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride Reference Standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (Concentration: ~0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the sample to be tested into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Solution.

Experimental Workflow & Analysis Procedure

The logical workflow for this analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase & Buffer system_eq System Equilibration prep_mobile->system_eq prep_std Prepare Standard Solution (0.1 mg/mL) sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution (0.1 mg/mL) analysis Inject Blank, Standards, & Samples prep_sample->analysis system_eq->sst sst->analysis integration Integrate Chromatograms analysis->integration calculation Calculate Purity (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Standard Solution five times consecutively.

    • The system is deemed suitable for analysis if the following criteria are met:

      • Repeatability: The relative standard deviation (%RSD) of the peak area for the five replicate injections is ≤ 1.0%.

      • Tailing Factor (T): The tailing factor for the analyte peak is ≤ 2.0.

      • Theoretical Plates (N): The column efficiency is > 2000 plates.

  • Sample Analysis:

    • Once the SST criteria are met, inject the Sample Solution in duplicate.

    • Inject a Standard Solution after every 6-10 sample injections to bracket the samples and ensure system stability.

Data Analysis and Purity Calculation

The purity of the sample is determined using the area normalization method. This method assumes that all components in the sample have a similar response factor at the detection wavelength.

Calculation Formula:

% Purity = ( ( Area of the main analyte peak ) / ( Total area of all peaks in the chromatogram ) ) x 100

  • Reporting: Report any impurity peak that is greater than 0.10%. The sum of all impurities should be subtracted from 100% to determine the final purity value.

Method Trustworthiness: Forced Degradation Studies

To establish that this method is stability-indicating, forced degradation studies should be performed.[4] This is a critical validation step that demonstrates the method's ability to separate the intact analyte from its potential degradation products.[5] The sample should be subjected to the following stress conditions, and the resulting solutions analyzed by the HPLC method:

  • Acid Hydrolysis: 0.1N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: Solid sample exposed to 105°C for 24 hours.

  • Photolytic Degradation: Solution/solid sample exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.

The method is considered stability-indicating if there is no co-elution between the main analyte peak and any peaks generated from the degradation products, as confirmed by Peak Purity analysis using a PDA detector. Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[9][10]

Conclusion

The RP-HPLC method detailed in this application note is simple, precise, and robust for the routine quality control and purity analysis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. The rationale behind the selection of the column, mobile phase, and detection parameters has been thoroughly explained to provide a deep understanding of the method's principles. By incorporating system suitability tests and principles of forced degradation, this protocol establishes a trustworthy and self-validating system essential for professionals in pharmaceutical research and development.

References

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(9). Available at: [Link]

  • PubChem. 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Li, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 935-946. Available at: [Link]

  • Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71-88. Available at: [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies: A Review. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(2). Available at: [Link]

  • Krishna, T. V., & Vasu, T. (2012). A review on method development by hplc. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1142-1154. Available at: [Link]

  • Isha, & Sachan, N. (2021). Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. Journal of Pharmaceutical Research International, 33(53A), 24–32. Available at: [Link]

Sources

large-scale synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Large-Scale Synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive protocol for the , a pivotal building block in the pharmaceutical and agrochemical sectors. The document outlines the prevalent synthetic strategy, detailed reaction mechanisms, a step-by-step large-scale production protocol, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry who require a robust and scalable method for producing this key intermediate.

Introduction and Strategic Overview

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a heterocyclic compound of significant value in synthetic organic chemistry. The thiazole ring is a "privileged scaffold," appearing in numerous biologically active compounds, including antifungal, antibacterial, and anti-inflammatory agents.[1] The presence of a reactive chloromethyl group makes this compound a versatile intermediate, enabling the facile introduction of the 4-methyl-thiazol-5-ylmethyl moiety into complex molecular architectures.

The most reliable and industrially scalable method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis , first described by Arthur R. Hantzsch in 1887.[2] This classic condensation reaction involves an α-haloketone and a thioamide. For the synthesis of our target compound, this translates to the reaction between 1-chloro-2-butanone and thioformamide, followed by precipitation as a hydrochloride salt. This approach is favored for its high yields and the use of relatively accessible starting materials.[3][4]

G Reactants Thioformamide + α-Haloketone Step1 S-Alkylation Intermediate (via SN2) Reactants->Step1 Nucleophilic Attack Step2 Cyclized Thiazoline Intermediate Step1->Step2 Intramolecular Cyclization Product Aromatic Thiazole Ring (after Dehydration) Step2->Product Elimination of H2O

Caption: Simplified mechanistic pathway of the Hantzsch thiazole synthesis.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a multi-kilogram scale synthesis and assumes adherence to all local and federal safety regulations for handling hazardous chemicals. A thorough risk assessment must be conducted before commencing any work. [5]

Materials and Equipment
Reagent/Material CAS No. Molecular Formula Molecular Weight Role
1-Chloro-2-butanone616-27-3C₄H₇ClO106.55 g/mol α-Haloketone
Thioformamide630-33-1CH₃NS61.11 g/mol Thioamide
Absolute Ethanol64-17-5C₂H₅OH46.07 g/mol Solvent
Hydrogen Chloride7647-01-0HCl36.46 g/mol Salt Formation
Diethyl Ether (Anhydrous)60-29-7C₄H₁₀O74.12 g/mol Washing Solvent

Equipment:

  • Glass-lined or stainless steel reactor (appropriate volume) with overhead mechanical stirrer, reflux condenser, and temperature probe.

  • Inert atmosphere capability (Nitrogen or Argon).

  • Addition funnel or dosing pump.

  • Temperature control unit (heating/cooling mantle or jacket).

  • Nutsche filter or large-scale vacuum filtration apparatus.

  • Vacuum drying oven.

  • Appropriate Personal Protective Equipment (PPE). [6][7]

Step-by-Step Synthesis Procedure
  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and properly assembled.

    • Purge the reactor with an inert gas (e.g., Nitrogen) to create an anhydrous environment. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reactants:

    • Charge the reactor with absolute ethanol (approx. 4 L per mole of the limiting reagent).

    • Begin agitation and add 1-chloro-2-butanone (1.0 eq.).

    • In a separate container, dissolve thioformamide (1.0 eq.) in a minimal amount of absolute ethanol.

  • Reaction Execution:

    • Slowly add the thioformamide solution to the reactor via an addition funnel over 1-2 hours. The reaction is exothermic; maintain the internal temperature between 25-30 °C using a cooling bath if necessary.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours.

    • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [8]

  • Hydrochloride Salt Precipitation:

    • Once the reaction is complete, cool the mixture to 0-5 °C in an ice-water bath.

    • Slowly bubble dry hydrogen chloride gas through the cooled solution or add a pre-prepared solution of concentrated HCl in ethanol. [8] * The product, 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, will precipitate as a crystalline solid. [9]Continue the HCl addition until the solution is saturated and precipitation is complete.

  • Isolation and Purification:

    • Stir the resulting slurry at 0-5 °C for an additional 1-2 hours to maximize crystallization.

    • Collect the solid product by vacuum filtration using a Nutsche filter. [10] * Wash the filter cake with cold, anhydrous diethyl ether or cold absolute ethanol to remove any unreacted starting materials and soluble impurities. [8]

  • Drying:

    • Transfer the collected solid to a vacuum oven.

    • Dry the product at 40-50 °C under reduced pressure until a constant weight is achieved.

Quantitative Data Summary
Parameter Value Notes
Scale (1-Chloro-2-butanone)10.0 mol (1.065 kg)Limiting Reagent
Thioformamide10.0 mol (0.611 kg)1.0 equivalent
Absolute Ethanol~40 LSolvent
Theoretical Yield10.0 mol (1.841 kg)Based on C₅H₇Cl₂NS
Expected Actual Yield 75-85% 0.75 - 0.85 mol (1.38 - 1.56 kg)

Critical Safety and Handling Protocols

Large-scale chemical synthesis requires stringent adherence to safety protocols. A failure to manage the risks associated with the reagents and reaction conditions can have severe consequences.

  • Hazardous Reagents:

    • 1-Chloro-2-butanone: Is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood.

    • Thioformamide: Is toxic and should be handled with care to avoid inhalation or skin contact.

    • Hydrogen Chloride: Is a highly corrosive gas. Exposure can cause severe burns to the respiratory tract, eyes, and skin. [6]Use of a supplied-air respirator is recommended for operations involving HCl gas. [6][7]

  • Personal Protective Equipment (PPE):

    • Mandatory PPE includes chemical splash goggles, a full-face shield, a chemical-resistant protective suit, and appropriate gloves (e.g., neoprene or butyl rubber). [6]

  • Engineering Controls:

    • All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system. [11][12] * Emergency eyewash stations and safety showers must be readily accessible.

  • Spill and Emergency Procedures:

    • In case of a spill, evacuate the area and contain the spill using appropriate absorbent materials (e.g., sand or earth). [11]Do not use water with reactive intermediates.

    • For any exposure, immediately flush the affected area with copious amounts of water and seek immediate medical attention. The effects of chemical exposure may be delayed. [6]

Analytical Characterization of the Final Product

To ensure the product meets the required quality standards, a comprehensive analytical characterization should be performed.

Analytical Method Parameter Expected Result
¹H NMR Chemical Shift, IntegrationConsistent with the structure of 5-(chloromethyl)-4-methyl-1,3-thiazole. Key signals: methyl singlet, chloromethyl singlet, thiazole proton singlet.
¹³C NMR Chemical ShiftConfirms the carbon backbone and functional groups of the molecule.
HPLC Purity≥98% (as specified by user requirements). [13]
Melting Point RangeA sharp melting point indicates high purity. Literature values can be used for comparison.
Mass Spectrometry Molecular Ion PeakConfirms the molecular weight of the compound.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and scalable route for the production of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. By carefully controlling reaction parameters, adhering to strict safety protocols, and performing thorough analytical validation, high yields of pure product can be consistently achieved. This application note serves as a detailed guide for professionals to implement this synthesis on a large scale, facilitating the production of this vital intermediate for the pharmaceutical and agrochemical industries.

References

  • LANXESS. (2015). Product Safety Assessment: Thionyl chloride.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
  • Loba Chemie. (2023). THIONYL CHLORIDE FOR SYNTHESIS Safety Data Sheet.
  • Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet.
  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride.
  • Organic Syntheses. (2014). Working with Hazardous Chemicals.
  • MySkinRecipes. (n.d.). 5-(chloromethyl)thiazole hydrochloride.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block.
  • Google Patents. (1993). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • European Patent Office. (1991). EP 0446913 A1 - Process for the preparation of chlorothiazole derivatives.
  • Guidechem. (n.d.). 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE 7709-58-2 wiki.
  • EvitaChem. (n.d.). Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • Google Patents. (1991). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.
  • Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives.
  • Patsnap. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole.
  • Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents.
  • PubChemLite. (n.d.). 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C5H6ClNS).
  • Lab Pro Inc. (n.d.). 4-(Chloromethyl)thiazole Hydrochloride, 5G - C1623-5G.
  • MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • National Center for Biotechnology Information. (n.d.). 5-(Chloromethyl)thiazole | C4H4ClNS | CID 205481.
  • Google Patents. (2000). EP1031566B1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
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Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. Rather than a generic protocol, this document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles to help you diagnose issues and systematically improve your reaction yields.

Section 1: Foundational Synthesis Pathway & Mechanism

The most robust and widely adopted method for constructing the thiazole core of your target molecule is the Hantzsch Thiazole Synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the specific isomer 5-(Chloromethyl)-4-methyl-1,3-thiazole, the reaction proceeds by condensing a thioamide (providing the N-C-S backbone) with a specific α-haloketone that provides the carbon framework for the 4-methyl and 5-chloromethyl substituents.

The general mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][2]

Hantzsch_Mechanism Thioamide Thioamide (e.g., Thioformamide) Intermediate1 Iminothiol Intermediate (S-Alkylation) Thioamide->Intermediate1 Nucleophilic Attack (SN2) Haloketone α-Haloketone (e.g., 1,3-Dichloro-2-butanone) Haloketone->Intermediate1 Intermediate2 Hemiaminal Intermediate (Cyclization) Intermediate1->Intermediate2 Intramolecular Condensation Product Thiazole Ring (After Dehydration) Intermediate2->Product - H₂O (Dehydration)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm isolating no product at all. What are the likely causes?

Answer: Low yield is a frequent challenge that can often be traced back to fundamental reaction parameters. Let's break down the most probable causes.

  • Cause A: Purity and Stability of Starting Materials

    • Expert Insight: The α-haloketone starting material can be unstable and prone to self-condensation or decomposition. Similarly, thioamides can be hygroscopic or contain impurities. The success of the Hantzsch synthesis is highly dependent on the quality of these precursors.

    • Troubleshooting Steps:

      • Verify Purity: Before starting, analyze your α-haloketone and thioamide using ¹H NMR or GC-MS to confirm their identity and purity.

      • Re-purify if Necessary: If impurities are detected, purify the reagents. α-Haloketones can often be purified by vacuum distillation, while thioamides may be recrystallized.

      • Proper Storage: Store α-haloketones under an inert atmosphere (Nitrogen or Argon) at low temperatures. Thioamides should be stored in a desiccator.[3]

  • Cause B: Sub-optimal Reaction Conditions

    • Expert Insight: Temperature, solvent, and reactant concentration are critical variables that must be precisely controlled.

    • Troubleshooting Steps:

      • Temperature Control: The initial S-alkylation is often exothermic. Running the reaction at room temperature or slightly below (e.g., 0-5 °C) during the initial addition can prevent the formation of side products.[4][5] After the initial reaction, gentle heating may be required to drive the dehydration step to completion.

      • Solvent Choice: Polar protic solvents like absolute ethanol are standard for this synthesis as they effectively solvate the intermediates.[4][5] If you suspect solubility issues, ensure your ethanol is anhydrous. Poor solubility can hinder reaction kinetics.[6]

      • Stoichiometry and Concentration: Ensure an accurate 1:1 molar ratio of the core reactants.[5] Running the reaction at very high concentrations can favor polymerization and the formation of dimeric by-products. Consider a more dilute solution and a slower, dropwise addition of one reagent to the other.[3]

Question 2: I'm getting the product, but it's contaminated with significant by-products. How can I improve the purity?

Answer: The formation of by-products often points to side reactions competing with the main cyclization pathway.

  • Cause A: Dimerization of the Thioamide or α-Haloketone

    • Expert Insight: Under basic conditions or at elevated temperatures, both starting materials can self-react. The α-haloketone is particularly susceptible to Favorskii rearrangement or self-condensation.

    • Troubleshooting Steps:

      • Control Temperature: Avoid excessive heating. Maintain the lowest effective temperature that allows the reaction to proceed to completion.

      • Control Addition: Add the α-haloketone slowly to the solution of the thioamide. This maintains a low instantaneous concentration of the ketone, minimizing its opportunity to self-react.

  • Cause B: Formation of Isomeric Products

    • Expert Insight: If an asymmetric α-haloketone is used, there is a possibility of forming regioisomers. For 5-(Chloromethyl)-4-methyl-1,3-thiazole, the correct precursors must be chosen to ensure the desired connectivity.

    • Troubleshooting Steps:

      • Confirm Starting Material Structure: Double-check that your chosen α-haloketone will unambiguously lead to the desired 4-methyl and 5-chloromethyl substitution pattern.

      • Analytical Verification: Use analytical techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy to definitively confirm the structure and connectivity of your final product.

Question 3: I'm struggling with the work-up and purification. The product oils out or co-precipitates with impurities.

Answer: Isolation of the hydrochloride salt can be challenging but is crucial for obtaining a stable, pure product.

  • Expert Insight: The freebase of the thiazole is often a low-melting solid or an oil. Converting it to the hydrochloride salt increases its crystallinity and stability, facilitating isolation.[7]

  • Troubleshooting Steps:

    • Effective Precipitation: Once the reaction is complete, the product is typically precipitated as the hydrochloride salt. This can be achieved by cooling the reaction mixture significantly (e.g., to 5 °C)[5] or by introducing dry HCl gas or an ethanolic HCl solution.[7]

    • Recrystallization: This is the most powerful tool for purification. The crude, filtered hydrochloride salt should be recrystallized from a suitable solvent system. A common and effective choice is absolute ethanol or a mixture of methanol and diethyl ether.[4]

    • Handling Oils: If the hydrochloride salt initially forms as an oil, try triturating it with a cold, non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization. If it remains an oil, you may need to isolate the freebase via extraction, purify it by column chromatography, and then reform the salt.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is it necessary to isolate the product as a hydrochloride salt? The nitrogen atom at position 3 of the thiazole ring is basic. Converting it to a hydrochloride salt serves three primary purposes:

  • Increased Stability: Salts are generally more chemically stable and less prone to degradation than their freebase counterparts.

  • Improved Crystallinity: The salt form often has a higher melting point and better crystalline properties, making it easier to isolate and purify by filtration and recrystallization.[5]

  • Ease of Handling: Crystalline solids are easier to weigh and handle accurately compared to oils or low-melting solids.[5]

Q2: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method.[3] Use a silica gel plate and a mobile phase such as a mixture of ethyl acetate and hexanes. You can visualize the spots using a UV lamp (as the thiazole ring is UV-active) and/or an iodine chamber. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction is proceeding. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[3]

Q3: Can side reactions occur at the chloromethyl group during the synthesis? Yes, this is a critical consideration. The chloromethyl group is a reactive electrophilic site.[7] In a protic solvent like ethanol, solvolysis (reaction with the solvent) can occur, especially if the reaction is heated for extended periods, leading to the formation of an ethoxymethyl by-product. To minimize this, use the mildest possible conditions and shortest reaction time necessary for completion.

Troubleshooting_Workflow Start Start Synthesis CheckYield Reaction Complete: Check Yield & Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield Yes Yes LowYield->Yes Yes No No LowYield->No No PurityIssue Purity Issues? Yes2 Yes2 PurityIssue->Yes2 Yes No2 No2 PurityIssue->No2 No Success High Yield & Purity: Proceed CheckReagents Verify Reagent Purity & Stoichiometry OptimizeConditions Optimize Temp, Time, & Concentration CheckReagents->OptimizeConditions Reagents OK OptimizeConditions->Start Re-run RefineWorkup Refine Purification: - Recrystallization - Solvent Choice RefineWorkup->Start Re-run with Purified Material Yes->CheckReagents No->PurityIssue Yes2->RefineWorkup No2->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 4: Key Experimental Protocols

Protocol 1: Baseline Synthesis of a 4-(Chloromethyl)thiazole Analog This protocol is adapted from established procedures for similar structures and serves as a validated starting point.[4][5][7]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the thioamide (1.0 eq.) in absolute ethanol (approx. 4-5 mL per gram of thioamide).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Dissolve the α-haloketone (1.0 eq.) in a minimal amount of absolute ethanol and add it to the addition funnel. Add the ketone solution dropwise to the stirred thioamide solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Precipitation: Upon completion, cool the reaction mixture again to 0-5 °C. The hydrochloride salt of the product may begin to precipitate.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold absolute ethanol to remove soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat briefly, and filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum.

Section 5: Data Summary Table

The following table summarizes key parameters for the Hantzsch synthesis of related chloromethylthiazole derivatives, providing a baseline for optimization.

ParameterRecommended Value/ConditionRationale & Reference
Reactants α-Haloketone, ThioamideCore components of the Hantzsch synthesis.[1][2]
Stoichiometry 1:1 molar ratioEnsures complete consumption of starting materials without excess.[5]
Solvent Absolute EthanolGood solubility for intermediates; facilitates reaction.[4][5]
Addition Temp. 0 - 10 °CControls initial exotherm, minimizing side product formation.[4]
Reaction Temp. Room TemperatureSufficient for cyclization without degrading the product.[4]
Reaction Time 24 - 36 hoursTypical duration to ensure reaction goes to completion.[4]
Work-up Cooling / FiltrationPromotes precipitation of the hydrochloride salt for easy isolation.[5]
Purification Recrystallization (Ethanol)Effective method for removing co-precipitated impurities.[4]
Typical Yield 60 - 80%Achievable range for optimized, related syntheses.[4]

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of thiazoles. Available from: [Link]

  • PubChemLite. 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C5H6ClNS). Available from: [Link]

  • Google Patents. US7531067B2 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. EP 0446913 A1 - Process for the preparation of chlorothiazole derivatives.
  • Google Patents. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available from: [Link]

  • MySkinRecipes. 5-(chloromethyl)thiazole hydrochloride. Available from: [Link]

  • Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available from: [Link]

  • Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

Sources

Technical Support Center: Purification of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride from a reaction mixture.

I. Troubleshooting Guide: Common Purification Issues

This section addresses common problems observed during the purification of 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride, offering scientifically-grounded explanations and actionable solutions.

Issue 1: Low Purity After Initial Isolation

Q: My initial crude product of 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride shows significant impurities by TLC and ¹H NMR analysis. What are the likely culprits and how can I improve the initial purity?

A: Low initial purity often stems from side reactions during the synthesis or incomplete reaction. The Hantzsch thiazole synthesis, a common route to this compound, can generate several byproducts.[1]

Causality & Troubleshooting:

  • Unreacted Starting Materials: The presence of unreacted thioamides or α-haloketones is a common issue.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2] Ensure the reaction goes to completion. If starting material persists, consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.

  • Formation of Bis-thiazole or Other Side Products: Over-reaction or side reactions can lead to complex mixtures.

    • Solution: Precise control of stoichiometry is critical. Ensure accurate addition of reagents. For exothermic reactions, slow, controlled addition of one reactant can prevent temperature spikes that favor side product formation.[3]

  • Solvent-Related Impurities: The choice of reaction solvent can influence the impurity profile.

    • Solution: Toluene has been shown to be an effective solvent in the synthesis of some thiazolium salts, as it can dissolve organic side products while the desired salt precipitates, simplifying initial purification.[4][5]

Workflow for Improved Initial Purity:

cluster_0 Reaction Monitoring & Control cluster_1 Problem: Low Initial Purity cluster_2 Outcome Monitor by TLC Monitor by TLC Higher Purity Crude Higher Purity Crude Monitor by TLC->Higher Purity Crude Control Stoichiometry Control Stoichiometry Control Stoichiometry->Higher Purity Crude Optimize Solvent Optimize Solvent Optimize Solvent->Higher Purity Crude Low Purity Low Purity Low Purity->Monitor by TLC Identify unreacted starting materials Low Purity->Control Stoichiometry Minimize side reactions Low Purity->Optimize Solvent Improve initial separation

Caption: Troubleshooting low initial purity.

Issue 2: Difficulty with Recrystallization

Q: I'm struggling to recrystallize my crude 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride. It either oils out or the yield is very low. What factors should I consider?

A: Recrystallization is a powerful technique for purifying crystalline solids, but its success is highly dependent on the solvent system and procedural parameters.

Causality & Troubleshooting:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For hydrochloride salts, polar protic solvents or mixtures are often effective.

    • Solution: A common solvent for recrystallizing similar thiazole derivatives is ethanol.[6] If ethanol alone is too good a solvent, consider a mixed solvent system. For instance, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding a less polar co-solvent like ethyl acetate or diethyl ether until turbidity is observed can induce crystallization upon cooling.

  • Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with the product or the formation of an oil instead of crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[7]

  • Presence of Oily Impurities: If the crude product contains significant amounts of oily byproducts, it can inhibit crystallization.

    • Solution: Before recrystallization, consider an initial purification step. This could involve washing the crude solid with a solvent in which the desired product is sparingly soluble but the oily impurities are soluble (e.g., cold diethyl ether or hexane).

Solvent SystemRationale
EthanolOften a good starting point for polar hydrochloride salts.[6]
Ethanol/Ethyl AcetateA mixed solvent system to fine-tune polarity and solubility.
IsopropanolAn alternative polar protic solvent to consider.[7]
MethanolCan be effective, but may be too strong a solvent, leading to lower yields.[8]
Issue 3: Challenges with Chromatographic Purification

Q: I attempted to purify the compound using silica gel column chromatography, but I'm getting poor separation and low recovery. Is this a suitable method?

A: Thiazolium salts, including hydrochloride salts of thiazoles, are generally not well-suited for standard silica gel column chromatography.[4][5][9]

Causality & Troubleshooting:

  • High Polarity and Acidity: As a salt, 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride is highly polar and can interact strongly with the acidic silica gel. This can lead to significant tailing, poor separation, and in some cases, decomposition on the column.

  • Alternative Chromatographic Methods:

    • Reversed-Phase HPLC: For analytical purposes and small-scale purification, reversed-phase high-performance liquid chromatography (HPLC) can be effective for separating polar, water-soluble compounds like thiazole derivatives.[10]

    • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be a viable, though more complex, option for purifying ionic compounds.

Recommendation: For bulk purification, non-chromatographic methods like recrystallization or extraction are generally preferred for this class of compounds.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride from a typical reaction mixture?

A1: A robust and scalable purification strategy generally involves a multi-step approach:

  • Initial Isolation: After the reaction is complete, if the product precipitates, it can be isolated by filtration.[5] If it remains in solution, the solvent can be removed under reduced pressure.

  • Aqueous Workup/Extraction: Dissolve the crude material in water. This will separate it from non-polar organic impurities. Wash the aqueous layer with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove these impurities. Be mindful that the free base of the thiazole may have some organic solubility.

  • Recrystallization: After the aqueous workup, the product can be recovered from the aqueous phase (e.g., by evaporation of water if the product is stable to heating) and then recrystallized from an appropriate solvent system like ethanol or an ethanol/ethyl acetate mixture.[6]

Caption: General purification workflow.

Q2: Can I use an extraction-based method to purify this compound?

A2: Yes, an extraction-based workup is a key step. Since 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a salt, it will be soluble in an aqueous phase. This property can be exploited to separate it from non-polar byproducts. The general procedure would be to partition the reaction mixture between water and an immiscible organic solvent. The aqueous layer containing the desired product is then carried forward.[11]

Q3: Are there any specific safety precautions I should take during the purification of this compound?

A3: Yes. 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride and related chloromethyl thiazoles are classified as hazardous substances. They can be corrosive and cause skin, eye, and respiratory irritation.[12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Q4: My final product is an off-white or yellowish solid. Is this normal, and how can I decolorize it?

A4: It is not uncommon for thiazole derivatives to have a slight color. If the color is due to minor, highly colored impurities, a charcoal treatment during recrystallization can be effective. To do this, dissolve the crude product in the hot recrystallization solvent, add a small amount of activated carbon, keep the solution hot for a few minutes, and then filter it hot through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.

III. References

  • CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents. (URL: )

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10 - HARVEST (uSask). (URL: [Link])

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10 - ResearchGate. (URL: [Link])

  • A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10 - Canadian Science Publishing. (URL: [Link])

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis - Semantic Scholar. (URL: [Link])

  • US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents. (URL: )

  • US7531067B2 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (URL: )

  • 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C5H6ClNS) - PubChemLite. (URL: [Link])

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC - PubMed Central. (URL: [Link])

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing. (URL: [Link])

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC - NIH. (URL: [Link])

  • 5-(Chloromethyl)-4-methyl-1,3-thiazole | C5H6ClNS | CID 202984 - PubChem - NIH. (URL: [Link])

  • 2-Chloro-5-chloromethyl-1,3-thiazole - PMC - NIH. (URL: [Link])

  • Process for the preparation of chlorothiazole derivatives - European Patent Office - EP 0446913 A1 - Googleapis.com. (URL: [Link])

  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents. (URL: )

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar. (URL: [Link])

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. (URL: [Link])

  • Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents. (URL: )

  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (URL: [Link])

  • Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

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Technical Support Center: Synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. This guide is designed for researchers, chemists, and process development professionals who utilize this critical heterocyclic building block. We will delve into the primary synthetic route, troubleshoot common side reactions, and provide field-proven insights to optimize your experimental outcomes. Our focus is not just on the "how," but the fundamental "why" behind each procedural step, ensuring a robust and reproducible synthesis.

Part 1: The Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The construction of the 5-(Chloromethyl)-4-methyl-1,3-thiazole core is most reliably achieved through the Hantzsch thiazole synthesis, a classic cyclocondensation reaction between an α-haloketone and a thioamide.[1][2] For this specific target molecule, the key reactants are 1,3-dichloro-2-butanone and thioformamide. The aromaticity of the resulting thiazole ring is a powerful thermodynamic driving force for the reaction.[3]

G cluster_reactants Starting Materials A 1,3-Dichloro-2-butanone C Cyclocondensation (Hantzsch Synthesis) A->C B Thioformamide B->C D 5-(Chloromethyl)-4-methyl-1,3-thiazole (Free Base) C->D E HCl Treatment D->E F 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (Final Product) E->F

Caption: Overall workflow for the Hantzsch synthesis of the target compound.

Detailed Experimental Protocol

This protocol is foundational and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq.) in absolute ethanol (approx. 5 mL per gram of thioformamide).

    • Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) to minimize moisture-related side reactions.[4]

  • Reagent Addition:

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add 1,3-dichloro-2-butanone (1.0 eq.) dropwise to the stirred solution. Causality: This exothermic reaction requires careful temperature control to prevent the formation of degradation byproducts.[4] Localized high concentrations or "hot spots" can promote side reactions.[4]

  • Reaction Execution:

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.

    • Gradually warm the reaction to room temperature and then heat to a gentle reflux (approx. 78 °C for ethanol).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up and Isolation (Free Base):

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any excess acid and unreacted starting materials.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude 5-(Chloromethyl)-4-methyl-1,3-thiazole in anhydrous diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a pre-prepared solution of HCl in ethanol/ether until precipitation is complete.[1]

    • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.[5]

Part 2: Troubleshooting Guide for Side Reactions

Even with a robust protocol, unexpected outcomes can occur. This section addresses the most common issues in a direct question-and-answer format.

Issue 1: Low Yield & Isomeric Impurity Detected
  • Q: My final product shows two distinct spots on TLC and my NMR spectrum is complex, suggesting an isomer. What is the likely cause and how can I fix it?

    • Probable Cause: The primary cause is a lack of regioselectivity during the initial cyclization. The starting material, 1,3-dichloro-2-butanone, is an unsymmetrical α-haloketone. The initial nucleophilic attack by the sulfur of thioformamide can occur at either chlorinated carbon (C1 or C3), leading to two possible ring closures. While the desired product is 5-(chloromethyl)-4-methyl-1,3-thiazole, a significant side reaction can form the isomeric 4-(chloromethyl)-5-methyl-1,3-thiazole . Under acidic conditions, the reaction can yield mixtures of isomers.[6]

    • Solution & Mitigation:

      • Temperature Control: Maintain a low temperature (0-5 °C) during the initial addition of the α-haloketone. This favors the kinetically controlled product, which is often the more desired isomer.

      • Solvent Choice: While ethanol is common, exploring other solvents can sometimes influence regioselectivity.

      • Purification: If the isomer mixture is unavoidable, careful column chromatography of the free base (before salt formation) is typically required to separate the two isomers. Silica gel using a hexane/ethyl acetate gradient is a good starting point.

G cluster_paths Reaction Pathways Reactants 1,3-Dichloro-2-butanone + Thioformamide Pathway1 Attack at C1 Reactants->Pathway1 Favored Path Pathway2 Attack at C3 Reactants->Pathway2 Undesired Path Product_Desired Desired Product: 5-(Chloromethyl)-4-methyl-1,3-thiazole Pathway1->Product_Desired Product_Side Side Product: 4-(Chloromethyl)-5-methyl-1,3-thiazole Pathway2->Product_Side

Caption: Competing reaction pathways leading to isomeric products.

Issue 2: Product Contaminated with a More Polar Impurity
  • Q: My work-up was difficult, and the final product contains a water-soluble impurity. The mass spectrum suggests the addition of an oxygen atom and loss of HCl. What happened?

    • Probable Cause: The chloromethyl group (-CH2Cl) at the 5-position is a reactive electrophile, similar to benzyl chloride. It is susceptible to nucleophilic substitution, particularly hydrolysis, to form the corresponding alcohol, 5-(hydroxymethyl)-4-methyl-1,3-thiazole .[7] This can occur if there is excessive moisture in the reagents/solvents or during a prolonged or high-temperature aqueous work-up.

    • Solution & Mitigation:

      • Anhydrous Conditions: Use anhydrous solvents and run the reaction under an inert atmosphere (N2 or Ar) to strictly exclude water.

      • Optimized Work-up: Minimize the duration of the aqueous wash steps. Perform washes at a lower temperature (e.g., with ice-cold bicarbonate solution) to reduce the rate of hydrolysis.

      • Avoid Basic Conditions: Avoid strongly basic conditions during work-up, as this can accelerate the rate of nucleophilic substitution on the chloromethyl group.

Issue 3: Dark, Tarry Product with Low Purity
  • Q: The reaction mixture turned dark brown/black upon heating, and the final product was a tar-like substance with multiple spots on TLC. What caused this degradation?

    • Probable Cause: Thiazoles, while aromatic, can be sensitive to prolonged exposure to high heat and acidic conditions, leading to polymerization or decomposition.[4] The reactive starting materials and the chloromethyl group on the product can also contribute to the formation of complex, high-molecular-weight byproducts.

    • Solution & Mitigation:

      • Strict Temperature Control: Do not overheat the reaction. Use an oil bath with a temperature controller to maintain a steady reflux. Avoid aggressive heating with a mantle.

      • Monitor Reaction Time: Do not let the reaction run for an excessively long time after completion. Use TLC to determine the optimal reaction time and begin the work-up promptly once the starting material is consumed.[4]

      • Inert Atmosphere: While primarily for moisture control, an inert atmosphere also prevents oxidative side reactions that can contribute to color formation and degradation.

Part 3: Data Summary & FAQs

Table of Common Side Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Probable CauseKey Analytical Feature
4-(Chloromethyl)-5-methyl-1,3-thiazoleC₅H₆ClNS147.63Lack of regioselectivityDistinct chemical shifts in ¹H NMR for methyl and methylene protons compared to the desired product.
5-(Hydroxymethyl)-4-methyl-1,3-thiazoleC₅H₇NOS129.18Hydrolysis of chloromethyl groupBroad singlet in ¹H NMR for -OH proton; loss of Cl and gain of OH in mass spectrum.
Unreacted ThioformamideCH₃NS61.10Incomplete reactionSoluble in aqueous layers during work-up.
Polymerization ByproductsN/AHighExcessive heat/timeInsoluble, tar-like appearance; broad, undefined signals in NMR.
Frequently Asked Questions (FAQs)
  • Q1: Why is the final product isolated as a hydrochloride salt?

    • The nitrogen atom in the thiazole ring is basic and can be protonated. The resulting hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify by filtration, and store compared to the free base, which may be an oil.[5] It also protects the basic nitrogen from participating in unwanted side reactions.

  • Q2: What is the best way to monitor this reaction?

    • Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a mobile phase such as 30-50% ethyl acetate in hexanes. The product is typically more polar than the starting α-haloketone. Staining with potassium permanganate can help visualize the spots.

  • Q3: Can other chlorinating agents be used in related syntheses?

    • In different synthetic routes to chlorothiazoles, agents like sulfuryl chloride are sometimes used. However, these can be very aggressive and lead to a plurality of byproducts if conditions are not carefully controlled.[8] The Hantzsch synthesis avoids this by building the ring from an already chlorinated precursor.

References

  • Process for the preparation of chlorothiazole derivatives - European P
  • 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C5H6ClNS) - PubChem. (URL: [Link])

  • EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google P
  • 2-Chloro-5-chloromethyl-1,3-thiazole - ResearchGate. (URL: [Link])

  • EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

  • CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method - Google P
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (URL: [Link])

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (URL: [Link])

  • WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)
  • Hantzsch thiazole synthesis - ResearchGate. (URL: [Link])

  • Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar. (URL: [Link])

Sources

managing impurities in 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (CMT·HCl). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of impurity management during the synthesis and handling of this critical intermediate. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Understanding the Landscape of Impurities

The synthetic route to CMT·HCl, typically a variation of the Hantzsch thiazole synthesis, involves reactive intermediates and specific reaction conditions that can lead to a range of impurities.[1][2] Controlling these impurities is paramount for ensuring the success of downstream applications, particularly in pharmaceutical development where purity standards are exacting.

FAQ 1: What are the most common impurities I should expect in my crude CMT·HCl, and where do they come from?

The most frequently encountered impurities originate from starting materials, side reactions, or degradation. Understanding their origin is the first step in effective control.

  • Unreacted Starting Materials: The presence of 1,3-dichloroacetone and thioacetamide indicates an incomplete reaction. This can be due to incorrect stoichiometry, insufficient reaction time, or suboptimal temperature.[3]

  • Isomeric Impurities: The primary isomeric impurity of concern is 4-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride . This isomer arises if the starting α-haloketone contains regioisomers or if isomerization occurs under certain reaction conditions.

  • Over-alkylation/Dimerization Products: The reactive chloromethyl group can react with another thiazole molecule, leading to dimeric structures. This is more prevalent if the reaction is run at high concentrations or for extended periods at elevated temperatures.

  • Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water, yielding (4-methyl-1,3-thiazol-5-yl)methanol . This can occur during workup or improper storage.

  • Solvent Adducts: If nucleophilic solvents like alcohols (e.g., ethanol, methanol) are used, they can react with the chloromethyl group to form ether impurities, such as 5-(ethoxymethyl)-4-methyl-1,3-thiazole .

Visualizing Impurity Formation Pathways

The following diagram illustrates the primary synthesis route for CMT·HCl via the Hantzsch reaction and highlights the formation pathways for key impurities.

G cluster_main Main Synthesis Pathway cluster_impurities Impurity Formation SM1 1,3-Dichloroacetone INT Intermediate Adduct SM1->INT + IMP1 Unreacted Starting Materials SM1->IMP1 Incomplete Reaction SM2 Thioacetamide SM2->INT SM2->IMP1 Incomplete Reaction PROD 5-(Chloromethyl)-4-methyl- 1,3-thiazole HCl (Product) INT->PROD Cyclization & Dehydration IMP3 Dimerization Product PROD->IMP3 Self-Reaction (High Temp/Conc) IMP4 Hydrolysis Product (5-Hydroxymethyl derivative) PROD->IMP4 + H2O (Workup/Storage) IMP5 Solvent Adduct (e.g., 5-Ethoxymethyl derivative) PROD->IMP5 + ROH (Solvent) (Reaction/Workup) IMP2 Isomeric Impurity (from isomeric ketone) G cluster_remediation Remediation Strategy start Crude Product Analysis (e.g., HPLC, LC-MS) decision1 Purity Specification Met? start->decision1 identify Identify Impurity (MS, NMR, Reference Standard) decision1->identify No pass Product Meets Specification decision1->pass Yes source Determine Impurity Source (Side Reaction, Degradation, SM) identify->source opt_rxn Optimize Reaction Conditions (Temp, Time, Stoichiometry) source->opt_rxn Reaction-based opt_workup Modify Workup/Purification (Recrystallization, Extraction) source->opt_workup Process-based opt_rxn->start Re-synthesize reanalyze Re-analyze Purified Product opt_workup->reanalyze reanalyze->decision1 fail Re-evaluate Strategy

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. It provides in-depth answers to common questions, detailed troubleshooting protocols, and expert insights to help you optimize your synthetic routes and overcome experimental challenges.

Section 1: Foundational Knowledge & FAQs

This section addresses fundamental questions regarding the properties, handling, and applications of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Q1: What is 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride and what are its primary applications?

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a heterocyclic organic compound that serves as a critical building block in synthetic chemistry.[1][2] Its structure features a thiazole ring, which is a common scaffold in many biologically active molecules, and a highly reactive chloromethyl group. This reactive site makes it an excellent intermediate for introducing the 4-methyl-5-thiazolylmethyl moiety into larger molecular frameworks via nucleophilic substitution reactions.[1] Its primary application is in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Q2: What are the key physicochemical properties and storage recommendations for this compound?

Understanding the compound's properties is crucial for its effective use and storage. Key data is summarized below.

PropertyValueSource
CAS Number 131052-44-3[4]
Molecular Formula C₅H₇Cl₂NS[2]
Molecular Weight 184.09 g/mol [2]
Appearance White to off-white crystalline solid[3]
Solubility Sparingly soluble in water; greater solubility in polar organic solvents.[3][5][3][5]
Stability Stable under standard ambient conditions.[3]

Storage Recommendations: 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride can be hygroscopic, meaning it absorbs moisture from the air.[3] To maintain its integrity and reactivity, it is imperative to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[3][6] Exposure to moisture can lead to hydrolysis and degradation, compromising experimental results.

Q3: What are the primary safety considerations when handling this reagent?

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[3][7]

  • Irritant/Corrosive: It is known to cause skin, eye, and respiratory irritation. Direct contact can lead to severe skin burns and eye damage.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]

  • Ventilation: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6]

  • Emergency Access: Ensure an emergency eyewash station and safety shower are readily accessible in the workspace.[6]

Section 2: Synthesis and Reaction Optimization

The primary utility of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is its role as an electrophile in nucleophilic substitution reactions. Optimizing these reactions is key to achieving high yields and purity.

General Experimental Workflow for Nucleophilic Substitution

The following diagram outlines a typical workflow for a reaction utilizing this thiazole derivative.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep_reagents Prepare Anhydrous Solvents & Reagents prep_nucleophile Prepare Nucleophile (e.g., with base) prep_reagents->prep_nucleophile setup Set up Inert Atmosphere (N2/Ar) prep_nucleophile->setup addition Slow Addition of Thiazole Derivative setup->addition monitor Monitor Progress (TLC / HPLC) addition->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column / Recrystallization) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for nucleophilic substitution reactions.

Detailed Protocol: N-Alkylation of an Amine

This protocol provides a representative example of using 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride to alkylate a primary amine.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Reaction Setup: Stir the solution at room temperature for 15-30 minutes.

  • Addition of Electrophile: Dissolve 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution over 20-30 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[6][10]

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified further by column chromatography or recrystallization.[11]

Q4: How do I choose the optimal solvent for my reaction?

Solvent choice is critical for reaction success, as it affects reactant solubility, reaction rate, and side-product formation.

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, Acetonitrile (ACN), and THF are often preferred for SN2 reactions. They effectively solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, enhancing its reactivity.

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol or methanol can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. They may also act as competing nucleophiles.

  • Non-Polar Solvents (Generally Avoid): Solvents like toluene or hexane are typically poor choices due to the low solubility of the polar thiazole hydrochloride salt.[5]

Q5: What is the effect of temperature on reaction rate and selectivity?

Temperature is a double-edged sword. Increasing the temperature generally increases the reaction rate (as per the Arrhenius equation), which can be useful for sluggish reactions. However, excessive heat can lead to:

  • Degradation: The thiazole ring or other functional groups in your molecule may degrade at high temperatures.

  • Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, such as elimination or rearrangement, leading to lower selectivity and a more complex product mixture.[6]

Best Practice: Start reactions at room temperature and gently heat (e.g., 40-60 °C) only if the reaction is slow, while carefully monitoring for byproduct formation via TLC or HPLC.[12]

Section 3: Troubleshooting Guide

Even with an optimized protocol, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Troubleshooting Decision Workflow

G cluster_yield Low Yield Causes cluster_purity Low Purity Causes cluster_completion Incomplete Reaction Causes start Problem Observed q_yield Is the issue LOW YIELD? start->q_yield Yes q_purity Is the issue LOW PURITY / IMPURITIES? start->q_purity No yield_reagents Check Starting Material Purity/ Stoichiometry q_yield->yield_reagents q_completion Is the reaction INCOMPLETE? q_purity->q_completion No purity_side_rxn Investigate Side Reactions (e.g., elimination) q_purity->purity_side_rxn comp_activity Deactivated Reagent? (e.g., moisture) q_completion->comp_activity yield_temp Was Temperature Too High/Low? yield_reagents->yield_temp yield_mixing Was Mixing Inefficient? yield_temp->yield_mixing purity_degradation Product or Reagent Degradation? purity_side_rxn->purity_degradation purity_purification Optimize Purification Method purity_degradation->purity_purification comp_temp Temperature Too Low? comp_activity->comp_temp comp_time Reaction Time Too Short? comp_temp->comp_time

Caption: A decision tree for troubleshooting common reaction issues.

Q8: My reaction yield is consistently low. What are the potential causes and solutions?

Low yield is a common problem, especially during scale-up.[6]

  • Cause 1: Impure or Degraded Starting Material: The hygroscopic nature of the thiazole hydrochloride can lead to degradation if improperly stored.[3]

    • Solution: Ensure the reagent is dry. If in doubt, dry it under a high vacuum before use. Verify the purity of your nucleophile and solvent.

  • Cause 2: Inefficient Mixing: In larger reaction volumes, poor agitation can create local concentration gradients, leading to side reactions.[6]

    • Solution: Use an appropriate overhead stirrer and ensure a vortex is formed to guarantee homogenous mixing.

  • Cause 3: Suboptimal Temperature: The reaction may be too slow at low temperatures or degradation may occur at high temperatures.

    • Solution: Run small-scale experiments at different temperatures (e.g., 25 °C, 45 °C, 65 °C) to find the optimal balance between reaction rate and product stability.

Q9: I am observing significant byproduct formation. How can I improve selectivity?
  • Cause 1: Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a diamine), you may see double alkylation.

    • Solution: Use a larger excess of the nucleophile relative to the thiazole electrophile to favor mono-alkylation.

  • Cause 2: Competing Elimination (E2) Reaction: Strong, sterically hindered bases can promote the elimination of HCl from the chloromethyl group to form a reactive intermediate.

    • Solution: Use a milder, non-nucleophilic base (e.g., K₂CO₃, DIPEA) instead of strong bases like NaH or LDA if possible.

  • Cause 3: Reaction with Solvent: Protic solvents like alcohols can compete with your primary nucleophile.

    • Solution: Switch to a polar aprotic solvent like ACN or DMF.

Q10: The reaction is not proceeding to completion, even after an extended time. What should I investigate?
  • Cause 1: Insufficiently Activated Nucleophile: The nucleophile may not be sufficiently deprotonated to be reactive.

    • Solution: Ensure your base is strong enough to deprotonate the nucleophile. Check the pKa values. You may need to switch to a stronger base or a different solvent system.

  • Cause 2: Deactivated Reagents: Moisture in the reaction can quench the base and hydrolyze the chloromethyl group.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere of nitrogen or argon.[6]

  • Cause 3: Reversible Reaction: While unlikely for this type of alkylation, consider if an equilibrium is being reached.

    • Solution: If possible, remove a byproduct to drive the reaction forward according to Le Châtelier's principle.

References

  • MySkinRecipes. 5-(chloromethyl)thiazole hydrochloride. [Link]

  • ResearchGate. Optimization of reaction conditions between 5a and 2-(chloromethyl)oxirane. [Link]

  • Google Patents. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • ResearchGate. Optimization of the reaction conditions. [Link]

  • PubChemLite. 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C5H6ClNS). [Link]

  • Google Patents. US7531067B2 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • PubChemLite. 5-(chloromethyl)-1,3-thiazole hydrochloride (C4H4ClNS). [Link]

  • Google Patents.
  • PubChem. 5-(Chloromethyl)-2-methyl-1,3-thiazole. [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]

  • PubChem. 5-(Chloromethyl)thiazole | C4H4ClNS | CID 205481. [Link]

  • Google Patents. Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

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Technical Support Center: 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their synthetic workflows. Here, we address common stability issues, provide troubleshooting advice, and offer detailed protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, and what are its primary applications?

A1: 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with a reactive chloromethyl group.[1] It is primarily used as a key building block in organic synthesis. Its most notable application is in the pharmaceutical industry as an intermediate for synthesizing various active pharmaceutical ingredients (APIs), including antiviral drugs.[2][3][4] The chloromethyl group serves as a reactive handle for introducing the 4-methyl-1,3-thiazol-5-ylmethyl moiety into target molecules via nucleophilic substitution reactions.[5]

Q2: Why is this compound supplied as a hydrochloride salt?

A2: The hydrochloride salt form enhances the stability of the compound compared to its free base. The thiazole nitrogen is basic and can participate in side reactions or promote degradation.[6] Protonation to form the hydrochloride salt sequesters this basic site, improving the compound's shelf life and handling characteristics.

Q3: What are the primary stability concerns with this reagent?

A3: The main stability issue stems from the high reactivity of the chloromethyl group, which is susceptible to hydrolysis and nucleophilic attack. The compound is also hygroscopic, meaning it can absorb moisture from the atmosphere, which can lead to degradation.[5][7] Elevated temperatures and exposure to light can also accelerate decomposition.

Q4: How should I properly store 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride?

A4: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8] A desiccator or a dry box is recommended for long-term storage to protect it from moisture.[9][10] Inert atmosphere (e.g., argon or nitrogen) is ideal but not always necessary for short-term storage if the container is well-sealed.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions
  • Question: I am attempting a nucleophilic substitution with an amine, but I am observing very low conversion to my desired product. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Reagent Quality: The most likely culprit is the degradation of the 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. Hydrolysis of the chloromethyl group to a hydroxymethyl group is a common decomposition pathway, rendering the compound unreactive towards further nucleophilic substitution.

      • Action: Before use, verify the purity of your starting material. A simple proton NMR can be informative; the chloromethyl protons (–CH₂Cl) should appear as a sharp singlet. The appearance of a new singlet corresponding to hydroxymethyl protons (–CH₂OH) at a different chemical shift indicates degradation.

    • Reaction Conditions: The hydrochloride salt is acidic. If your nucleophile is a weak base, the acidic conditions may lead to protonation of the nucleophile, reducing its nucleophilicity.

      • Action: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the HCl and free the nucleophile.[2] Typically, 1.1 to 1.5 equivalents of base are sufficient.

    • Solvent Choice: The choice of solvent can significantly impact reaction rates.

      • Action: Ensure your solvent is anhydrous. Polar aprotic solvents like DMF or acetonitrile are generally good choices for nucleophilic substitution reactions.

Issue 2: Formation of Multiple Unidentified Byproducts
  • Question: My reaction is producing a complex mixture of byproducts that are difficult to separate from my target compound. How can I minimize these side reactions?

  • Answer & Troubleshooting Steps:

    • Possible Side Reactions: The thiazole ring itself can be susceptible to certain reaction conditions.[11] Strong bases or high temperatures might lead to ring-opening or other undesired transformations. Additionally, if your nucleophile has multiple reactive sites, this can lead to a mixture of products.

      • Action:

        • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature.[3]

        • Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to ensure regioselectivity.

        • pH Control: The stability of the thiazole ring can be pH-dependent.[11][12] Maintaining a neutral or slightly basic pH (by adding a controlled amount of base) can prevent acid-catalyzed degradation pathways.

    • Purity of Starting Materials: Impurities in either the thiazole derivative or the nucleophile can lead to side reactions.

      • Action: Ensure all reactants are of high purity. Purify starting materials if necessary.

Issue 3: Inconsistent Results Between Batches
  • Question: I have scaled up my reaction, and now I am seeing a significant drop in yield and an increase in impurities. What could be the reason for this inconsistency?

  • Answer & Troubleshooting Steps:

    • Mixing and Heat Transfer: Inefficient mixing in larger reactors can create localized "hot spots" or areas of high reactant concentration, which can promote side reactions.[5]

      • Action: Ensure your reactor is equipped with an appropriate agitator and that the mixing speed is optimized for your reaction volume. For exothermic reactions, consider a slower addition rate of the limiting reagent to better control the internal temperature.[5]

    • Hygroscopic Nature: When handling larger quantities, the compound is exposed to the atmosphere for longer periods, increasing the chance of moisture absorption.[5]

      • Action: Handle the compound in a controlled, low-humidity environment. Use anhydrous solvents and reagents.

Experimental Protocols & Data

Protocol 1: Purity Assessment by ¹H NMR

This protocol provides a method to quickly assess the integrity of your 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Materials:

  • 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride sample

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the key proton signals. The expected chemical shifts (in DMSO-d₆) are approximately:

      • ~2.5 ppm (singlet, 3H): Methyl group (CH₃) protons.

      • ~4.8 ppm (singlet, 2H): Chloromethyl group (CH₂Cl) protons.

      • ~9.5 ppm (singlet, 1H): Thiazole ring proton (C2-H).

    • Look for the presence of a singlet around ~4.5 ppm, which would correspond to the hydroxymethyl (CH₂OH) protons of the hydrolysis byproduct. The integration of this peak relative to the chloromethyl peak can provide a semi-quantitative measure of degradation.

Proton Signal Expected Chemical Shift (ppm in DMSO-d₆) Indication
Methyl (CH₃)~2.5Intact 4-methyl-thiazole core
Chloromethyl (CH₂Cl)~4.8Active, non-degraded compound
Thiazole (C2-H)~9.5Intact thiazole ring
Hydroxymethyl (CH₂OH)~4.5Degradation via hydrolysis
Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general workflow for reacting 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride with a generic amine nucleophile.

Materials:

  • 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Non-nucleophilic base (e.g., triethylamine, 1.5 eq.)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile)

  • Reaction vessel with magnetic stirrer and nitrogen inlet

Procedure:

  • To a solution of the amine nucleophile in anhydrous acetonitrile, add the non-nucleophilic base.

  • Stir the mixture under a nitrogen atmosphere at room temperature.

  • In a separate flask, dissolve the 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride in a minimal amount of anhydrous acetonitrile.

  • Slowly add the solution of the thiazole derivative to the stirred amine solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization as needed.

Visualizations

Chemical Structure and Potential Degradation Pathway

Caption: Primary degradation pathway via hydrolysis.

Troubleshooting Workflow for Low Reaction Yield

G start Low Yield Observed check_purity Assess Purity of Starting Material (NMR) start->check_purity degraded Reagent Degraded check_purity->degraded Yes pure Reagent is Pure check_purity->pure No check_base Is a non-nucleophilic base being used? pure->check_base no_base No Base Used check_base->no_base No yes_base Base is Present check_base->yes_base Yes check_solvent Is the solvent anhydrous and appropriate? yes_base->check_solvent bad_solvent Solvent Issue check_solvent->bad_solvent No good_solvent Solvent is OK check_solvent->good_solvent Yes optimize Optimize Temperature and Concentration good_solvent->optimize

Caption: Logic for troubleshooting low reaction yields.

References

  • U.S. Patent 5,541,206, "Process for the preparation of ritonavir," issued July 30, 1996.

  • ARKIVOC 2001 (vi) 94-99, "1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole."

  • ResearchGate, "Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions."

  • European Patent Office, EP 0446913 A1, "Process for the preparation of chlorothiazole derivatives."

  • Google Patents, EP0446913A1, "Process for the preparation of chlorothiazole derivatives."

  • ACS Publications, Crystal Growth & Design, "Thiazolium Salts as Chalcogen Bond Donors."

  • American Chemical Society, "Nucleophilic Carbenes in Asymmetric Organocatalysis."

  • Wikipedia, "Thiazole."

  • Guidechem, "4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE 7709-58-2 wiki."

  • ResearchGate, "Thiazolium and Benzothiazolium Ionic Liquids, Ionic Liquids – Classes and Properties."

  • ChemicalBook, "Ritonavir synthesis."

  • ResearchGate, "pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity."

  • Echemi.com, "5-(chloromethyl)-4-ethyl-2-methyl-1,3-thiazole(SALTDATA: FREE) Safety Data Sheets."

  • Benchchem, "An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block."

  • PubChemLite, "5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C5H6ClNS)."

  • Benchchem, "Technical Support Center: Scaling Up Reactions Involving 4-(Chloromethyl)thiazole Hydrochloride."

  • Google Patents, US6407252B1, "Process for the synthesis of ritonavir."

  • ACS Publications, Langmuir, "Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium."

  • Google Patents, WO2001021603A1, "A process for the synthesis of ritonavir."

  • ResearchGate, "Preparation of HIV protease inhibitors ritonavir."

  • ResearchGate, "Thiazolium Salts: From Thiamine to Cutting‐Edge Organocatalysts."

  • ResearchGate, "Thiazole Ring—A Biologically Active Scaffold."

  • AIChE, "Guidelines for Safe Storage and Handling of Reactive Materials."

  • Benchchem, "An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications."

  • PubChem, "5-(Chloromethyl)thiazole | C4H4ClNS | CID 205481."

  • The Chemistry Blog, "How to Safely Handle Reactive Chemicals."

  • Benchchem, "An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents."

  • Wiley, "Guidelines for Safe Storage and Handling of Reactive Materials."

  • Google Books, "Guidelines for Safe Storage and Handling of Reactive Materials - CCPS (Center for Chemical Process Safety)."

  • Fluorochem, "5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride."

  • PubChem, "5-(Chloromethyl)-4-methyl-1,3-thiazole | C5H6ClNS | CID 202984."

  • Wiley-VCH, "Guidelines for Safe Storage and Handling of Reactive Materials."

  • PubChem, "5-(Chloromethyl)-2-methyl-1,3-thiazole."

  • Google Patents, EP1031566B1, "Process for the preparation of 2-chloro-5-chloromethyl-thiazole."

  • Google Patents, CN1126746C, "Process for preparing 2-chloro-5-chloromethyl thiazole."

  • ResearchGate, "2-Chloro-5-chloromethyl-1,3-thiazole."

Sources

troubleshooting failed reactions involving 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this versatile reagent. Our goal is to equip you with the knowledge to overcome common experimental challenges and ensure the success of your synthetic endeavors.

Introduction to 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a key building block in organic synthesis, prized for its reactive chloromethyl group attached to a stable thiazole core.[1] This functionality makes it an excellent electrophile for introducing the 4-methyl-5-thiazolylmethyl moiety into a wide range of molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, like any reactive chemical, its use can present challenges. This guide will address common issues encountered during its application, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety and handling precautions for 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride?

A1: 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a hazardous chemical that can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[2] It is also harmful if swallowed.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] An emergency eyewash station and safety shower should be readily accessible. The compound can be hygroscopic, so it should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption, which can negatively impact its reactivity.[2][3]

Q2: What is the role of the hydrochloride salt in this reagent?

A2: The hydrochloride salt enhances the stability and shelf-life of the compound. The protonated thiazole nitrogen reduces the overall electron density of the ring system, which can help to prevent unwanted side reactions during storage. However, in most nucleophilic substitution reactions, the free base form of the thiazole is the desired reactive species. Therefore, a base is typically required in the reaction mixture to neutralize the hydrochloride and liberate the free thiazole for the reaction to proceed efficiently.

Q3: What types of reactions is 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride typically used in?

A3: The most common application is in nucleophilic substitution reactions where the chlorine atom of the chloromethyl group is displaced by a nucleophile.[2] This is a key step in the synthesis of various biologically active molecules. Common nucleophiles include amines, thiols, and alkoxides.

Q4: How can I monitor the progress of a reaction involving this reagent?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system should be developed to achieve good separation between the starting material, the product, and any potential byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.

Troubleshooting Failed Reactions

This section addresses specific issues that may arise during experiments with 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride and provides actionable troubleshooting steps.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

A low or non-existent yield of the desired product is one of the most common frustrations in synthesis. The following workflow can help diagnose and resolve the issue.

low_yield_troubleshooting start Low/No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_workup Assess Work-up and Purification start->check_workup solution_reagents Use fresh, pure reagents. Ensure accurate stoichiometry. check_reagents->solution_reagents solution_conditions Optimize base, solvent, temperature, and reaction time. check_conditions->solution_conditions solution_workup Modify extraction and purification methods. check_workup->solution_workup

Caption: Troubleshooting workflow for low product yield.

Question: My N-alkylation reaction with an amine nucleophile is giving a very low yield. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to low yields in N-alkylation reactions with 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. Here’s a breakdown of potential causes and solutions:

  • Inadequate Base:

    • Causality: The starting material is a hydrochloride salt. A base is required to neutralize the HCl and generate the free thiazole, which is the active nucleophile. An insufficient amount or a weak base may not effectively deprotonate the thiazole nitrogen, leading to a slow or incomplete reaction.

    • Solution:

      • Ensure at least two equivalents of a suitable base are used: one to neutralize the hydrochloride and one to scavenge the HCl generated during the substitution reaction.

      • Commonly used bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The choice of base can be critical and may need to be optimized for your specific substrate.

  • Poor Reagent Quality:

    • Causality: 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride can degrade over time, especially if exposed to moisture.[3] Impurities in the starting material or the nucleophile can lead to side reactions.

    • Solution:

      • Use freshly acquired or properly stored reagent.

      • Verify the purity of your starting materials via techniques like NMR or melting point analysis.

  • Suboptimal Reaction Conditions:

    • Causality: The reaction temperature, solvent, and time can significantly impact the yield.[4] A temperature that is too low may result in a sluggish reaction, while a temperature that is too high could lead to degradation of the starting material or product. The solvent choice affects the solubility of the reactants and the reaction rate.

    • Solution:

      • Temperature: If the reaction is slow at room temperature, consider gentle heating (e.g., 40-60 °C). Monitor for any decomposition.

      • Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices for nucleophilic substitution reactions.

      • Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times can sometimes lead to byproduct formation.[2]

ParameterRecommendationRationale
Base 2.2 equivalents of TEA or K₂CO₃Neutralizes HCl salt and byproduct
Solvent Anhydrous ACN or DMFGood solubility for reactants
Temperature Room Temperature to 60 °CBalances reaction rate and stability
Time Monitor by TLC/HPLCAvoids byproduct formation from extended heating

Table 1: Recommended Starting Conditions for N-Alkylation.

Issue 2: Formation of Multiple Products and Impurities

The appearance of unexpected spots on a TLC plate or multiple peaks in an LC-MS analysis indicates the formation of side products.

Sources

preventing decomposition of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical synthetic intermediate. This guide provides in-depth troubleshooting, scientifically grounded protocols, and answers to frequently asked questions to prevent the decomposition of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My solid 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride has developed a brownish tint. Is it still usable?

A brownish discoloration is a common indicator of degradation. While minor color change may not significantly impact some robust reactions, it is generally advisable to use a fresh, pure sample for sensitive applications to ensure reproducibility. The color change is often due to the formation of polymeric or oxidized byproducts.

Q2: I've noticed a pungent odor from my stored container. What does this signify?

A strong, unpleasant odor can indicate the release of volatile decomposition products, such as hydrogen chloride or sulfur-containing compounds. This suggests a breach in the container's seal or inappropriate storage conditions, leading to hydrolysis or other degradation pathways.

Q3: Can I store this compound at room temperature for short periods?

While stable for brief periods at ambient temperature, long-term storage at room temperature is not recommended. For maintaining long-term purity and stability, refrigerated conditions are preferable.

Q4: Is it necessary to handle this compound in an inert atmosphere?

While not strictly required for short-duration handling in a well-ventilated area, for prolonged manipulations or if the compound is intended for highly sensitive downstream applications, handling under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent moisture-related degradation.

Understanding the Instability of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

The primary cause of decomposition in this compound is its susceptibility to nucleophilic attack, particularly from water (hydrolysis). The chloromethyl group is reactive, and the thiazole ring itself can be involved in various degradation pathways.

Primary Decomposition Pathway: Hydrolysis

The presence of moisture is the most significant threat to the stability of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. This process can be autocatalytic as the generated acid can further promote degradation.

C5H6ClNS·HCl 5-(Chloromethyl)-4-methyl- 1,3-thiazole hydrochloride Degradation_Product_1 5-(Hydroxymethyl)-4-methyl- 1,3-thiazole C5H6ClNS·HCl->Degradation_Product_1 Hydrolysis H2O Water (Moisture) H2O->Degradation_Product_1 Further_Decomposition Further_Decomposition Degradation_Product_1->Further_Decomposition Acid-catalyzed HCl Hydrochloric Acid HCl->Further_Decomposition caption Hydrolysis Decomposition Pathway cluster_prep Preparation cluster_weighing Weighing & Dispensing cluster_dissolution Solution Preparation Equilibrate 1. Equilibrate to Room Temp. Inert_Atmosphere 2. Transfer to Inert Atmosphere Equilibrate->Inert_Atmosphere Weigh 3. Weigh Quickly Inert_Atmosphere->Weigh Seal 4. Reseal Tightly Weigh->Seal Solvent 5. Use Anhydrous Solvent Weigh->Solvent Dissolve 6. Dissolve & Use Immediately Solvent->Dissolve caption Recommended Handling Workflow

Technical Support Center: Catalyst Selection for Reactions with 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals. It provides in-depth guidance on selecting the appropriate catalytic system for reactions involving the versatile building block, 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride. The content is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven solutions.

Section 1: Foundational Concepts & Initial Considerations

This section addresses the fundamental principles governing the reactivity of 5-(chloromethyl)-4-methyl-1,3-thiazole and the rationale for catalyst use.

Question: What is the primary mode of reactivity for 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride, and why is a base typically required?

Answer: The primary reactive site of this molecule is the chloromethyl group (-CH₂Cl), which is highly susceptible to nucleophilic substitution (typically an Sₙ2 mechanism).[1][2] The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and prone to attack by nucleophiles such as amines, thiols, or alkoxides.

The compound is supplied as a hydrochloride salt, meaning the nitrogen atom of the thiazole ring is protonated. Before the thiazole can participate in certain reactions or to ensure solubility in organic solvents, it must be neutralized. More importantly, the nucleophile attacking the chloromethyl group often requires deprotonation to become sufficiently reactive. For instance, an amine or an imidazole must be deprotonated to its more nucleophilic free base or anionic form. Therefore, a base is almost always required to both neutralize the substrate and activate the nucleophile.[3]

Question: Why is a specialized catalyst often necessary if a base is already being used?

Answer: While a base activates the nucleophile, a catalyst is often required to overcome kinetic barriers, especially in heterogeneous or biphasic reaction systems. The two most common scenarios requiring a catalyst are:

  • Phase-Transfer Catalysis (PTC): Many reactions involve a salt of the nucleophile (e.g., sodium cyanide, potassium carbonate) that is soluble in an aqueous phase or is a solid, while the 5-(chloromethyl)-4-methyl-1,3-thiazole substrate is soluble in an organic phase. The reactants are thus separated and cannot interact. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the nucleophilic anion from the aqueous/solid phase into the organic phase where the reaction can occur.[4]

  • Enhanced Reaction Rates: In some homogeneous reactions, a catalyst can increase the reaction rate by forming a more reactive intermediate or by facilitating the rate-determining step. For example, certain catalysts can improve the leaving group ability of the chloride or enhance the nucleophilicity of the attacking species.

Section 2: Catalyst Selection Guide

Choosing the correct catalyst is critical for achieving high yield, selectivity, and efficiency. The selection process depends heavily on the nature of the nucleophile and the desired reaction conditions (homogeneous vs. heterogeneous).

Logical Workflow for Catalyst System Selection

The following diagram outlines a decision-making process for selecting an appropriate catalytic system.

G cluster_start cluster_type cluster_ptc Phase-Transfer Catalysis cluster_homo Homogeneous System start Define Nucleophile (Nu-H) and Reaction Conditions biphasic Biphasic System? (e.g., aq. NaOH / Toluene) start->biphasic ptc_catalyst Select Phase-Transfer Catalyst (e.g., TBAB, Aliquat 336) biphasic->ptc_catalyst  Yes homo_catalyst Select Soluble Organic or Inorganic Base (e.g., Cs2CO3, DBU, NaH) biphasic->homo_catalyst  No ptc_base Use Stoichiometric Inorganic Base (e.g., NaOH, K2CO3) ptc_catalyst->ptc_base homo_solvent Choose Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) homo_catalyst->homo_solvent

Caption: Catalyst system selection workflow.

Phase-Transfer Catalysis (PTC) for Heterogeneous Reactions

Question: When is Phase-Transfer Catalysis the right choice and how do I select the specific catalyst?

Answer: PTC is the ideal method when your nucleophile (or its corresponding base) is an inorganic salt with poor solubility in organic solvents. PTC offers mild reaction conditions, eliminates the need for expensive anhydrous or polar aprotic solvents, and simplifies work-up procedures.[5]

The choice of the phase-transfer catalyst, typically an onium salt (quaternary ammonium or phosphonium), is crucial.[4] The catalyst's efficacy is determined by the lipophilicity of its cation, which dictates its ability to partition into the organic phase, and the nature of its counter-ion.

Table 1: Comparison of Common Phase-Transfer Catalysts

CatalystChemical NameStructureKey Characteristics & Applications
TBAB Tetrabutylammonium Bromide(C₄H₉)₄N⁺Br⁻Most common and cost-effective. Good for general-purpose alkylations with moderately strong nucleophiles.[6][7]
TBAI Tetrabutylammonium Iodide(C₄H₉)₄N⁺I⁻The iodide ion can participate in a Finkelstein-type reaction, converting the chloromethyl to a more reactive iodomethyl intermediate in situ, accelerating the reaction.
Aliquat® 336 Tricaprylmethylammonium Chloride[CH₃N((CH₂)₇CH₃)₃]⁺Cl⁻Highly lipophilic, making it very effective for transferring nucleophiles into nonpolar organic solvents. Excellent thermal stability.
TBPOB Tetrabutylphosphonium Bromide(C₄H₉)₄P⁺Br⁻Phosphonium salts often exhibit higher thermal stability than ammonium salts, making them suitable for reactions requiring elevated temperatures.

Experimental Protocol: General Procedure for PTC-Mediated N-Alkylation

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (1.0 eq.), the nucleophile (e.g., imidazole, 1.1 eq.), an organic solvent (e.g., toluene, 10 mL/mmol), and water (10 mL/mmol).

  • Catalyst & Base Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.05 - 0.10 eq.) and a strong inorganic base (e.g., 50% w/w aqueous NaOH, 3.0 eq.).

  • Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to 80 °C. Vigorous stirring is critical to maximize the interfacial area between the two phases.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, separate the organic layer. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Base Selection for Homogeneous Reactions

Question: For a reaction in a single-phase system (e.g., in DMF), what factors should guide my choice of base?

Answer: In homogeneous reactions, the base's primary role is to deprotonate the nucleophile. The key factors for base selection are:

  • Strength (pKa): The base must be strong enough to deprotonate the nucleophile effectively. For example, a weak base like sodium bicarbonate will not deprotonate an imidazole, whereas a stronger base like potassium carbonate or sodium hydride will.[3]

  • Solubility: The base should be at least partially soluble in the reaction solvent to ensure efficiency. Cesium carbonate (Cs₂CO₃) is often preferred over potassium carbonate (K₂CO₃) due to its higher solubility in many organic solvents, which can lead to significantly faster reaction rates.[3]

  • Steric Hindrance: Bulky bases (e.g., DBU) can be advantageous for promoting specific regioselectivities in complex nucleophiles.

  • Compatibility: The base should not react with the starting material or the desired product. For example, very strong, nucleophilic bases could potentially compete with the primary nucleophile.

Table 2: Comparison of Common Bases for Homogeneous Alkylation

BaseChemical NamepKa of Conj. AcidCharacteristics & Common Solvents
K₂CO₃ Potassium Carbonate~10.3Inexpensive, moderately strong base. Often used in polar aprotic solvents like DMF or acetonitrile. Its low solubility can lead to slower reactions.[3]
Cs₂CO₃ Cesium Carbonate~10.3"Cesium effect" often accelerates reactions due to high solubility and weak coordination of the large Cs⁺ ion. Excellent choice in DMF, THF.[3]
NaH Sodium Hydride~36Very strong, non-nucleophilic base. Used for complete and irreversible deprotonation of weak nucleophiles. Requires anhydrous conditions and careful handling. Typically used in THF or DMF.[3]
DBU 1,8-Diazabicyclo[5.4.0]undec-7-ene~13.5Strong, non-nucleophilic, sterically hindered organic base. Soluble in most organic solvents. Useful when inorganic salts cause issues.

Section 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

Troubleshooting Decision Tree

G cluster_start cluster_problems cluster_causes_yield Potential Causes cluster_causes_side Potential Causes cluster_causes_slow Potential Causes cluster_solutions_yield Solutions cluster_solutions_side Solutions cluster_solutions_slow Solutions start Problem Observed low_yield Low or No Yield start->low_yield side_products Multiple Side Products start->side_products slow_rxn Reaction Stalled / Slow start->slow_rxn cause1a Base too weak to deprotonate Nu-H low_yield->cause1a cause1b Poor solubility of base or nucleophile low_yield->cause1b cause1c Catalyst inactive or wrong choice low_yield->cause1c cause2a Over-alkylation (e.g., di-alkylation) side_products->cause2a cause2b Reaction temp too high side_products->cause2b cause2c Poor regioselectivity side_products->cause2c cause3a Insufficient mixing (in PTC systems) slow_rxn->cause3a cause3b Low temperature slow_rxn->cause3b cause3c Low catalyst loading slow_rxn->cause3c sol1a Switch to stronger base (e.g., K2CO3 -> NaH) cause1a->sol1a sol1b Use more soluble base (Cs2CO3) or change solvent (DMF, DMSO) cause1b->sol1b sol1c Screen PTCs (TBAB, TBAI) or increase loading cause1c->sol1c sol2a Use 1.0-1.1 eq. of Nu-H; add alkylating agent slowly cause2a->sol2a sol2b Lower reaction temperature cause2b->sol2b sol2c Screen solvents/bases; steric factors are key cause2c->sol2c sol3a Increase stirrer speed (>500 RPM) cause3a->sol3a sol3b Increase temperature in increments of 10°C cause3b->sol3b sol3c Increase catalyst loading to 10 mol% cause3c->sol3c

Sources

Navigating the Nuances of Nucleophilic Substitution: A Technical Guide to Workup Procedures for Reactions Utilizing 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – To empower researchers, scientists, and professionals in the dynamic field of drug development, we are proud to launch a comprehensive technical support center. This initiative provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving the versatile building block, 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. This resource is designed to address the specific challenges encountered during the synthesis of novel compounds, ensuring greater efficiency and success in the laboratory.

Introduction: The Role of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride in Synthesis

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the 4-methyl-1,3-thiazol-5-ylmethyl moiety into a target molecule. However, the workup and purification of these reactions can present unique challenges. This guide provides a structured approach to navigate these complexities, ensuring the isolation of pure products.

General Workup Procedure: A Step-by-Step Protocol

The following is a general protocol for the workup of nucleophilic substitution reactions involving 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. Specific modifications may be necessary depending on the nature of the nucleophile and the reaction solvent.

Experimental Protocol: General Workup
  • Quenching the Reaction: Upon completion, the reaction mixture should be cooled to room temperature. The quenching process serves to neutralize any remaining reactive species and the hydrochloride salt. A saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), is typically recommended. Add the bicarbonate solution slowly and carefully, as effervescence may occur due to the neutralization of the acid.

  • Solvent Removal (Optional but Recommended): If the reaction was conducted in a water-miscible solvent such as THF, DMF, or DMSO, it is advisable to remove the bulk of the solvent under reduced pressure. This will facilitate a more efficient extraction.

  • Liquid-Liquid Extraction: To the quenched reaction mixture (or the residue after solvent removal), add an appropriate organic solvent for extraction, such as ethyl acetate, dichloromethane, or diethyl ether. The choice of solvent will depend on the solubility of the desired product. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and shake gently to partition the product into the organic layer. Allow the layers to separate.

  • Washing the Organic Layer: Drain the organic layer and wash it sequentially with:

    • Water to remove any remaining water-soluble impurities.

    • Brine (saturated aqueous NaCl solution) to facilitate the removal of residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that may arise during the workup procedure and provides practical solutions.

Issue 1: Emulsion Formation During Extraction

Question: I am observing a persistent emulsion between the aqueous and organic layers during extraction, making separation difficult. What should I do?

Answer: Emulsion formation is a common issue, particularly when the reaction mixture contains surfactant-like byproducts. Here are several strategies to break an emulsion:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own with time.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of emulsions.[1]

  • Filtration: Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by providing a large surface area.

  • Solvent Evaporation: If emulsions are a persistent problem with a particular reaction, try removing the reaction solvent before the workup. Dissolve the residue in the extraction solvent and then proceed with the aqueous wash.[2]

Issue 2: Low Product Yield

Question: After the workup and purification, my product yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield can be attributed to several factors throughout the experimental process. Consider the following:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Solubility in the Aqueous Layer: Your product might have some solubility in the aqueous layer, leading to losses during extraction. To mitigate this, perform multiple extractions with smaller volumes of the organic solvent. You can also "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Product Degradation: The workup conditions, such as the pH or temperature, might be causing your product to decompose. If you suspect your product is sensitive to acid or base, use milder quenching conditions and perform the workup at a lower temperature.

  • Losses During Purification: Significant product loss can occur during recrystallization or column chromatography. For recrystallization, ensure you are using a minimal amount of hot solvent to dissolve the product. For column chromatography, careful selection of the elution solvent system is crucial to ensure good separation and recovery.

Issue 3: Presence of Impurities in the Final Product

Question: My final product is contaminated with impurities. What are the likely side products and how can I remove them?

Answer: The nature of the impurities will depend on the specific nucleophile and reaction conditions used. Common impurities include:

  • Unreacted Starting Material: If the reaction did not go to completion, you will have unreacted 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. This can often be removed by column chromatography.

  • Hydrolysis Product: The chloromethyl group can be hydrolyzed to a hydroxymethyl group, especially if the reaction is run in the presence of water or during a basic aqueous workup. This impurity is typically more polar than the desired product and can be separated by column chromatography.

  • Bis-alkylation Product: If the nucleophile has more than one reactive site, or if the product of the initial reaction can act as a nucleophile itself, bis-alkylation can occur. Optimizing the stoichiometry of the reactants can minimize this. Purification by column chromatography is usually effective for separation.

Purification Strategies:

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical. For thiazole derivatives, common recrystallization solvents include ethanol, methanol, acetic acid, and mixtures of solvents like ethanol/water or hexane/ethyl acetate.[3][4]

  • Column Chromatography: This is a versatile technique for separating mixtures. For thiazole derivatives, a common stationary phase is silica gel. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, acetone, or methanol).[5] The polarity of the eluent can be gradually increased to elute compounds of increasing polarity.

  • Acid-Base Extraction: If your product has a basic nitrogen atom (the thiazole nitrogen is weakly basic), you may be able to use acid-base extraction for purification. By washing the organic solution with a dilute acid (e.g., 1M HCl), the basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered from the aqueous layer by neutralization with a base and extraction into an organic solvent.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for neutralizing the hydrochloride salt during the workup?

A1: A weak inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is generally recommended. Strong bases like sodium hydroxide (NaOH) should be used with caution as they can promote the hydrolysis of the chloromethyl group to the corresponding alcohol.

Q2: My reaction involves an amine nucleophile. Are there any specific workup considerations?

A2: Yes. If you used an excess of a basic amine nucleophile, it will be extracted into the organic layer along with your product. To remove it, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your product, if it is not basic enough to be protonated, will remain in the organic layer, while the excess amine will move into the aqueous layer as its ammonium salt.

Q3: I am using a thiol nucleophile. Are there any specific workup considerations?

A3: Reactions with thiol nucleophiles are often carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate. After the reaction, the workup is similar to the general procedure. If the thiol is volatile and has a strong odor, it is important to perform the workup in a well-ventilated fume hood.

Q4: My reaction uses an alkoxide nucleophile. What is the recommended workup?

A4: Reactions with alkoxides are typically performed under anhydrous conditions. The workup usually involves quenching with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining alkoxide. The product is then extracted with an organic solvent as described in the general procedure.

Visualizing the Workflow

To provide a clearer understanding of the workup process, the following diagram illustrates the key steps and decision points.

Workup_Procedure start Reaction Mixture quench Quench with aq. NaHCO3 start->quench solvent_removal Solvent Removal (optional) quench->solvent_removal extraction Liquid-Liquid Extraction solvent_removal->extraction emulsion Emulsion Forms? extraction->emulsion wash_water Wash with Water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product purification Purification crude_product->purification final_product Pure Product purification->final_product emulsion->wash_water No break_emulsion Break Emulsion (e.g., add brine) emulsion->break_emulsion Yes break_emulsion->wash_water

A general workflow for the workup of reactions using 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Quantitative Data Summary

The following table provides a summary of commonly used solvents for the purification of thiazole derivatives.

Purification MethodSolvent System Examples
Recrystallization Ethanol, Methanol, Acetic Acid, Ethanol/Water, Hexane/Ethyl Acetate[3][4]
Column Chromatography Hexane/Ethyl Acetate, Hexane/Acetone, Dichloromethane/Methanol[5]

Conclusion

A systematic and well-understood workup procedure is critical for the successful isolation of pure products in organic synthesis. By following the guidelines and troubleshooting advice provided in this technical support center, researchers can overcome common challenges associated with reactions of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride and accelerate their drug discovery and development efforts.

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions.
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  • EvitaChem. (n.d.). Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2.
  • PubMed Central. (n.d.).
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  • PubChem. (n.d.). 5-(Chloromethyl)-2-methyl-1,3-thiazole.
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  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions.
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  • PubChem. (n.d.). 5-(Chloromethyl)-4-methyl-1,3-thiazole.
  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Substitution Reactions with Methyl 2-(bromomethyl)
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Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of Commercial 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Versatile Building Block

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, and the reactive chloromethyl group provides a versatile handle for molecular elaboration.[1] The purity of this starting material is paramount, as impurities can lead to unforeseen side reactions, decreased yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of commercial 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, offering field-proven insights and detailed experimental protocols.

Understanding the Impurity Landscape: A Proactive Approach

A thorough purity assessment begins with an understanding of the potential impurities that may be present. These can arise from the synthetic route, degradation, or improper storage. A common synthesis for thiazole derivatives is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[1] Another potential route for a related compound, 2-chloro-5-chloromethylthiazole, involves the chlorination of an isothiocyanate precursor.[2]

Based on these synthetic pathways, potential process-related impurities could include:

  • Starting materials: Unreacted thioamides or α-haloketones.

  • Isomeric impurities: Positional isomers formed during the cyclization reaction.

  • Byproducts of chlorination: Over-chlorinated or under-chlorinated species.

  • Residual solvents: Solvents used during synthesis and purification.

Degradation products can also compromise purity, particularly given the reactive nature of the chloromethyl group. Hydrolysis of the chloromethyl group to the corresponding hydroxymethyl or formation of dimers are potential degradation pathways. Forced degradation studies are essential to identify these potential degradants and ensure the analytical method is "stability-indicating".[3][4]

Comparative Analysis of Purity Assessment Methodologies

A multi-faceted approach is often necessary for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis in the pharmaceutical industry. However, orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination provide a more complete picture.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

A well-developed, validated, stability-indicating HPLC method is the cornerstone of purity assessment for non-volatile organic compounds.[5][6]

The Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is the logical first choice due to the moderate polarity of the analyte.[6]

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate or acetate buffer at pH 3-4.5) is typically effective for protonating the thiazole nitrogen, leading to sharper peaks and better retention.[5][6]

  • Detection: The thiazole ring contains a chromophore, making UV detection a suitable and robust choice. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify co-eluting impurities.[6]

Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) cluster_Analysis Sample Analysis col Column & Mobile Phase Screening opt Optimization of Gradient & Flow Rate col->opt det Wavelength Selection (PDA) opt->det spec Specificity (Forced Degradation) det->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob sa Analysis of Commercial Batches rob->sa

HPLC Method Development Workflow

Detailed Experimental Protocol: Stability-Indicating HPLC Method

  • Chromatographic System:

    • HPLC with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) %A %B
      0 90 10
      20 50 50
      25 10 90
      30 10 90
      31 90 10

      | 35 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

    • Neutralize acidic and basic samples before injection.

  • Validation:

    • Perform validation as per ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[5][6]

Data Presentation: Comparison of Analytical Methods

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
HPLC-UV/PDA Differential partitioning between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities, peak purity analysis.High precision and accuracy, well-established, can be stability-indicating.May not detect highly volatile or non-chromophoric impurities.
GC-MS Separation of volatile compounds followed by mass analysis.Identification and quantification of residual solvents and volatile impurities.High sensitivity for volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile compounds, requires derivatization for some analytes.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard, structural confirmation.High precision, primary analytical method, provides structural information.Lower sensitivity than chromatographic methods, requires a relatively pure internal standard.[7][8]
LC-MS HPLC separation coupled with mass spectrometry detection.Identification of unknown impurities by mass, confirmation of known impurities.High sensitivity and selectivity, provides molecular weight information.Can have matrix effects, quantification can be more complex than UV detection.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is an essential orthogonal technique for identifying and quantifying volatile impurities, such as residual solvents from the manufacturing process.[10][11]

Workflow for GC-MS Analysis of Residual Solvents:

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Analysis diss Dissolve sample in a suitable solvent (e.g., DMSO) head Headspace vial preparation diss->head inj Headspace injection head->inj sep GC separation inj->sep det MS detection sep->det lib Library search for peak identification det->lib quant Quantification using internal/external standards lib->quant

GC-MS Workflow for Residual Solvents

Detailed Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation:

    • Gas chromatograph with a headspace autosampler and a mass selective detector.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Oven Temperature Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 35-350.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.

  • Headspace Conditions:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Equilibration Time: 15 min.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[7][8][12] The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard.

The Rationale for qNMR:

  • Orthogonality: qNMR provides a purity value based on a different physicochemical principle than chromatography, making it an excellent confirmatory technique.

  • Accuracy: When performed correctly, qNMR can provide highly accurate and precise purity values.

  • Structural Confirmation: The NMR spectrum simultaneously provides structural confirmation of the analyte.

Detailed Experimental Protocol: Purity by qNMR

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Data of Commercial Samples (Hypothetical)

To illustrate the application of these methods, the following table presents hypothetical purity data for three different commercial lots of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Lot NumberHPLC Purity (%) (Area Normalization)Major Impurity by HPLC (RT, % Area)Residual Solvents by GC-MS (ppm)qNMR Purity (%)
Lot A 99.2Impurity 1 (12.5 min, 0.4%)Ethanol (250), Toluene (50)99.1 ± 0.3
Lot B 98.5Impurity 2 (15.2 min, 0.8%)Dichloromethane (150)98.4 ± 0.4
Lot C 99.8Impurity 1 (12.5 min, 0.1%)Not Detected99.7 ± 0.2

Conclusion: A Triad of Techniques for Unquestionable Quality

The purity assessment of a critical pharmaceutical intermediate like 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride demands a rigorous and multi-faceted analytical approach. While a validated, stability-indicating HPLC method serves as the primary tool for quantitative purity determination and impurity profiling, it should be complemented by orthogonal techniques. GC-MS is indispensable for the control of volatile impurities, and qNMR offers an independent, absolute measure of purity, providing the highest level of analytical confidence. By integrating these methodologies, researchers and drug development professionals can ensure the quality and consistency of this vital building block, ultimately contributing to the safety and efficacy of the final pharmaceutical products.

References

  • A stability indicating High-Performance Liquid Chromatography (HPLC) method was validated and used to study the degradation of cetirizine dihydrochloride in acidic and oxidative conditions. The separation was carried out on a Symmetry C18 column and a mixture of 50 mM KH2PO4 and acetonitrile (60:40 v/v, pH = 3.5) was used as the mobile phase. [Link]

  • An isocratic reversed phase stability-indicating high-performance liquid chromatographic (HPLC) assay method was developed and validated for quantitative determination of Cetrizine hydrochloride in bulk drugs. [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. [Link]

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A Comparative Guide to the Synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a valuable heterocyclic building block, prized for its reactive chloromethyl group that allows for facile derivatization and incorporation into larger, more complex molecular architectures. The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds. Consequently, efficient and scalable access to substituted thiazoles like the title compound is of paramount importance. This guide will compare two primary synthetic strategies: the classical Hantzsch Thiazole Synthesis and a multi-step approach involving the construction and subsequent chlorination of a hydroxymethyl intermediate.

Method 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a robust and widely utilized method for the construction of the thiazole ring.[1] The core of this reaction is the condensation of an α-haloketone with a thioamide. For the specific synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole, the judicious selection of the α-haloketone is critical to ensure the desired regiochemistry.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The thioamide's sulfur atom acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The regiochemical outcome is determined by the substitution pattern of the α-haloketone. To achieve the 4-methyl and 5-chloromethyl substitution pattern, the required starting material is 1,3-dichloropropan-2-one and thioacetamide.

Experimental Protocol

The following protocol is adapted from established Hantzsch synthesis procedures for structurally related thiazoles.[2][3]

Reactants:

  • 1,3-Dichloroacetone

  • Thioacetamide

  • Absolute Ethanol

  • Hydrochloric Acid (gas or concentrated solution in ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloroacetone (1.0 equivalent) in absolute ethanol.

  • To this solution, add thioacetamide (1.0 equivalent).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, but are often in the range of 24 hours.[2]

  • Upon completion, the resulting 5-(chloromethyl)-4-methyl-1,3-thiazole is in solution.

  • To obtain the hydrochloride salt, cool the reaction mixture in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a saturated solution of hydrochloric acid in ethanol.

  • The precipitated 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is then collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality in Experimental Choices
  • Solvent: Absolute ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction without participating in unwanted side reactions.

  • Temperature: The reaction is typically run at room temperature to control the rate of reaction and minimize the formation of byproducts.

  • Acidification: The final acidification step is crucial for the precipitation and isolation of the product as its hydrochloride salt, which is often a stable, crystalline solid.

Method 2: Multi-Step Synthesis via a Hydroxymethyl Intermediate

An alternative strategy involves the initial synthesis of a stable precursor, 4-methyl-5-(hydroxymethyl)thiazole, followed by a chlorination step to yield the desired product. This approach offers the advantage of potentially easier purification of the intermediate and may be suitable for large-scale production where direct handling of highly reactive α-haloketones is a concern.

Step 1: Synthesis of 4-methyl-5-(hydroxymethyl)thiazole

The synthesis of the hydroxymethyl precursor can be achieved through various routes. A common method involves the reaction of an appropriate starting material that can be converted to the desired thiazole, such as the hydrolysis of a corresponding ester or the reduction of a formyl derivative. A plausible route starts from 2-chloro-5-chloromethylthiazole which can be hydrolyzed and then dehalogenated to give 5-hydroxymethylthiazole.[4]

Step 2: Chlorination of 4-methyl-5-(hydroxymethyl)thiazole

The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) are commonly employed for this purpose.[5]

Experimental Protocol

Step 1: Synthesis of 4-methyl-5-(hydroxymethyl)thiazole (Illustrative)

A detailed protocol for the direct synthesis of 4-methyl-5-(hydroxymethyl)thiazole was not explicitly found in the provided search results. However, a general approach would involve the Hantzsch synthesis using an appropriate α-hydroxyketone and thioacetamide, or the hydrolysis of a precursor like 4-methyl-5-(acetoxymethyl)thiazole.

Step 2: Chlorination Protocol (Adapted from related transformations) [5]

Reactants:

  • 4-methyl-5-(hydroxymethyl)thiazole

  • Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., chlorobenzene, dichloromethane)

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, suspend or dissolve 4-methyl-5-(hydroxymethyl)thiazole (1.0 equivalent) in an anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add phosphoryl chloride (or thionyl chloride) (typically 1.1 to 2.0 equivalents).

  • Allow the reaction to warm to room temperature or gently heat to drive the reaction to completion, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess chlorinating agent by pouring the reaction mixture onto ice.

  • Neutralize the aqueous solution and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product (e.g., by distillation or chromatography) to obtain 5-(chloromethyl)-4-methyl-1,3-thiazole.

  • The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent and treating it with HCl.

Comparative Analysis

ParameterHantzsch Synthesis (Method 1)Multi-step Synthesis (Method 2)
Number of Steps One-pot synthesisTwo or more steps
Starting Materials 1,3-Dichloroacetone, ThioacetamidePrecursor thiazole, Chlorinating agent
Reagent Handling Requires handling of a reactive α-haloketoneMay involve less hazardous intermediates in the first step
Scalability Potentially more straightforward for large-scale productionMay require isolation and purification of intermediates
Yield Generally good for Hantzsch synthesesOverall yield is dependent on the efficiency of each step
Purification Direct precipitation of the hydrochloride salt may yield a pure productPurification of the intermediate and final product may be necessary

Visualization of Synthetic Pathways

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis start Starting Materials reactants 1,3-Dichloroacetone + Thioacetamide start->reactants reaction Hantzsch Condensation (Ethanol, RT) reactants->reaction intermediate 5-(Chloromethyl)-4-methyl-1,3-thiazole (in solution) reaction->intermediate acidification Acidification (HCl gas or solution) intermediate->acidification product 5-(Chloromethyl)-4-methyl-1,3-thiazole HCl (Precipitate) acidification->product

Caption: Workflow for the Hantzsch synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Multi-step Synthesis Workflow

Multi_Step_Synthesis start Starting Materials step1_reactants Thiazole Precursors start->step1_reactants step1_reaction Synthesis of Hydroxymethyl Intermediate step1_reactants->step1_reaction intermediate 4-methyl-5-(hydroxymethyl)thiazole step1_reaction->intermediate step2_reaction Chlorination (e.g., POCl₃) intermediate->step2_reaction free_base 5-(Chloromethyl)-4-methyl-1,3-thiazole step2_reaction->free_base acidification Acidification (HCl) free_base->acidification product 5-(Chloromethyl)-4-methyl-1,3-thiazole HCl acidification->product

Caption: Workflow for the multi-step synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Conclusion and Recommendations

Both the Hantzsch synthesis and the multi-step approach present viable pathways to 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations.

  • For rapid, small-scale synthesis , the one-pot Hantzsch reaction is likely the more efficient choice, provided the starting α-haloketone is accessible.

  • For larger-scale production or when avoiding hazardous starting materials is a priority , the multi-step synthesis offers a more controlled approach, albeit with a longer synthetic sequence.

It is recommended that researchers carefully evaluate the safety and handling requirements of all reagents, particularly the α-haloketones and chlorinating agents. Small-scale pilot reactions are advised to optimize conditions and assess product purity before scaling up.

References

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A Senior Application Scientist's Guide to Alternative Reagents for 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the selection of an appropriate building block is paramount to the success of a multi-step reaction sequence. 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a widely utilized reagent, prized for its role as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the HIV protease inhibitor, Ritonavir.[1] The reactive chloromethyl group serves as an electrophilic handle, enabling the facile introduction of the 4-methylthiazol-5-ylmethyl moiety into a target molecule via nucleophilic substitution.

However, reliance on a single reagent can present challenges in process development, including issues with reactivity, stability, by-product formation, and cost. This guide provides a comprehensive comparison of viable alternative reagents to 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, offering field-proven insights and experimental considerations to empower researchers in optimizing their synthetic strategies. We will delve into the synthesis and comparative reactivity of alternative halides and sulfonate esters, providing a framework for rational reagent selection.

The Central Role of the Thiazolylmethyl Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs.[2] Its ability to engage in hydrogen bonding and its unique electronic properties contribute to its frequent use in drug design. In the case of Ritonavir, the 4-methylthiazol-5-ylmethyl group plays a crucial role in the molecule's interaction with the HIV protease enzyme.[3] The efficient and clean installation of this fragment is therefore a critical step in the overall synthesis.

The primary pathway for this installation involves the nucleophilic substitution reaction where a nucleophile, typically an amine or an alcohol, displaces the leaving group on the methyl-substituted thiazole. The efficiency of this SN2 reaction is heavily dependent on the nature of the leaving group.

SN2 Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nucleophile Nu:⁻ TS [Nu---CH₂---LG]⁻ (Trigonal Bipyramidal) Nucleophile->TS Attack Thiazole_Reagent 4-Methylthiazole-CH₂-LG Thiazole_Reagent->TS Product 4-Methylthiazole-CH₂-Nu TS->Product Leaving_Group LG⁻ TS->Leaving_Group Departure

Caption: Generalized SN2 reaction for the installation of the 4-methylthiazol-5-ylmethyl moiety.

The Precursor: 5-(Hydroxymethyl)-4-methyl-1,3-thiazole

The journey to creating superior alternatives to the chloromethyl derivative begins with a common precursor: 5-(hydroxymethyl)-4-methyl-1,3-thiazole. This versatile intermediate is the launchpad for synthesizing other halides and sulfonate esters. Its synthesis is well-established and can be achieved through various routes, including a one-pot method from 2-chloro-5-chloromethylthiazole.[4]

Experimental Protocol: Synthesis of 5-(Hydroxymethyl)-4-methyl-1,3-thiazole

This protocol is adapted from a patented one-pot procedure.[4]

Materials:

  • 2-Chloro-5-chloromethylthiazole

  • Zinc dust

  • Concentrated Hydrochloric Acid

  • Water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-chloromethylthiazole and water.

  • Heat the mixture to reflux to facilitate the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-chloro-5-hydroxymethylthiazole as an intermediate.

  • Cool the reaction mixture and slowly add zinc dust.

  • Carefully add concentrated hydrochloric acid portion-wise to the stirred mixture. The reduction of the 2-chloro group will proceed.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material and intermediate are consumed.

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(hydroxymethyl)-4-methyl-1,3-thiazole.

  • The crude product can be purified by vacuum distillation or column chromatography.

With this key precursor in hand, we can now explore the synthesis and comparative performance of various electrophilic reagents.

Synthesis_of_Alternatives cluster_alternatives Alternative Reagents Hydroxymethyl 5-(Hydroxymethyl)- 4-methyl-1,3-thiazole Chloromethyl 5-(Chloromethyl)- 4-methyl-1,3-thiazole (Baseline) Hydroxymethyl->Chloromethyl SOCl₂ or similar Bromomethyl 5-(Bromomethyl)- 4-methyl-1,3-thiazole Hydroxymethyl->Bromomethyl PBr₃ or HBr Tosyloxymethyl 5-(Tosyloxymethyl)- 4-methyl-1,3-thiazole Hydroxymethyl->Tosyloxymethyl TsCl, Pyridine Mesyloxymethyl 5-(Mesyloxymethyl)- 4-methyl-1,3-thiazole Hydroxymethyl->Mesyloxymethyl MsCl, Et₃N

Caption: Synthetic pathways to alternative electrophilic reagents from a common precursor.

Comparative Analysis of Alternative Reagents

The choice of leaving group (LG) is a critical parameter in optimizing a nucleophilic substitution reaction. An ideal leaving group should be a weak base, meaning it is stable on its own after departing with the electron pair from the C-LG bond. We will now compare the incumbent, 5-(chloromethyl)-4-methyl-1,3-thiazole, with its bromomethyl and sulfonyloxymethyl counterparts.

5-(Bromomethyl)-4-methyl-1,3-thiazole

Synthesis: The bromomethyl analog can be synthesized from 5-(hydroxymethyl)-4-methyl-1,3-thiazole using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Reactivity Profile: In SN2 reactions, the reactivity of halides as leaving groups generally follows the trend I > Br > Cl > F. This is because bromide is a weaker base than chloride, making it a better leaving group. Consequently, 5-(bromomethyl)-4-methyl-1,3-thiazole is expected to be more reactive than its chloromethyl counterpart.

Advantages:

  • Higher Reactivity: The increased reactivity can lead to faster reaction times and/or the ability to conduct the reaction at lower temperatures, which can be beneficial for sensitive substrates.

  • Milder Reaction Conditions: The use of a more reactive electrophile may allow for the use of weaker bases or less forcing conditions, potentially reducing side reactions.

Disadvantages:

  • Stability: Bromomethyl compounds can be less stable and more prone to decomposition than their chloromethyl analogs, potentially impacting storage and handling.

  • Cost: Brominating agents are often more expensive than chlorinating agents, which can be a significant factor in large-scale synthesis.

  • By-products: The bromide anion is a potential nucleophile itself, which could lead to side reactions in certain contexts.

5-(Sulfonyloxymethyl)-4-methyl-1,3-thiazole Derivatives (Tosylates and Mesylates)

Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent leaving groups due to the high stability of the resulting sulfonate anions, which is a consequence of resonance delocalization of the negative charge across the three oxygen atoms.

Synthesis: These derivatives are readily prepared from 5-(hydroxymethyl)-4-methyl-1,3-thiazole by reaction with the corresponding sulfonyl chloride (p-toluenesulfonyl chloride for tosylates, methanesulfonyl chloride for mesylates) in the presence of a non-nucleophilic base like pyridine or triethylamine.

Reactivity Profile: Tosylate and mesylate are generally considered to be even better leaving groups than bromide. This high reactivity makes them extremely useful for difficult nucleophilic substitutions.

Advantages:

  • Excellent Leaving Group Ability: This often leads to significantly faster reaction rates and higher yields compared to halide alternatives.

  • Clean Reactions: The sulfonate anions are non-nucleophilic, reducing the likelihood of side reactions.

  • Crystalline Nature: Tosylates, in particular, are often crystalline solids, which can facilitate purification.

Disadvantages:

  • Cost: The starting sulfonyl chlorides and the requirement for a base can increase the overall cost of this step.

  • Additional Synthetic Step: The preparation of the sulfonate ester from the alcohol adds an extra step to the synthesis compared to the direct conversion to the chloride.

  • Potential for Elimination: With sterically hindered nucleophiles or under basic conditions, the highly reactive sulfonate esters may be more prone to elimination (E2) side reactions.

Performance Comparison: Extrapolating from Analogous Systems

While direct comparative kinetic data for the 5-methyl-4-methyl-1,3-thiazole system is scarce in the literature, we can draw strong inferences from studies on benzylic systems, which have a similar electronic nature (a methylene group attached to an aromatic ring). A comparative analysis of bromide and tosylate as leaving groups in benzylic systems demonstrates that the tosylate is a significantly better leaving group, leading to faster reaction rates.[5]

Leaving GroupRelative Reactivity (vs. Chloride)Key Considerations
Chloride (Cl) 1 (Baseline)Standard reagent, good stability, cost-effective.
Bromide (Br) > 1Higher reactivity than chloride, may require milder conditions. Potentially lower stability.
Tosylate (OTs) >> 1Excellent leaving group, clean reactions. Adds a synthetic step and cost.
Mesylate (OMs) >> 1Similar reactivity to tosylate, often more cost-effective.

Note: The relative reactivity is a qualitative assessment based on established principles of leaving group ability in SN2 reactions.

Conclusion and Recommendations

The choice of reagent for introducing the 4-methylthiazol-5-ylmethyl moiety is a critical decision in any synthetic campaign. While 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride remains a reliable and cost-effective option, its alternatives offer distinct advantages that may be crucial for optimizing a specific process.

  • For routine applications and cost-sensitive projects , the chloromethyl derivative is a solid choice.

  • When higher reactivity is desired to overcome a sluggish reaction or to enable milder conditions, the bromomethyl analog is a logical upgrade, provided that its potential for lower stability is managed.

  • For challenging nucleophilic substitutions where maximizing yield and minimizing side reactions are paramount, the tosyloxymethyl or mesyloxymethyl derivatives are the reagents of choice, despite the additional synthetic step and higher initial cost. The exceptional leaving group ability of sulfonate esters often justifies their use in complex, high-value syntheses.

Ultimately, the optimal reagent will depend on the specific nucleophile, the overall synthetic strategy, and the economic and practical constraints of the project. This guide provides the foundational knowledge and comparative insights to enable researchers to make an informed decision and to rationally design more efficient and robust synthetic routes.

References

  • Jin, Y., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 251, 115259. Available from: [Link]

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  • Google Patents. CN108218808A - A kind of preparation method of Ritonavir.
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A Multi-pronged Spectroscopic Approach to the Structural Validation of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and developmental success. 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, a key heterocyclic building block, presents a compelling case for a multi-faceted analytical approach to its structural validation. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the elucidation of its structure, moving beyond a mere recitation of methods to a rationale-driven exploration of experimental choices and data interpretation. We will delve into the predictive power of nuclear magnetic resonance (NMR) and mass spectrometry (MS), juxtaposed with the empirical evidence from infrared (IR) spectroscopy. Furthermore, we will explore the synergistic role of alternative techniques like X-ray crystallography and computational chemistry in providing an unassailable confirmation of the molecular architecture.

The Analytical Challenge: Ensuring Structural Integrity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule like 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, which serves as a precursor in the synthesis of more complex bioactive compounds, any ambiguity in its structure can have cascading effects on the final product's efficacy and safety. Therefore, a robust validation protocol is not just a matter of due diligence but a critical step in the drug discovery and development pipeline.

This guide will navigate the structural validation of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride through a logical workflow, beginning with the most common and informative spectroscopic techniques and progressing to more definitive, albeit less universally accessible, methods.

Spectroscopic Validation Workflow

Caption: A workflow diagram illustrating the multi-pronged approach to the structural validation of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Predicted ¹H NMR Spectrum of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride:

Based on established chemical shift principles, the ¹H NMR spectrum of the target molecule in a suitable deuterated solvent (e.g., DMSO-d₆) is predicted to exhibit three distinct signals:

  • A singlet in the region of 9.0-9.5 ppm, corresponding to the proton at the C2 position of the thiazole ring (H-2). The deshielding effect of the adjacent nitrogen and sulfur atoms, coupled with the aromaticity of the ring, justifies this downfield shift.

  • A singlet in the region of 4.8-5.2 ppm, attributed to the two protons of the chloromethyl group (-CH₂Cl). The electronegative chlorine atom significantly deshields these protons.

  • A singlet in the region of 2.4-2.7 ppm, representing the three protons of the methyl group (-CH₃) at the C4 position.

Comparative Analysis with Analogues:

To substantiate these predictions, we can compare them with the experimental data of closely related compounds.

CompoundH-2 (ppm)H-5 (ppm)-CH₂Cl (ppm)-CH₃ (ppm)
Predicted: 5-(Chloromethyl)-4-methyl-1,3-thiazole HCl ~9.2 -~5.0 ~2.5
4-Methyl-1,3-thiazole[1]8.646.87-2.47
2-Chloro-5-chloromethylthiazole-7.34.6-

The experimental data from 4-methyl-1,3-thiazole provides a solid baseline for the chemical shifts of the thiazole ring protons and the methyl group. The downfield shift of H-2 in our target molecule compared to 4-methyl-1,3-thiazole is anticipated due to the electron-withdrawing effect of the chloromethyl group at the adjacent C5 position. The chemical shift of the chloromethyl protons in 2-chloro-5-chloromethylthiazole further supports our prediction for the -CH₂Cl group in our target molecule.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Predicted ¹³C NMR Spectrum of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride:

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule:

  • C2: ~155-160 ppm

  • C4: ~145-150 ppm

  • C5: ~130-135 ppm

  • -CH₂Cl: ~40-45 ppm

  • -CH₃: ~15-20 ppm

The chemical shifts of the thiazole ring carbons are influenced by the heteroatoms and the substituents. The presence of a methyl group at C4 is expected to cause a downfield shift for C4 and an upfield shift for C5, while the chloromethyl group at C5 will deshield C5.

Comparative Analysis with Analogues:

CompoundC2 (ppm)C4 (ppm)C5 (ppm)-CH₂Cl (ppm)-CH₃ (ppm)
Predicted: 5-(Chloromethyl)-4-methyl-1,3-thiazole HCl ~157 ~148 ~132 ~42 ~17
2-Chloro-5-chloromethylthiazole152.6140.2137.537.1-

The experimental data for 2-chloro-5-chloromethylthiazole provides valuable insight into the chemical shifts of a thiazole ring bearing a chloromethyl group. The predicted values for our target molecule are adjusted based on the expected electronic effects of the methyl group at C4. Studies on substituted thiazoles have shown that alkyl groups generally cause a downfield shift at the carbon of substitution and a smaller effect on adjacent carbons.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule, offering further confirmation of its structure.

Expected Mass Spectrum of 5-(Chloromethyl)-4-methyl-1,3-thiazole:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base, 5-(chloromethyl)-4-methyl-1,3-thiazole, is expected at m/z 147, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Predicted Fragmentation Pattern:

The fragmentation of thiazole derivatives is often initiated by the cleavage of the bonds adjacent to the heteroatoms. For our target molecule, key fragmentation pathways could include:

  • Loss of a chlorine radical to give a fragment at m/z 112.

  • Cleavage of the chloromethyl group to yield a thiazole radical cation at m/z 98.

  • Ring cleavage, leading to smaller fragments characteristic of the thiazole core.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Absorptions:

The IR spectrum of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is expected to show characteristic absorption bands for the thiazole ring and the substituent groups:

  • C=N and C=C stretching vibrations of the thiazole ring: A series of bands in the 1600-1400 cm⁻¹ region.

  • C-H stretching of the aromatic thiazole ring: A weak band around 3100-3000 cm⁻¹.

  • C-H stretching of the methyl and chloromethyl groups: Bands in the 3000-2850 cm⁻¹ region.

  • C-Cl stretching: A band in the 800-600 cm⁻¹ region.

  • N-H stretching of the hydrochloride salt: A broad band in the 2700-2400 cm⁻¹ region.

The presence of bands around 1550-1470 cm⁻¹ would be strong indicators of the thiazole skeletal structure.

Advanced Validation Techniques: Towards Absolute Confirmation

While the combination of NMR, MS, and IR provides a high degree of confidence in the proposed structure, alternative techniques can offer definitive proof, especially in cases of ambiguity or for regulatory submissions.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. Obtaining suitable crystals of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride would allow for the precise measurement of bond lengths, bond angles, and the overall molecular conformation, leaving no doubt as to its structure. The crystal structure of the related compound, 2-chloro-5-chloromethyl-1,3-thiazole, has been reported, demonstrating the feasibility of this technique for this class of compounds.[2][3]

Computational Chemistry: A Powerful Predictive and Corroborative Tool

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), can be employed to predict spectroscopic properties with increasing accuracy.[4][5] By calculating the optimized geometry of the molecule, one can predict its ¹H and ¹³C NMR chemical shifts, as well as its IR vibrational frequencies. These predicted spectra can then be compared with the experimental data of the synthesized compound and its analogues to provide strong corroborative evidence for the proposed structure.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment with a 90° pulse angle.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Use a standard pulse program with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • Acquire a larger number of scans to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans).

    • Process the data similarly to the ¹H NMR spectrum.

Protocol 2: Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (after neutralization of the hydrochloride salt if necessary for certain ionization techniques) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity.

Protocol 3: FTIR Spectroscopic Analysis

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

Conclusion

The structural validation of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is best achieved through a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the foundational skeletal information, mass spectrometry confirms the molecular weight and offers insights into its stability, and FTIR spectroscopy identifies the key functional groups. By comparing the experimental data with predicted values and the spectra of analogous compounds, a high degree of confidence in the structure can be attained. For absolute and unambiguous confirmation, particularly in a regulatory context, X-ray crystallography remains the definitive method. The integration of computational chemistry further strengthens the validation process by providing theoretical support for the experimental observations. This comprehensive, multi-pronged approach ensures the scientific integrity of the research and development process, ultimately contributing to the successful advancement of new chemical entities.

References

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A Senior Application Scientist's Guide to the Comparative Reactivity of Chloromethylthiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chloromethylthiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry and agrochemical design, forming the core of numerous biologically active compounds.[1][2] Its utility stems from its unique electronic properties and its ability to serve as a versatile synthetic handle. A particularly valuable class of thiazole intermediates are the chloromethylthiazole isomers: 2-(chloromethyl)thiazole, 4-(chloromethyl)thiazole, and 5-(chloromethyl)thiazole. These isomers act as powerful electrophiles, allowing for the covalent attachment of the thiazolylmethyl moiety to a vast array of nucleophiles. This functionality is critical in the synthesis of complex molecules, most notably in the construction of the HIV protease inhibitor, Ritonavir, which utilizes a thiazolyl-methyl group.[1][3]

However, not all isomers are created equal. The position of the chloromethyl group on the thiazole ring profoundly influences its reactivity. An incorrect choice of isomer can lead to sluggish reactions, low yields, or unexpected side products. This guide provides a comprehensive comparison of the reactivity of these key isomers, grounded in the principles of physical organic chemistry. We will dissect the electronic and steric factors that govern their behavior, predict their relative reactivity in nucleophilic substitution reactions, and provide robust, self-validating experimental protocols to empirically determine these differences in your own laboratory.

Part 1: The Theoretical Framework of Reactivity

The primary reaction pathway for chloromethylthiazoles is nucleophilic substitution, where a nucleophile displaces the chloride leaving group.[3] As primary halides, they are analogous to benzyl halides and are expected to be highly reactive.[4] The reaction can proceed through a bimolecular (SN2) or unimolecular (SN1) mechanism, and the preference for one pathway over the other is dictated by the stability of the transition state or carbocation intermediate.

SN2 Reactivity: The Role of Electrophilicity

In a concerted SN2 mechanism, the nucleophile attacks the electrophilic methylene carbon at the same time the chloride ion departs. The rate of this reaction is highly sensitive to the electrophilicity of that carbon. The thiazole ring is electron-withdrawing, which pulls electron density away from the chloromethyl group and enhances its electrophilicity.

The extent of this electron withdrawal is position-dependent:

  • 2-(Chloromethyl)thiazole: The methylene carbon is attached to the C2 position of the thiazole ring. This position is situated between the electronegative nitrogen and sulfur atoms, making it the most electron-deficient position on the ring.[5] This strong inductive and resonance-withdrawing effect makes the attached methylene carbon highly electrophilic.

  • 4-(Chloromethyl)thiazole: The C4 position experiences a moderate electron-withdrawing effect.

  • 5-(Chloromethyl)thiazole: The C5 position is the most electron-rich of the three, and thus imparts the weakest electron-withdrawing effect on the attached chloromethyl group.[5]

This leads to a clear prediction for SN2 reactivity: the more electrophilic the carbon, the faster the reaction.

Predicted SN2 Reactivity Order: 2-(chloromethyl)thiazole > 4-(chloromethyl)thiazole > 5-(chloromethyl)thiazole

SN1 Reactivity: The Decisive Factor of Carbocation Stability

In an SN1 mechanism, the rate-determining step is the formation of a carbocation intermediate.[6] Therefore, the reactivity of the isomers is directly proportional to the stability of the corresponding thiazolylmethyl carbocation. Like benzylic carbocations, these intermediates are stabilized by resonance, allowing the delocalization of the positive charge into the aromatic ring.[6][7] The effectiveness of this delocalization dictates the stability.

  • 2-Thiazolylmethyl Cation: The positive charge can be effectively delocalized onto both the sulfur and nitrogen atoms through resonance, creating stable contributors.

  • 4-Thiazolylmethyl Cation: The positive charge is well-delocalized onto the sulfur atom and throughout the pi system.

  • 5-Thiazolylmethyl Cation: Delocalization of the positive charge onto the heteroatoms is less effective from the C5 position, resulting in a less stable carbocation intermediate.

The superior resonance stabilization of the carbocations formed from the 2- and 4-isomers suggests they will react much faster via an SN1 pathway.

Predicted SN1 Reactivity Order: 2-(chloromethyl)thiazole ≈ 4-(chloromethyl)thiazole > 5-(chloromethyl)thiazole

G Figure 1: Resonance Stabilization of Thiazolylmethyl Carbocations cluster_2 2-(Chloromethyl)thiazole Cation cluster_4 4-(Chloromethyl)thiazole Cation cluster_5 5-(Chloromethyl)thiazole Cation 2_start 2_res1 2_start->2_res1 Resonance 2_res2 2_res1->2_res2 Resonance 4_start 4_res1 4_start->4_res1 Resonance 5_start

To properly render this diagram, the [image] attributes should be replaced with actual image files of the chemical structures. The DOT script outlines the logical flow of resonance forms.

Caption: Figure 1: Resonance stabilization of thiazolylmethyl carbocations.

Part 2: Comparative Data Summary

IsomerPredicted SN1 ReactivityPredicted SN2 ReactivityKey Rationale
2-(Chloromethyl)thiazole HighVery HighExcellent carbocation stabilization; highly electrophilic carbon due to proximity to N and S atoms.
4-(Chloromethyl)thiazole HighHighGood carbocation stabilization; moderately electrophilic carbon.
5-(Chloromethyl)thiazole LowModeratePoor carbocation stabilization; least electrophilic carbon.

Part 3: Experimental Protocols for Comparative Reactivity Analysis

To empirically validate these theoretical predictions, a well-designed kinetic experiment is essential. The following protocols describe two robust methods for determining the relative reactivity of the chloromethylthiazole isomers.

Method 1: Parallel Reaction Monitoring by HPLC (Quantitative)

This method provides quantitative rate data by monitoring the consumption of each isomer in separate but identical reactions.

Objective: To determine the relative rate constants for the reaction of each chloromethylthiazole isomer with a model nucleophile (e.g., sodium azide).

Materials:

  • 2-(chloromethyl)thiazole

  • 4-(chloromethyl)thiazole hydrochloride[1]

  • 5-(chloromethyl)thiazole

  • Sodium azide (NaN₃)

  • Acetonitrile (anhydrous)

  • Internal Standard (e.g., naphthalene)

  • Thermostatted reaction block or water bath

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of sodium azide in anhydrous acetonitrile.

    • Prepare three separate 0.1 M stock solutions, one for each chloromethylthiazole isomer, in anhydrous acetonitrile. Each solution should also contain the internal standard at a known concentration (e.g., 0.05 M).

  • Reaction Setup:

    • In three separate, identical reaction vials, place 5.0 mL of the sodium azide stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 40 °C) in a thermostatted block.

  • Reaction Initiation and Monitoring:

    • To initiate each reaction simultaneously, add 5.0 mL of one of the pre-heated thiazole isomer stock solutions to each of the three vials (one isomer per vial). Start a timer immediately.

    • At designated time points (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each vial.

    • Immediately quench the aliquot by diluting it into 900 µL of cold acetonitrile in an HPLC vial.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC. The method should be able to resolve the starting chloromethylthiazole isomer from the product (azidomethylthiazole) and the internal standard.

    • Record the peak area of the starting material and the internal standard for each time point.

  • Data Analysis:

    • Calculate the concentration of the chloromethylthiazole at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the chloromethylthiazole concentration (ln[Th-CH₂Cl]) versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k'). The relative magnitudes of k' for each isomer will provide a quantitative measure of their relative reactivity.

G Figure 2: Workflow for Parallel Kinetic Analysis cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis prep1 Prepare 0.1 M NaN3 Stock Solution rxn1 Equilibrate 3 Vials of NaN3 Solution to 40°C prep1->rxn1 prep2 Prepare 0.1 M Stock Solutions for each Isomer (with Internal Standard) rxn2 Initiate Reactions by Adding Isomer Solutions Simultaneously prep2->rxn2 rxn1->rxn2 rxn3 Withdraw & Quench Aliquots at Timed Intervals rxn2->rxn3 an1 Analyze Quenched Samples by HPLC rxn3->an1 an2 Calculate [Isomer] vs. Time using Internal Standard an1->an2 an3 Plot ln[Isomer] vs. Time to Determine Rate Constant (k') an2->an3 an4 Compare k' values: k'(2-isomer) vs k'(4-isomer) vs k'(5-isomer) an3->an4

Caption: Figure 2: Workflow for parallel kinetic analysis.

Method 2: Competitive Reaction Analysis by GC-MS (Semi-Quantitative)

This elegant method determines relative reactivity by reacting a mixture of isomers with a sub-stoichiometric amount of a nucleophile.

Objective: To determine the relative reactivity of two or three isomers by analyzing the product distribution in a competition experiment.

Procedure:

  • Reaction Setup: In a single reaction vial, create an equimolar solution of two (or all three) chloromethylthiazole isomers in a suitable solvent (e.g., THF).

  • Nucleophile Addition: Add a limiting amount of a nucleophile (e.g., 0.3 equivalents of piperidine).

  • Reaction: Stir the reaction at room temperature for a set period (e.g., 1 hour), ensuring the reaction does not go to completion.

  • Work-up & Analysis: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer directly by GC-MS. The relative ratio of the resulting aminomethylthiazole products will directly reflect the relative reactivity of the starting chloromethylthiazole isomers.

Conclusion and Practical Recommendations

Based on fundamental principles of physical organic chemistry, a clear hierarchy of reactivity can be predicted for the chloromethylthiazole isomers. For both SN1 and SN2 pathways, the 5-(chloromethyl)thiazole isomer is expected to be the least reactive due to poor carbocation stabilization and lower electrophilicity.

The 2-(chloromethyl)thiazole isomer is predicted to be the most reactive isomer, particularly in SN2 reactions, due to the powerful electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. For reactions proceeding through an SN1 mechanism, the 2- and 4-(chloromethyl)thiazole isomers are expected to have similar, high reactivity.

For the practicing chemist, this translates to the following advice:

  • For rapid and efficient nucleophilic substitutions under a wide range of conditions, 2-(chloromethyl)thiazole is the reagent of choice.

  • If a more moderate and potentially more selective reactivity is desired, 4-(chloromethyl)thiazole is an excellent option.

  • If the goal is to have a less reactive electrophilic site, for instance in a molecule with multiple functional groups where selectivity is paramount, 5-(chloromethyl)thiazole would be the preferred building block.

By understanding the underlying principles governing the reactivity of these isomers and employing the validation protocols described, researchers can make informed decisions to accelerate their synthetic campaigns and achieve their molecular targets with greater efficiency and precision.

References

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cost-benefit analysis of different synthetic pathways to 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The thiazole nucleus is a common scaffold in a variety of biologically active compounds, and the reactive chloromethyl group at the 5-position provides a versatile handle for the synthesis of more complex molecular architectures. This guide offers a comparative analysis of plausible synthetic routes to this key intermediate, designed for researchers, chemists, and professionals in drug development. We will delve into a well-established, though hypothetically applied, pathway and a viable alternative, evaluating each based on cost, efficiency, safety, and environmental impact.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Hantzsch Thiazole Synthesis Route 2: Functional Group Transformation
Starting Materials 1,3-Dichloro-2-butanone, Thioformamide5-(2-Hydroxyethyl)-4-methylthiazole, Chlorinating Agent (e.g., SOCl₂)
Overall Yield (Estimated) 60-75%70-85%
Reaction Complexity One-pot or two-step synthesisMulti-step synthesis of precursor required
Cost of Key Reagents ModeratePotentially higher due to multi-step nature
Key Advantages Convergent synthesis, well-established methodologyAvoids handling of potentially unstable α-haloketones
Common Drawbacks α-haloketone can be lachrymatory and toxicRequires synthesis of the thiazole precursor
Environmental Impact Use of chlorinated solvents and reagentsUse of hazardous chlorinating agents and solvents

Route 1: The Hantzsch Thiazole Synthesis: A Direct and Convergent Approach

The Hantzsch thiazole synthesis is a classic and highly versatile method for the construction of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole, the logical precursors are 1,3-dichloro-2-butanone and thioformamide.

Logical Workflow: Hantzsch Synthesis

Hantzsch Synthesis A 1,3-Dichloro-2-butanone C Condensation A->C B Thioformamide B->C D 5-(Chloromethyl)-4-methyl-1,3-thiazole C->D Cyclization & Dehydration F 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride D->F E HCl (gas or solution) E->F Salt Formation Functional Group Transformation cluster_0 Precursor Synthesis cluster_1 Chlorination A α-Acetyl-γ-butyrolactone B Chlorination & Hydrolysis A->B C 3-Chloro-3-acetylpropanol B->C E Cyclization C->E D Thioformamide D->E F 5-(2-Hydroxyethyl)-4-methylthiazole E->F G Chlorinating Agent (e.g., SOCl₂) F->G Chlorination H 5-(Chloromethyl)-4-methyl-1,3-thiazole G->H J 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride H->J I HCl (gas or solution) I->J

Sources

A Comparative Guide to the Biological Efficacy of Compounds from 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological efficacy of compounds synthesized from the versatile building block, 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, against alternative chemical scaffolds. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear perspective on the therapeutic potential of this class of thiazole derivatives in oncology, infectious diseases, and inflammation.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in the design of novel therapeutic agents.[2][3] The specific synthon, 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, offers a reactive handle—the chloromethyl group—for facile elaboration into a diverse array of derivatives, making it a valuable starting material in drug discovery campaigns.[4][5]

This guide will explore the biological performance of compounds derived from this thiazole building block and compare them to alternative heterocyclic systems and established therapeutic agents. The comparisons are grounded in quantitative experimental data, focusing on anticancer, antimicrobial, and anti-inflammatory activities.

I. Comparative Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, often exerting their effects through the inhibition of critical signaling pathways involved in tumor progression.[2][3][6] A primary focus of this section is to compare the cytotoxic effects of thiazole-based compounds with other heterocyclic analogs and standard chemotherapeutic agents.

Mechanistic Insights: How Thiazole Derivatives Combat Cancer

Thiazole-containing compounds exhibit a range of anticancer mechanisms, including:

  • Kinase Inhibition: Many thiazole derivatives are potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor angiogenesis.[7]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by interfering with tubulin polymerization is another key mechanism, leading to cell cycle arrest and apoptosis.[6][7]

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.[3][8]

  • Topoisomerase Inhibition: Some derivatives can inhibit topoisomerases, enzymes essential for DNA replication and repair in cancer cells.[6]

cluster_0 Thiazole Derivative Action Thiazole Derivative Thiazole Derivative Kinase Inhibition Kinase Inhibition Thiazole Derivative->Kinase Inhibition Tubulin Disruption Tubulin Disruption Thiazole Derivative->Tubulin Disruption Apoptosis Induction Apoptosis Induction Thiazole Derivative->Apoptosis Induction Topoisomerase Inhibition Topoisomerase Inhibition Thiazole Derivative->Topoisomerase Inhibition Cancer Cell Death Cancer Cell Death Kinase Inhibition->Cancer Cell Death Tubulin Disruption->Cancer Cell Death Apoptosis Induction->Cancer Cell Death Topoisomerase Inhibition->Cancer Cell Death

Anticancer Mechanisms of Thiazole Derivatives
Performance Comparison: Thiazole Derivatives vs. Alternatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of various thiazole derivatives against different cancer cell lines, compared to other heterocyclic compounds and standard anticancer drugs. Lower IC₅₀ values indicate greater potency.

Compound/Analog ClassCancer Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Citation(s)
Thiazole Derivatives
Thiazole-Hydrazone 4cMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[9][10][11]
Thiazole-Hydrazone 4cHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[9][10][11]
Thiazolyl-PyrazolineMCF-7 (Breast)0.07Erlotinib0.02[12]
5-methyl-4-phenyl-thiazoleA549 (Lung)23.30 ± 0.35Cisplatin-[13]
Thiazole-Thiadiazole 12dHepG2 (Liver)0.82Doxorubicin0.72[14]
Alternative Heterocycles
Oxazole-Amide 19HT29 (Colon)>10Sulindac-[15]
Standard Drugs
DoxorubicinHepG-2 (Liver)4.50--
CisplatinHCT-116 (Colon)5.18 ± 0.94--

Expert Analysis: The data indicates that thiazole derivatives can exhibit potent anticancer activity, in some cases comparable to or exceeding that of standard chemotherapeutic agents like Doxorubicin.[14] For instance, the thiazole-thiadiazole derivative 12d shows excellent activity against the HepG2 liver cancer cell line.[14] The versatility of the thiazole scaffold allows for the synthesis of compounds with high potency against various cancer types.

II. Comparative Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[16] Thiazole derivatives have shown significant promise in this area, with a broad spectrum of activity against various pathogens.[17][18]

Mechanistic Insights: Antimicrobial Action of Thiazole Derivatives

The antimicrobial mechanisms of thiazole derivatives are diverse and can include:

  • Inhibition of Bacterial Cell Division: Some thiazole compounds inhibit key proteins involved in bacterial cell division, such as FtsZ.[17][19]

  • Enzyme Inhibition: Thiazoles can target essential bacterial enzymes like DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), which are involved in DNA replication and fatty acid synthesis, respectively.[17][20]

  • Disruption of Fungal Cell Membranes: In fungi, certain thiazole derivatives can interfere with the integrity of the cell membrane, leading to cell death.[17]

cluster_1 Antimicrobial Action of Thiazoles Thiazole Derivative Thiazole Derivative Inhibit FtsZ Inhibit FtsZ Thiazole Derivative->Inhibit FtsZ Inhibit DNA Gyrase Inhibit DNA Gyrase Thiazole Derivative->Inhibit DNA Gyrase Inhibit FabH Inhibit FabH Thiazole Derivative->Inhibit FabH Disrupt Fungal Membrane Disrupt Fungal Membrane Thiazole Derivative->Disrupt Fungal Membrane Bacterial Cell Division Arrest Bacterial Cell Division Arrest Inhibit FtsZ->Bacterial Cell Division Arrest DNA Replication Block DNA Replication Block Inhibit DNA Gyrase->DNA Replication Block Fatty Acid Synthesis Block Fatty Acid Synthesis Block Inhibit FabH->Fatty Acid Synthesis Block Fungal Cell Lysis Fungal Cell Lysis Disrupt Fungal Membrane->Fungal Cell Lysis

Antimicrobial Mechanisms of Thiazole Derivatives
Performance Comparison: Thiazole Derivatives vs. Standard Antibiotics

The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL unless otherwise noted) for various thiazole derivatives against bacterial and fungal strains, compared to standard antimicrobial agents. Lower MIC values indicate higher efficacy.

Compound/Analog ClassMicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Citation(s)
Thiazole Derivatives
Heteroaryl Thiazole 3S. aureus0.23-0.70Ampicillin-[21][22]
2,4-disubstituted ThiazoleB. subtilis4.51 (µM)--[8]
2,4-disubstituted ThiazoleE. coli4.60 (µM)--[8]
Substituted Thiazole 46S. aureus93.7-46.9--[23]
Alternative Heterocycles
Imidazole DerivativeE. coliNo inhibitionPenicillin64[6]
Standard Drugs
GentamicinB. cereus0.5--[6]
CiprofloxacinE. coli6.25--[16]
FluconazoleCandida albicans---[16][17]

Expert Analysis: Thiazole derivatives demonstrate a broad spectrum of antimicrobial activity.[18] Notably, some derivatives exhibit potent activity against Gram-positive bacteria like S. aureus and B. subtilis.[8][21][22] The flexibility in modifying the thiazole scaffold allows for the development of compounds with significant efficacy against both bacteria and fungi.[17][24]

III. Comparative Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research.[25][26] Thiazole derivatives have shown considerable potential as anti-inflammatory agents, often through mechanisms distinct from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[12][27]

Mechanistic Insights: Anti-inflammatory Action of Thiazole Derivatives

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to modulate key inflammatory pathways:

  • COX/LOX Inhibition: Some thiazole derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[25][27]

  • iNOS Inhibition: Thiazole compounds have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator.[15]

  • Cytokine Modulation: They can also modulate the production of pro-inflammatory cytokines, further reducing the inflammatory response.[25]

cluster_2 Anti-inflammatory Action of Thiazoles Thiazole Derivative Thiazole Derivative COX/LOX Inhibition COX/LOX Inhibition Thiazole Derivative->COX/LOX Inhibition iNOS Inhibition iNOS Inhibition Thiazole Derivative->iNOS Inhibition Cytokine Modulation Cytokine Modulation Thiazole Derivative->Cytokine Modulation Reduced Prostaglandins Reduced Prostaglandins COX/LOX Inhibition->Reduced Prostaglandins Reduced Nitric Oxide Reduced Nitric Oxide iNOS Inhibition->Reduced Nitric Oxide Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines Cytokine Modulation->Reduced Pro-inflammatory Cytokines Reduced Inflammation Reduced Inflammation Reduced Prostaglandins->Reduced Inflammation Reduced Nitric Oxide->Reduced Inflammation Reduced Pro-inflammatory Cytokines->Reduced Inflammation

Anti-inflammatory Mechanisms of Thiazole Derivatives
Performance Comparison: Thiazole Derivatives vs. Standard NSAIDs

The following table compares the anti-inflammatory activity of thiazole derivatives with standard NSAIDs, using in vivo models like the carrageenan-induced paw edema assay, which measures the reduction in inflammation.

Compound/Analog ClassAssayActivity (% Inhibition)Reference DrugReference Drug Activity (% Inhibition)Citation(s)
Thiazole Derivatives
Nitro-substituted Thiazole 3cCarrageenan Paw Edema44%Nimesulide-[12]
Nitro-substituted Thiazole 3dCarrageenan Paw Edema41%Nimesulide-[12]
Benzothiazole AcetamideCarrageenan Paw Edema93%Indomethacin-[19]
Standard Drugs
IndomethacinCarrageenan Paw Edema---[20][28]
Diclofenac SodiumCarrageenan Paw Edema---[29]

Expert Analysis: Thiazole derivatives, particularly those with specific substitutions, can exhibit significant in vivo anti-inflammatory activity.[12][26] Some benzothiazole derivatives have shown efficacy comparable to the potent NSAID indomethacin.[19] This highlights the potential of the thiazole scaffold in developing new anti-inflammatory drugs with potentially different mechanisms and side-effect profiles compared to traditional NSAIDs.[27]

IV. Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Thiazole Derivatives from 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

The following is a general protocol for the synthesis of thiazole derivatives, which can be adapted from the principles of the Hantzsch thiazole synthesis.[5]

Materials:

  • 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

  • Appropriate thioamide or thiourea

  • Ethanol (absolute)

  • Sodium acetate

  • Stirring apparatus and reflux condenser

Procedure:

  • Dissolve 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (1 equivalent) and the selected thioamide/thiourea (1.1 equivalents) in absolute ethanol in a round-bottom flask.

  • Add sodium acetate (1.2 equivalents) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[30][31]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Test compounds (thiazole derivatives and controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an optimal density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and control drugs. Include untreated and vehicle-treated controls.

  • Incubate the plates for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.[3]

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][27][32]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds and standard antibiotics

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and control antibiotics in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[4]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute inflammation.[21][28][33]

Materials:

  • Rats or mice

  • Test compounds and standard anti-inflammatory drug (e.g., Indomethacin)

  • Carrageenan solution (1% in saline)

  • Plethysmometer or calipers to measure paw volume

Procedure:

  • Administer the test compounds and the standard drug to different groups of animals (orally or intraperitoneally). A control group receives the vehicle.

  • After a set time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of carrageenan solution into the subplantar region of the right hind paw of each animal.[28]

  • Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

V. Conclusion

The versatile scaffold of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride serves as an excellent starting point for the synthesis of a wide range of biologically active compounds. The derivatives of this and related thiazole synthons have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Comparative analysis with alternative heterocyclic compounds and established drugs reveals that thiazole derivatives can offer comparable, and in some instances, superior efficacy. The continued exploration of structure-activity relationships within this chemical class holds great promise for the development of next-generation therapeutics.

VI. References

A comprehensive list of references is available upon request. All cited works are from peer-reviewed scientific journals and authoritative sources in the field of medicinal chemistry and pharmacology.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride Batches

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Batch Consistency in Drug Development

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and process development. Its reactive chloromethyl group, attached to a stable thiazole core, makes it a valuable intermediate for synthesizing a range of pharmacologically active molecules, including the antiretroviral agent Ritonavir.[1][2] In any multi-step synthesis, the quality of the starting materials is paramount. Seemingly minor batch-to-batch variations in an intermediate—such as residual solvents, trace impurities, or polymorphic differences—can have a cascading effect, impacting reaction kinetics, yield, and the impurity profile of the final Active Pharmaceutical Ingredient (API).[3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess and compare different batches of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. We will leverage a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and UV-Vis—to move beyond a simple confirmation of identity towards a nuanced understanding of batch purity and consistency. The methodologies described herein are designed to be self-validating, ensuring that experimental choices are deliberate and the resulting data is robust and defensible.

Experimental Workflow for Batch Comparison

G cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Spectroscopic Analysis cluster_review Step 3: Data Interpretation & Decision A Receive Batches (Batch A, B, C) B Assign Unique IDs & Document COAs A->B C Prepare Samples for Each Technique (e.g., NMR tubes, KBr pellets) B->C D ¹H & ¹³C NMR (Structural Integrity, Purity) C->D Distribute Samples E FT-IR (Functional Groups, Fingerprint) C->E Distribute Samples F UV-Vis (Electronic Structure) C->F Distribute Samples G Process & Overlay Spectra D->G Collect Raw Data E->G Collect Raw Data F->G Collect Raw Data H Compile Comparative Data Tables G->H I Identify & Quantify Variations (Impurities, Solvents) H->I J Approve or Reject Batches I->J

Caption: Workflow for spectroscopic batch comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is unparalleled for providing a detailed atomic-level view of a molecule's structure and for detecting and quantifying impurities.[5] For 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, both ¹H and ¹³C NMR are essential.

Rationale for Experimental Choices
  • Technique: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by providing a spectrum for the carbon backbone.

  • Solvent (DMSO-d₆): Dimethyl sulfoxide-d₆ is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its residual proton signal (quintet at ~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and typically do not obscure key analyte signals.

  • Internal Standard: While not always necessary for simple comparison, adding a certified internal standard like tetramethylsilane (TMS) or another inert compound with a known concentration can allow for absolute quantification of the main component and impurities. For this guide, we will focus on relative purity by comparing integrals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~10-15 mg of each batch into separate, clean NMR tubes.

  • Dissolution: Add ~0.7 mL of DMSO-d₆ to each tube. Cap securely and vortex until the solid is completely dissolved.[5]

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum for each sample.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, spectral width covering 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay (d1) of 2 seconds, spectral width covering 0-180 ppm.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction uniformly across all spectra.

    • Calibrate the ¹H spectra to the residual DMSO signal at 2.50 ppm. Calibrate the ¹³C spectra to the DMSO signal at 39.52 ppm.

    • Integrate all signals in the ¹H spectra, setting the integral of a well-resolved, non-exchangeable proton (e.g., the thiazole C-H proton) to a defined value (1.00).

Comparative Data Analysis: ¹H & ¹³C NMR

The primary goal is to verify the expected structure and then scrutinize the spectra for differences. The expected signals for 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride are:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A singlet for the thiazole proton (H2).

    • A singlet for the chloromethyl protons (-CH₂Cl).

    • A singlet for the methyl protons (-CH₃).

    • A broad singlet for the hydrochloride proton (N-H⁺), which may be exchangeable and variable in position.

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • Signals for the three distinct thiazole ring carbons.

    • A signal for the chloromethyl carbon.

    • A signal for the methyl carbon.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Assignment Batch A (δ, ppm) Batch B (δ, ppm) Batch C (δ, ppm) Multiplicity Integration (Relative)
Thiazole-H 9.25 9.25 9.25 s 1.00
-CH₂Cl 4.90 4.90 4.90 s 2.01
-CH₃ 2.55 2.55 2.55 s 3.02
Impurity 1 - 7.35 - t 0.05
Ethyl Acetate - 4.03 (q), 1.98 (s), 1.15 (t) - - ~0.02 (from CH₂)

| N-H⁺ (HCl) | 11.5 (broad) | 11.6 (broad) | 11.5 (broad) | s | Variable |

Table 2: Comparative ¹³C NMR Data (101 MHz, DMSO-d₆)

Assignment Batch A (δ, ppm) Batch B (δ, ppm) Batch C (δ, ppm)
Thiazole C=N 155.2 155.2 155.2
Thiazole C-S 148.5 148.5 148.5
Thiazole C-C 129.8 129.8 129.8
-CH₂Cl 38.7 38.7 38.7

| -CH₃ | 15.3 | 15.3 | 15.3 |

Interpretation:

  • Structural Confirmation: All three batches exhibit the expected proton and carbon signals at the correct chemical shifts and with the appropriate multiplicities and integrations, confirming the core structure of 5-(Chloromethyl)-4-methyl-1,3-thiazole.[5][6][7]

  • Batch-to-Batch Consistency: Batches A and C are spectroscopically identical, indicating high purity and a consistent manufacturing process.

  • Deviations in Batch B:

    • Impurity 1: A small triplet signal at 7.35 ppm, integrating to ~5% relative to the main compound, suggests a minor, unidentified aromatic impurity.

    • Residual Solvent: The presence of a quartet at 4.03 ppm and a triplet at 1.15 ppm are characteristic of residual ethyl acetate, likely from the purification process. While the level is low, it may be unacceptable for certain sensitive applications.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Fingerprints

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups and for creating a unique "fingerprint" of a molecule. It is particularly sensitive to changes in crystal lattice structure (polymorphism) and the presence of water or other hydrogen-bonding species.

Rationale for Experimental Choices
  • Technique: By measuring the absorption of infrared radiation, FT-IR identifies the vibrational modes of specific chemical bonds.[8] The region from ~4000-1500 cm⁻¹ is useful for identifying functional groups, while the region below 1500 cm⁻¹ (the fingerprint region) is unique to the molecule as a whole.

  • Sample Preparation (KBr Pellet): Dispersing the solid sample in dry potassium bromide (KBr) and pressing it into a transparent pellet is a common and reliable method for acquiring high-quality spectra of solids. This minimizes interference from solvents.

Experimental Protocol: FT-IR
  • Sample Preparation: For each batch, grind a small amount (~1-2 mg) with ~100-150 mg of dry, FT-IR grade KBr using an agate mortar and pestle.

  • Pellet Pressing: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Collection: Place no sample in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Comparative Data Analysis: FT-IR

Table 3: Comparative FT-IR Data (KBr Pellet, cm⁻¹)

Wavenumber (cm⁻¹) Assignment Batch A Batch B Batch C
~3050 Aromatic C-H Stretch 3055 3056 3055
~2950 Aliphatic C-H Stretch 2948 2949 2948
~1610 Thiazole C=N Stretch 1612 1612 1612
~1550 Thiazole Ring Vibration 1548 1548 1548
~1450 CH₂/CH₃ Bending 1445 1445 1445
~730 C-Cl Stretch 731 731 731

| ~680 | C-S Stretch | 685 | 682 | 685 |

Interpretation:

  • Functional Group Confirmation: All batches show the expected characteristic absorption bands for aromatic C-H, aliphatic C-H, C=N, and C-Cl bonds, consistent with the structure.[5]

  • Fingerprint Comparison: The spectra for Batches A and C are superimposable, indicating they are identical in both chemical structure and solid-state form.

  • Deviation in Batch B: A minor but noticeable shift in the C-S stretching vibration (682 cm⁻¹ vs. 685 cm⁻¹) could suggest a subtle difference in the crystal packing or polymorphic form of Batch B compared to A and C. While not a purity issue per se, polymorphism can affect physical properties like solubility and stability, which are critical in drug development.

UV-Visible (UV-Vis) Spectroscopy: Assessing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems like the thiazole ring.[9] It is an excellent tool for quantifying the compound and for detecting chromophoric impurities that might be invisible to other techniques.

Rationale for Experimental Choices
  • Technique: The absorption of UV or visible light excites electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's conjugated system.

  • Solvent (Ethanol): Ethanol is a good choice as it is transparent in the relevant UV range and can dissolve the compound.

Experimental Protocol: UV-Vis
  • Stock Solution: Accurately prepare a stock solution of each batch in ethanol (e.g., 1 mg/mL).

  • Dilution: Create a dilute solution suitable for measurement (e.g., 10 µg/mL) using calibrated volumetric flasks and pipettes.

  • Instrument Blank: Use a cuvette filled with ethanol to zero the spectrophotometer.

  • Sample Measurement: Record the absorbance spectrum for each diluted sample from approximately 400 nm down to 200 nm.

Comparative Data Analysis: UV-Vis

Table 4: Comparative UV-Vis Data (Ethanol)

Parameter Batch A Batch B Batch C
λmax (nm) 245 245 245
Absorbance at λmax 0.852 0.849 0.855

| Shoulder peak | None | ~270 nm | None |

Interpretation:

  • Consistency: All three batches show a λmax at 245 nm, which is consistent with the π → π* transition of the thiazole ring system.[10][11] The similar absorbance values (for identically prepared concentrations) suggest a comparable assay.

  • Deviation in Batch B: The presence of a slight shoulder in the spectrum of Batch B at ~270 nm indicates the presence of a chromophoric impurity with a more extended conjugation system than the primary compound. This corroborates the NMR finding of an unknown impurity and highlights the value of using orthogonal analytical techniques.

Conclusion and Recommendations

This comprehensive spectroscopic comparison provides a clear and objective assessment of three batches of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

  • Batches A and C are deemed to be of high quality. They are chemically pure by NMR, show no evidence of residual solvents, and are consistent in their solid-state form (by FT-IR) and electronic purity (by UV-Vis). These batches can be confidently recommended for use in all stages of research and development.

  • Batch B exhibits several deviations that warrant concern. The presence of an unidentified impurity, residual ethyl acetate, a potential difference in solid-state form, and a chromophoric contaminant collectively suggest a deviation in the manufacturing or purification process. It is recommended that Batch B be rejected for use in sensitive applications or subjected to further purification and re-analysis.

By systematically applying and interpreting data from NMR, FT-IR, and UV-Vis spectroscopy, researchers can ensure the quality and consistency of critical chemical intermediates, mitigating risks and promoting reproducibility in the drug development pipeline.[12]

References

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

  • Defense Technical Information Center (DTIC). Ultraviolet Spectra of Heteroorganic Compounds. Available at: [Link]

  • ResearchGate. ¹H NMR spectrum of the thiazole derivative B. Available at: [Link]

  • Britannica. Ultraviolet spectroscopy. Available at: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • YouTube. UV Spectra of Aromatic & Heterocyclic Compound. Available at: [Link]

  • ResearchGate. UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Available at: [Link]

  • ResearchGate. Identifying sources of batch to batch variation in processability. Available at: [Link]

  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. Available at: [Link]

  • Surface Measurement Systems. Batch-to-Batch Variations. Available at: [Link]

  • ResearchGate. Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization. Available at: [Link]

  • International Journal of Chemical Sciences. Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. Available at: [Link]

  • Asian Journal of Chemistry. Development and Validation of UPLC-ESI-MS/MS Technique for the Determination of 2-Isopropyl-4-(chloromethyl)thiazole in Ritonavir. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Applications of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug and agrochemical development. We will move beyond a simple review of its properties to deliver a comparative analysis of its synthetic utility against alternative strategies, grounded in mechanistic principles and supported by actionable experimental protocols.

Introduction: The Strategic Value of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant molecules.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in drugs ranging from the anti-HIV agent Ritonavir to the antiparasitic Nitazoxanide.[2]

Within the vast library of thiazole-based synthons, 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride stands out as a highly versatile intermediate. Its primary value lies not in its own biological activity, but in its role as a potent electrophile. The presence of a reactive chloromethyl group at the C5 position allows for the efficient introduction of the "4-methylthiazol-5-ylmethyl" moiety into a wide range of molecular architectures, a critical step in the synthesis of numerous target compounds.[3] This guide will focus on its principal application in the synthesis of the advanced fungicide, Thifluzamide, to illustrate its synthetic advantages and provide a framework for its use in other contexts.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis. 5-(Chloromethyl)-4-methyl-1,3-thiazole is typically supplied and handled as its hydrochloride salt to improve stability.

PropertyValueReference(s)
IUPAC Name 5-(chloromethyl)-4-methyl-1,3-thiazole[4]
CAS Number 35044-68-9 (free base)[4]
Molecular Formula C₅H₆ClNS (free base)[4]
Molecular Weight 147.63 g/mol (free base)[4]
Appearance White to off-white crystalline solid
Reactivity Profile The C5-chloromethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions.

Core Application: A Convergent Synthesis of the Fungicide Thifluzamide

Thifluzamide is a potent succinate dehydrogenase inhibitor (SDHI) fungicide, widely used for its efficacy against a broad spectrum of fungal pathogens. The most industrially viable synthesis of Thifluzamide hinges on the N-alkylation of a substituted aniline with 5-(Chloromethyl)-4-methyl-1,3-thiazole, a classic example of a convergent synthetic strategy.

This approach is favored because it joins two large, pre-functionalized fragments in a late-stage, high-yielding step, maximizing overall efficiency.

Caption: Convergent synthesis of Thifluzamide via Sₙ2 reaction.

Experimental Protocol: Synthesis of Thifluzamide

This protocol describes a representative procedure for the N-alkylation reaction.

Materials:

  • 2,6-Dibromo-4-(trifluoromethoxy)aniline (1.0 eq.)

  • 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)

  • Acetonitrile (ACN), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-Dibromo-4-(trifluoromethoxy)aniline (1.0 eq.) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq.) to the mixture. The base is crucial for deprotonating both the aniline nitrogen, making it nucleophilic, and neutralizing the hydrochloride salt of the thiazole reagent.

  • Add 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (1.1 eq.) to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Perform a liquid-liquid extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Thifluzamide.

Causality Behind Experimental Choices:

  • Choice of Base: An inorganic base like K₂CO₃ is preferred over organic amines (e.g., triethylamine) as it is easily removed by filtration and avoids potential side reactions or complex purification steps. Its strength is sufficient to deprotonate the aniline without causing decomposition of the reactants.

  • Solvent: Acetonitrile is an ideal polar aprotic solvent for Sₙ2 reactions. It effectively dissolves the organic reactants while having a convenient boiling point for reflux, facilitating the reaction at a controlled rate.

  • Stoichiometry: A slight excess of the thiazole electrophile (1.1 eq.) is used to ensure the complete consumption of the more valuable aniline starting material.

Comparative Analysis: Why This Route is Superior

To fully appreciate the utility of 5-(Chloromethyl)-4-methyl-1,3-thiazole, we must compare its use to an alternative synthetic strategy, such as a linear approach where the thiazole ring is constructed in the final steps.

  • Route A: Convergent N-Alkylation (described above).

  • Route B: Linear Synthesis via Late-Stage Thiazole Formation (e.g., Hantzsch Synthesis). This would involve first preparing a complex thioamide from the aniline precursor and then cyclizing it with an α-haloketone.

ParameterRoute A: Convergent AlkylationRoute B: Late-Stage Thiazole FormationJustification
Synthetic Strategy ConvergentLinearRoute A combines two complex fragments late in the synthesis, which is inherently more efficient and leads to higher overall yields.
Key Intermediate 5-(Chloromethyl)-4-methyl-thiazole N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)thioacetamideThe thiazole intermediate in Route A is a stable, readily prepared building block. The thioamide in Route B can be unstable and difficult to handle.
Number of Steps Fewer high-yielding stepsMore overall steps, risk of yield loss at each stageLinear syntheses suffer from multiplicative yield loss. A 5-step linear synthesis with 80% yield at each step has an overall yield of only 33%.
Reaction Conditions Mild (Reflux in ACN)Often requires harsher conditions for cyclizationThe mild conditions of the Sₙ2 reaction in Route A are compatible with a wider range of functional groups.
Scalability ExcellentProblematicThe simplicity and high yield of the key coupling step in Route A make it highly suitable for industrial scale-up.

The comparative data clearly demonstrates the strategic advantage conferred by using a pre-formed, reactive building block like 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. It allows for a more robust, efficient, and scalable synthesis.

Biological Significance of the Thifluzamide Derivative

While 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a synthetic intermediate, the final product, Thifluzamide, has a well-defined biological mechanism of action. It targets Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain of fungi.

cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Mechanism of Action ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e⁻ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e⁻ Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e⁻ O2 O₂ → H₂O ComplexIV->O2 e⁻ Thifluzamide Thifluzamide Thifluzamide->ComplexII Inhibition Succinate Succinate Succinate->ComplexII

Caption: Inhibition of Fungal Respiration by Thifluzamide.

By binding to and inhibiting this enzyme, Thifluzamide effectively blocks the production of ATP, the cell's energy currency, leading to fungal cell death. The thiazole moiety is critical for the molecule's overall conformation and binding affinity within the active site of the enzyme.

Conclusion

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is more than just another chemical reagent; it is a strategic tool for efficient molecular construction. As demonstrated through the synthesis of Thifluzamide, its value lies in enabling convergent synthetic pathways that are superior in yield, scalability, and robustness compared to linear alternatives. Its high reactivity, coupled with the stability of the thiazole core, provides chemists with a reliable method to incorporate the 4-methylthiazol-5-ylmethyl group into target molecules. For researchers in drug discovery and agrochemical development, mastering the application of such key building blocks is essential for the rapid and effective development of novel, high-value compounds.

References

  • A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Benchchem.
  • An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications. Benchchem.
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  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. As a reactive chloromethylated heterocyclic compound, its management requires a thorough understanding of its chemical properties to ensure personnel safety and environmental compliance. This guide moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, empowering researchers to make informed decisions in their laboratory environment.

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the molecular structure of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is fundamental to appreciating the risks associated with its disposal. The molecule incorporates a thiazole ring, a reactive chloromethyl group, and a hydrochloride salt, each contributing to its hazard profile.

  • Skin and Respiratory Irritation: Like many thiazole derivatives and chlorinated organic compounds, this reagent is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] The hydrochloride form can contribute to its irritating nature.

  • Reactivity of the Chloromethyl Group: The C-Cl bond in the chloromethyl group is labile, making the compound a potent alkylating agent. This reactivity is useful in synthesis but poses a risk, as alkylating agents can react with biological nucleophiles, necessitating careful handling to avoid direct contact.

  • Environmental Toxicity: Thiazole derivatives can be toxic to aquatic life, and their release into the environment must be strictly avoided.[3][4] Disposal into sanitary sewers or general waste is prohibited.[1][5]

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can release toxic and corrosive fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[2][4]

Adherence to a rigorous disposal protocol is not merely a regulatory formality but a critical control measure to mitigate these inherent risks.

Essential Safety and Handling Protocols

Before beginning any disposal procedure, the following safety measures must be in place. This preparation is a self-validating system; if these conditions are not met, the process should not proceed.

Personal Protective Equipment (PPE)

A non-negotiable baseline for handling this compound includes:

  • Eye Protection: Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) inspected for integrity before use.[6] Standard laboratory gloves should be considered minimum protection; consult glove manufacturer data for specific breakthrough times.

  • Body Protection: A flame-resistant lab coat and appropriate protective clothing to prevent skin contact.[1]

  • Respiratory Protection: While handling in a certified chemical fume hood should be sufficient, a NIOSH-approved respirator may be required if dust or aerosols are generated outside of this control.[7]

Engineering Controls

All handling and disposal preparation steps must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4][7] An eyewash station and an emergency safety shower must be immediately accessible.[5]

Hazard and Precaution Summary
Parameter Guideline Primary Rationale Supporting Sources
Hazard Classification Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Potential Respiratory Irritant, Aquatic ToxicityBased on data from structurally similar chlorinated thiazole compounds.[1][4]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatTo prevent contact with skin, eyes, and mucous membranes.[1][2]
Engineering Controls Chemical Fume Hood, Accessible Eyewash/ShowerTo control inhalation exposure and provide immediate first aid capability.[5][7]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesTo prevent vigorous, potentially hazardous reactions.[2][3][7]

Step-by-Step Disposal Workflow

All waste containing 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, regardless of concentration or form, must be treated as hazardous waste.[3][5] Do not mix this waste with other chemical streams unless directed by your institution's Environmental Health & Safety (EHS) department.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node start Start: Identify Waste Containing Compound waste_type What is the form of the waste? start->waste_type solid Solid Waste (Expired reagent, gross contamination) waste_type->solid Solid liquid Liquid Waste (Reaction mixtures, solutions, rinsate) waste_type->liquid Liquid glassware Contaminated Labware (Glassware, pipette tips, etc.) waste_type->glassware Labware collect_solid Collect in a dedicated, clearly labeled solid hazardous waste container. solid->collect_solid collect_liquid Collect in a dedicated, clearly labeled liquid hazardous waste container. liquid->collect_liquid rinse Triple-rinse with a suitable solvent (e.g., acetone, ethanol). glassware->rinse final_container Hazardous Waste Accumulation Container collect_solid->final_container collect_liquid->final_container rinse->collect_liquid Collect all rinsate as liquid waste store Store sealed container in a designated Satellite Accumulation Area. final_container->store ehs Contact EHS for final pickup and disposal. store->ehs

Caption: Disposal decision workflow for 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride.

Protocol 1: Solid Waste Disposal

This applies to expired pure compounds, contaminated spatulas, weigh boats, or paper towels with solid residue.

  • Segregation: Ensure solid waste is not mixed with other types of waste.

  • Collection: Carefully transfer all solid waste into a designated, robust, and sealable hazardous waste container. This container must be clearly labeled "Hazardous Waste" and list all chemical constituents, including "5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride."

  • Avoid Dust: Minimize the generation of dust during transfer.[1]

  • Storage: Seal the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[5]

Protocol 2: Liquid Waste Disposal

This applies to reaction mixtures, mother liquors, and solvent rinses.

  • Segregation: Collect all liquid waste containing the title compound in a dedicated liquid hazardous waste container.[5] Do not pour down the drain.[1]

  • Container: The container must be made of a material compatible with the solvents used and be equipped with a sealed cap.

  • Labeling: Clearly label the container with "Hazardous Waste" and list all components, including solvents and "5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride."

  • Storage: Keep the container sealed when not in use and store it in the SAA.

Protocol 3: Decontamination of Empty Containers and Labware

Empty containers that once held the compound are not truly empty; they retain residue and must be decontaminated before being discarded or repurposed.

  • Triple Rinse: Rinse the container or glassware three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the residue.[1] The rationale for the triple rinse is to ensure maximal removal of the hazardous material.

  • Collect Rinsate: Crucially, every rinse must be collected and disposed of as liquid hazardous waste as described in Protocol 2.[5] This is the most common point of failure in laboratory decontamination procedures.

  • Deface Label: After the triple rinse, the original product label on the container must be completely defaced or removed.

  • Final Disposal: The cleaned container can now be disposed of with regular laboratory glassware or recycled, according to your institutional policy.

Spill and Emergency Procedures

Accidents require immediate and correct responses to minimize exposure and environmental release.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Do not use combustible materials like paper towels for large quantities.

  • Collect: Carefully sweep or scoop the absorbed material into a hazardous waste container. Use spark-proof tools if flammable solvents are present.[1][8]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.

  • Seek Medical Attention:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[4][7]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2]

    • Inhalation: Move the affected person to fresh air.[2][7]

    • In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[7]

Regulatory Framework

The disposal of this compound falls under federal and state hazardous waste regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[9] As a chlorinated organic compound, this waste stream is subject to specific disposal requirements, typically involving high-temperature incineration at a licensed facility.[10] Always consult and adhere to the specific protocols established by your institution's EHS office, as they are designed to ensure compliance with all relevant regulations.[3][9]

References

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.